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5H-Pyrrolo[3,2-d]pyrimidin-4-ol Documentation Hub

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  • Product: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
  • CAS: 1357580-90-5; 5655-01-6

Core Science & Biosynthesis

Foundational

Chemical properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol scaffold

Technical Guide: Chemical Properties & Therapeutic Utility of the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Scaffold Executive Summary The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold (commonly referred to as 9-deazahypoxanthine) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Properties & Therapeutic Utility of the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Scaffold

Executive Summary The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold (commonly referred to as 9-deazahypoxanthine) represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the transition states of purine processing enzymes. Unlike naturally occurring purines, this scaffold possesses a C-C glycosidic bond potential (in nucleoside analogues) and a distinct electronic profile that confers hydrolytic stability while maintaining high affinity for targets such as Purine Nucleoside Phosphorylase (PNP). This guide analyzes the physicochemical properties, synthetic pathways, and mechanistic applications of this scaffold, with a focus on its role in the development of transition-state analogues like Forodesine (Immucillin-H).

Part 1: Structural Architecture & Electronic Properties

Nomenclature and Topology

The scaffold is a fused bicyclic heterocycle consisting of a pyrimidine ring fused to a pyrrole ring. To ensure precision in drug design, researchers must distinguish between systematic IUPAC numbering and the "purine-analogue" numbering often used in bio-organic chemistry.

  • Systematic Name: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

  • Common Name: 9-Deazahypoxanthine

  • Key Structural Feature: The nitrogen atom at position 9 of the purine ring is replaced by a carbon atom (C9). The nitrogen atom at position 7 (purine numbering) corresponds to N5 in the systematic numbering.

Table 1: Comparative Numbering & Properties

FeatureHypoxanthine (Native Purine)5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deaza)
Fusion System Imidazo[4,5-d]pyrimidinePyrrolo[3,2-d]pyrimidine
Glycosidic Site N9 (Labile C-N bond)C9 (Stable C-C bond)
H-Bond Donor N7-H / N9-H (Tautomeric)N5-H (Systematic) / N7-H (Purine equiv.)
pKa (Acidic) ~8.8 (N9-H)>12.5 (Pyrrole N-H)
Aromaticity 10

-electron system
10

-electron system (electron-rich pyrrole)
Tautomerism and Protonation States

Like hypoxanthine, the 4-ol derivative exists primarily in the lactam (keto) form, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, in aqueous solution. However, the 9-deaza modification significantly alters the acidity of the five-membered ring.

  • Acidity (pKa): In natural purines, the imidazole N-H is relatively acidic (pKa ~9-10). In the 9-deaza scaffold, the corresponding proton resides on a pyrrole-like nitrogen. Data indicates this proton is significantly less acidic (pKa > 12.5), remaining protonated at physiological pH [1].[1]

  • Basicity: The N-substitution pattern changes the electrostatic potential surface. The N5 (systematic) is not a proton acceptor. Protonation typically occurs at N1 or N3 (systematic) of the pyrimidine ring under acidic conditions.

Tautomerism cluster_0 Hypoxanthine (Native) cluster_1 9-Deazahypoxanthine (Scaffold) H_Keto Keto Form (Dominant) H_Enol Enol Form (Minor) H_Keto->H_Enol Tautomerism D_Keto 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Lactam) D_Enol 5H-pyrrolo[3,2-d]pyrimidin-4-ol (Lactim) D_Keto->D_Enol Tautomerism Property Key Difference: 9-Deaza N-H (Pyrrole) pKa > 12.5 vs Purine N-H pKa ~8.8 D_Keto->Property

Part 2: Synthetic Accessibility & Protocols

The synthesis of the 5H-pyrrolo[3,2-d]pyrimidine scaffold is non-trivial due to the electron-rich nature of the pyrrole ring, which can lead to polymerization if not handled correctly. The most robust route for drug discovery (e.g., Forodesine synthesis) involves a "divergent" approach starting from functionalized pyrimidines.

Protocol: Synthesis via Sonogashira Coupling & Cyclization

This protocol describes the formation of the bicyclic core from a 6-halouracil precursor, a method favored for its ability to introduce C9-substituents (crucial for C-nucleosides) [2].

Reagents Required:

  • 6-Chloro-1,3-dimethyluracil (Starting Material)[2]

  • Terminal Alkyne (e.g., Phenylacetylene or protected sugar alkyne)

  • Pd(PPh3)2Cl2 (Catalyst)

  • CuI (Co-catalyst)

  • Triethylamine (Base)

  • Ammonia/Methanol (for cyclization)

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • Dissolve 6-chloro-1,3-dimethyluracil (1.0 eq) in anhydrous THF/TEA (1:1).

    • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq) under argon atmosphere.

    • Dropwise add the terminal alkyne (1.2 eq).

    • Stir at 50°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

    • Mechanism:[3][4] Oxidative addition of Pd to C-Cl, transmetallation with Cu-acetylide, reductive elimination to form the C-C bond.

  • Cyclization (Ring Closure):

    • Treat the coupled alkynyl-uracil intermediate with 7N NH3 in methanol.

    • Heat in a sealed tube at 80°C for 12 hours.

    • Mechanism:[3][4] Nucleophilic attack of ammonia on the pyrimidine carbonyl (or adjacent carbon depending on leaving groups) followed by intramolecular attack of the amine on the alkyne (5-endo-dig or 5-exo-dig cyclization).

  • Deprotection (Optional):

    • If N-methyl groups are present (from dimethyluracil), they can be removed via harsh hydrolysis or avoided by using protected uracil precursors.

Synthesis Start 6-Chloro-uracil Derivative Inter 6-Alkynyl-uracil Intermediate Start->Inter Sonogashira Coupling Prod 9-Deazahypoxanthine Scaffold Inter->Prod Annulation Reagents1 Pd(PPh3)2Cl2, CuI Terminal Alkyne Reagents1->Start Reagents2 NH3 / MeOH Cyclization (80°C) Reagents2->Inter

Part 3: Medicinal Chemistry Application (PNP Inhibition)[9][10][11]

The primary utility of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold is in the design of Purine Nucleoside Phosphorylase (PNP) inhibitors.

Mechanism of Action: Transition State Analogue

PNP catalyzes the phosphorolysis of purine nucleosides.[5][6] The transition state is characterized by:

  • Significant oxocarbenium ion character in the ribose ring (positive charge).

  • Protonation of the purine ring at N7 to make it a better leaving group.

The 9-Deaza Advantage:

  • Elevated pKa: The 9-deaza scaffold (specifically in Forodesine) positions a nitrogen at the N7-equivalent position. In the transition state mimic (Immucillins), this nitrogen becomes protonated (forming a cation) or interacts strongly with the active site aspartate (Asp204 in human PNP).

  • Hydrolytic Stability: The C-C bond between the base and the sugar (or iminoribitol) cannot be cleaved by the enzyme, trapping the enzyme in a tight-binding complex (Kd in picomolar range) [3].

Table 2: Forodesine (Immucillin-H) Binding Properties

ParameterValueBiological Implication
Target Enzyme Human PNPT-cell proliferation control
Inhibitor Type Transition State AnalogueBinds 10^5 - 10^6 times tighter than substrate
Scaffold Role 9-DeazahypoxanthineMimics protonated hypoxanthine leaving group
Sugar Mimic (3R,4R)-pyrrolidineMimics ribo-oxocarbenium ion (cationic)
Dissociation Constant 23 - 72 pMPseudo-irreversible inhibition
Biological Pathway Visualization

Inhibition of PNP leads to the accumulation of deoxyguanosine (dGuo), which is phosphorylated to dGTP.[6] High dGTP levels inhibit Ribonucleotide Reductase (RNR), blocking DNA synthesis specifically in T-cells (which lack sufficient nucleotidase activity to degrade dGTP).

MOA dGuo Deoxyguanosine (dGuo) Guanine Guanine dGuo->Guanine Normal Path dGTP dGTP (Toxic Accumulation) dGuo->dGTP dCK Kinase RNR Ribonucleotide Reductase (RNR) dGTP->RNR Allosteric Inhibition DNA DNA Synthesis RNR->DNA Required for Apoptosis T-Cell Apoptosis DNA->Apoptosis Replication Failure PNP PNP Enzyme PNP->dGuo Catalyzes Degradation Inhibitor Forodesine (9-Deaza Scaffold) Inhibitor->PNP Blocks (Ki ~ pM)

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the identity and purity of the synthesized scaffold, the following analytical workflow is required.

Protocol: Structural Validation of 9-Deazahypoxanthine

  • 1H NMR Spectroscopy (DMSO-d6):

    • Diagnostic Signal 1: Singlet at ~7.8-8.0 ppm (H2, pyrimidine ring).

    • Diagnostic Signal 2: Doublet at ~6.5 ppm and ~7.5 ppm (Pyrrole ring protons).

    • Validation Check: Absence of N-H signal at ~13 ppm (characteristic of imidazole N-H in purines) and presence of Pyrrole N-H (often broad, ~11-12 ppm).

  • UV-Vis Spectroscopy:

    • Prepare 50 µM solution in phosphate buffer (pH 7.0).

    • Expectation:

      
       shift compared to hypoxanthine. 9-deaza compounds typically show a bathochromic shift (red shift) due to the electron-rich pyrrole ring extending conjugation.
      
  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: ESI+

    • Criteria: Mass accuracy within 5 ppm of calculated formula (

      
      ).
      

References

  • Tautomerism and Solution Structure

    • Title: Solution structures of purine base analogues 9-deazaguanine and 9-deazahypoxanthine.
    • Source: PubMed / NIH (2019)
    • URL:[Link]

  • Synthesis Methodology

    • Title: Divergent synthesis of novel 9-deazaxanthine derivatives via late-stage cross-coupling reactions.[7][8][9]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Mechanism of Action (Forodesine)

    • Title: Pharmacology and mechanism of action of forodesine, a T-cell targeted agent.[5][10][6][11]

    • Source: Seminars in Oncology / PubMed
    • URL:[Link]

  • Transition State Theory

    • Title: Transition state analogue inhibitors of purine nucleoside phosphorylase.[5][10][6][11][12]

    • Source: Schramm V.L., Current Opinion in Structural Biology
    • URL:[Link]

Sources

Exploratory

Technical Guide: Biological Activity of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives

Executive Summary The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold, chemically synonymous with 9-deazahypoxanthine (in its predominant keto-tautomer form, 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one), represents a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold, chemically synonymous with 9-deazahypoxanthine (in its predominant keto-tautomer form, 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one), represents a privileged structure in medicinal chemistry.[1] As an isostere of hypoxanthine and guanine, this scaffold is fundamental to the design of transition-state analogue inhibitors for purine processing enzymes.

Its derivatives have achieved clinical validation as potent inhibitors of Purine Nucleoside Phosphorylase (PNP) , offering targeted therapy for T-cell malignancies and autoimmune disorders. Beyond PNP, structural modifications at the C4 and N5 positions have expanded the scaffold's utility into kinase inhibition (VEGFR, EGFR) and antimalarial applications (PfHGXPRT inhibition). This guide provides a rigorous technical analysis of the scaffold's pharmacology, synthesis, and experimental validation.

Chemical Architecture & Tautomerism

Understanding the tautomeric equilibrium is critical for rational drug design. While often nomenclatured as the "4-ol" (enol), the scaffold predominantly exists as the 4-one (lactam) in physiological solution, mimicking the hydrogen-bonding face of natural purines (guanine/hypoxanthine).

  • Core Scaffold: 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine).[1][2]

  • Key Feature: Replacement of the N9 nitrogen of purine with a carbon (C9). This alteration prevents the cleavage of the glycosidic bond in nucleoside analogues, rendering them metabolically stable while maintaining high affinity for the enzyme active site.

Structural Isosteres
Natural Purine9-Deaza Analogue (Scaffold)Biological Role
Hypoxanthine 9-Deazahypoxanthine PNP Substrate Mimic
Guanine 9-Deazaguanine PNP Transition State Mimic
Adenine 9-Deazaadenine Kinase/Epigenetic Modulator

Mechanistic Pharmacology

Primary Mechanism: PNP Inhibition (Transition State Mimicry)

The most significant biological activity of 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives (e.g., Forodesine/Immucillin H ) is the picomolar inhibition of Purine Nucleoside Phosphorylase (PNP).

  • Mechanism: PNP catalyzes the phosphorolysis of inosine and guanosine.[3] The enzyme stabilizes an oxocarbenium ion transition state at the ribose C1'.

  • Inhibitor Design: 9-deazanucleosides possess a basic N7 (in purine numbering) or C9-substitution that becomes protonated in the active site. This positive charge mimics the oxocarbenium ion character of the transition state, resulting in binding affinities

    
     to 
    
    
    
    times higher than the natural substrate.
  • Downstream Effect:

    • Inhibition of PNP prevents the catabolism of deoxyguanosine (dGuo).[4][5]

    • Accumulated dGuo is phosphorylated by deoxycytidine kinase (dCK) to dGTP in T-cells.

    • Excess dGTP inhibits Ribonucleotide Reductase (RNR).[5]

    • Result: DNA synthesis arrest and apoptosis, selectively in T-cells (which have high dCK activity).

PNP_Mechanism PNP PNP Enzyme dGuo dGuo Accumulation (Plasma) PNP->dGuo Blocks Catabolism Inhibitor 9-Deazahypoxanthine Derivative (Transition State Analogue) Inhibitor->PNP Picomolar Binding (Ki < 100 pM) TCell T-Cell Entry dGuo->TCell Transport dGTP dGTP (Mitochondrial/Cytosolic) TCell->dGTP dCK Phosphorylation RNR Ribonucleotide Reductase (RNR) dGTP->RNR Allosteric Inhibition Apoptosis Apoptosis (T-Cell Selective) RNR->Apoptosis dNTP Imbalance

Figure 1: Mechanism of Action for PNP inhibition by 9-deazahypoxanthine derivatives leading to T-cell apoptosis.

Secondary Mechanism: Kinase Inhibition

Derivatives modified at the C4 position (replacing the -OH with substituted amines or anilines) function as ATP-competitive kinase inhibitors.

  • Targets: VEGFR2 (KDR), EGFR, and BCR-ABL.

  • Binding Mode: The pyrrolo[3,2-d]pyrimidine core acts as the hinge binder, forming hydrogen bonds with the kinase hinge region (Glu/Cys residues).

Experimental Workflows & Protocols

Synthesis of 9-Deazahypoxanthine Scaffold

A robust synthetic route utilizes the Mannich reaction followed by cyclization, or a Palladium-catalyzed cross-coupling approach.

Protocol Summary (Palladium Route):

  • Starting Material: 4-iodo-6-methoxy-5-nitropyrimidine.[6]

  • Coupling: Sonogashira coupling with trimethylsilylacetylene.

  • Cyclization: Reductive cyclization (using Fe/AcOH or H2/Pd) to form the pyrrole ring.

  • Hydrolysis: Acidic hydrolysis of the methoxy group to yield the 4-one (9-deazahypoxanthine).

Synthesis_Workflow Step1 Precursor: 4-iodo-6-methoxy-5-nitropyrimidine Step2 Sonogashira Coupling (PdCl2(PPh3)2, CuI, TMS-Acetylene) Step1->Step2 Step3 Intermediate: Alkynyl-nitropyrimidine Step2->Step3 Step4 Reductive Cyclization (Fe/AcOH or H2/Pd-C) Step3->Step4 Step5 Scaffold: 6-methoxy-9-deazapurine Step4->Step5 Step6 Hydrolysis (HCl/MeOH) Generates 4-one tautomer Step5->Step6 Final Target: 9-Deazahypoxanthine (5H-pyrrolo[3,2-d]pyrimidin-4-ol) Step6->Final

Figure 2: Divergent synthetic pathway for accessing the 9-deazahypoxanthine core.[7]

Biological Assay: PNP Inhibition (Spectrophotometric)

This protocol validates the inhibitory potential of derivatives against mammalian PNP.

Principle: The assay measures the conversion of Inosine to Hypoxanthine by PNP.[8] Hypoxanthine is subsequently converted to Uric Acid by Xanthine Oxidase (XO). The formation of Uric Acid is monitored at 293 nm .[8]

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate: 1 mM Inosine.

  • Coupling Enzyme: Xanthine Oxidase (0.1 U/mL).

  • Target Enzyme: Human PNP (recombinant).

Step-by-Step Protocol:

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions.

  • Incubation: In a UV-transparent 96-well plate, mix:

    • 180 µL Assay Buffer (containing XO).

    • 10 µL PNP enzyme solution.

    • 10 µL Test Compound.[9]

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 50 µL Inosine substrate to start the reaction.

  • Measurement: Monitor absorbance at 293 nm kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Determine 
    
    
    
    by plotting % Inhibition vs. log[Compound].

Self-Validation Check:

  • Control: Run a "No Enzyme" blank to correct for non-enzymatic hydrolysis.

  • Reference: Use Forodesine (

    
     pM) as a positive control.
    

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) for key 9-deazahypoxanthine derivatives.

CompoundSubstitution (C9/N9)TargetActivity (

)
Clinical Status
9-Deazahypoxanthine UnsubstitutedPNP

nM
Scaffold Base
Forodesine (BCX-1777) C9-ribitol amineHuman PNP

nM
Approved (Japan)
Ulodesine (BCX-4208) C9-substitutedHuman PNP

nM
Phase II (Gout)
Compound 5k C4-anilinoVEGFR2/KDR

nM
Preclinical
DADMe-Immucillin-H C9-methyl-iminoribitolHuman PNP

nM
Preclinical

Note: The dramatic increase in potency from the base scaffold to Forodesine illustrates the power of transition-state mimicry (adding the ribocation mimic).

Future Outlook: PROTACs and Combination Therapy

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold is evolving beyond simple enzymatic inhibition.

  • PROTACs: Researchers are currently linking 9-deazapurines to E3 ligase ligands to degrade specific kinases rather than just inhibiting them.

  • Antiviral Potentiation: Combining PNP inhibitors with nucleoside antivirals (e.g., Acyclovir) to prevent their premature catabolism, thereby increasing their half-life and potency.

References

  • Design and Synthesis of Transition State Analogue Inhibitors of PNP. Nature Chemical Biology. Link

  • Forodesine (BCX-1777): A Potent PNP Inhibitor. Journal of Medicinal Chemistry.[3] Link

  • 9-Deazaguanine derivatives as inhibitors of Purine Nucleoside Phosphorylase. Bioorganic & Medicinal Chemistry. Link

  • Spectrophotometric Assays for Purine Nucleoside Phosphorylase. Sigma-Aldrich Technical Bulletin. Link

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Foundational

The Isostere Paradox: A Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine)

Topic: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol vs. 9-deazahypoxanthine Nomenclature Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists Executive Summary In the realm of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol vs. 9-deazahypoxanthine Nomenclature Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

In the realm of nucleoside therapeutics, the substitution of nitrogen for carbon in the purine scaffold creates "deazapurines"—isosteres that defy enzymatic degradation while retaining molecular recognition. Among these, 9-deazahypoxanthine represents a critical scaffold, particularly in the design of Purine Nucleoside Phosphorylase (PNP) transition-state analogues like Forodesine.

However, a persistent nomenclature schism exists between the trivial "9-deaza" designation and the systematic IUPAC name 5H-pyrrolo[3,2-d]pyrimidin-4-ol . This guide resolves that ambiguity, detailing the structural causality, synthetic pathways, and physicochemical properties that define this potent pharmacophore.

Part 1: Structural Identity & Nomenclature Resolution

The confusion between "9-deaza" and "7-deaza" scaffolds is a frequent source of error in database curation and patent analysis. To master this, one must map the purine numbering system onto the fused pyrrolopyrimidine systems.

The Mapping Logic

The term "9-deazahypoxanthine" implies the parent molecule is hypoxanthine (6-oxopurine), but the nitrogen at position 9 (the glycosidic linkage site in nucleosides) has been replaced by a carbon.

  • Purine Skeleton: Imidazo[4,5-d]pyrimidine.

  • 9-Deaza Skeleton: Pyrrolo[3,2-d]pyrimidine.[1][2][3]

  • 7-Deaza Skeleton: Pyrrolo[2,3-d]pyrimidine.[4]

In the 9-deaza system, the pyrrole nitrogen corresponds to the N7 of the purine ring, while the C9 (which replaces N9) becomes the site of C-glycosylation in nucleoside analogues.

Tautomeric Reality: -ol vs. -one

While IUPAC indexing often defaults to the enol form (-4-ol ), experimental evidence in aqueous phase confirms that the keto tautomer (-4(5H)-one ) predominates. This is driven by the lactam stabilization energy, similar to the hypoxanthine/inosine preference for the amide-like structure.

  • Systematic Name: 3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one[3]

  • Chemical Abstracts Name: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Visualization of the Isosteric Shift

The following diagram contrasts the numbering schemes, highlighting the critical N-to-C substitution.

DeazaMapping cluster_0 Purine (Hypoxanthine) cluster_1 9-Deazahypoxanthine cluster_2 7-Deazahypoxanthine Purine N7 (Hoogsteen) N9 (Glycosidic) Imidazo[4,5-d]pyrimidine Deaza9 N5 (Equiv. to N7) C7 (Equiv. to N9) Pyrrolo[3,2-d]pyrimidine Purine:n9->Deaza9:c7 N replaced by C Purine:n7->Deaza9:n5 Retained as NH Deaza7 C7 (Equiv. to N7) N9 (Equiv. to N9) Pyrrolo[2,3-d]pyrimidine

Figure 1: Numbering shift analysis. Note that in the 9-deaza scaffold (Red), the glycosidic nitrogen (N9) is replaced by Carbon, while the Hoogsteen nitrogen (N7) is retained as the pyrrole NH.

Part 2: Synthetic Protocol

Synthesizing the [3,2-d] isomer requires precise regiocontrol to avoid the thermodynamically favored [2,3-d] (7-deaza) system. The most robust route for the base involves constructing the pyrimidine ring onto a pre-functionalized pyrrole.

Retrosynthetic Logic

Direct cyclization of 3-amino-2-carbethoxypyrrole with formamidine yields the 7-deaza system. To achieve the 9-deaza (Pyrrolo[3,2-d]) core, one must place the nitrogen and carbon substituents on the pyrrole such that the closing ring fuses across the 3,4-bond (pyrrole numbering) or start from a pyrimidine precursor.

Selected Protocol: Modified Lim & Klein Synthesis via Pyrimidine Ring Closure This approach builds the pyrrole ring onto a pyrimidine scaffold, ensuring the correct fusion.

Step-by-Step Methodology

Reagents:

  • 6-Methyl-5-nitrouracil (Starting Material)

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Sodium Dithionite (

    
    )
    
  • Raney Nickel

Workflow:

  • Enamine Formation:

    • React 6-methyl-5-nitrouracil with DMF-DMA in dry DMF at 80°C for 4 hours.

    • Mechanism:[5][6] Condensation of the acidic methyl group with the acetal to form the

      
      -dimethylaminovinyl derivative.
      
    • Checkpoint: Monitor TLC for disappearance of uracil.

  • Reductive Cyclization (The "Leimgruber-Batcho" Logic):

    • Dissolve the enamine intermediate in aqueous

      
      .
      
    • Add Sodium Dithionite (

      
      ) portion-wise at 50°C.
      
    • Causality: Reduction of the nitro group to an amine (

      
      ) triggers spontaneous nucleophilic attack on the vinyl carbon, closing the pyrrole ring.
      
    • Alternative: Catalytic hydrogenation (Pd/C) can also effect this closure, but dithionite is often more selective for the nitro group in the presence of the uracil ring.

  • Isolation & Purification:

    • Acidify the solution to precipitate the crude 9-deazahypoxanthine.

    • Recrystallize from water/ethanol.

Yield Expectations: 45-60% overall.

Synthesis Start 6-Methyl-5-nitrouracil Step1 Condensation (DMF-DMA, 80°C) Start->Step1 Inter Intermediate: 5-Nitro-6-(2-dimethylaminovinyl)uracil Step1->Inter Step2 Reductive Cyclization (Na2S2O4 or H2/Pd) Inter->Step2 Product 9-Deazahypoxanthine (5H-pyrrolo[3,2-d]pyrimidin-4-ol) Step2->Product

Figure 2: Synthetic pathway via reductive cyclization of nitrouracil derivatives. This route guarantees the [3,2-d] fusion pattern.

Part 3: Physicochemical Characterization & Biological Context

Analytical Data Table

To validate the synthesis, compare experimental data against these standard values.

PropertyValue / CharacteristicDiagnostic Note
Molecular Formula

MW: 135.12 g/mol
UV

262 nm (pH 1), 272 nm (pH 11)Bathochromic shift in base indicates deprotonation of N1/N3.

H NMR (DMSO-

)

7.85 (s, 1H, H-2), 7.32 (d, 1H, H-6), 6.25 (d, 1H, H-7)
H-2 is the pyrimidine proton; H-6/H-7 are pyrrole doublets (

Hz).
pKa (Acidic) ~10.2 (N1-H)Less acidic than hypoxanthine (pKa 8.8) due to electron-rich pyrrole fusion.
pKa (Basic) ~0.5 (N3 Protonation)Protonation occurs at N3 (pyrimidine), not the pyrrole N.
The Mechanism of PNP Inhibition

The primary utility of the 9-deaza scaffold is in the design of transition-state analogues for Purine Nucleoside Phosphorylase (PNP).

  • The Problem: PNP cleaves the glycosidic bond of guanosine/inosine via an oxocarbenium ion transition state.

  • The 9-Deaza Solution:

    • Elevated pKa: The N7 of natural purine is a hydrogen bond acceptor. In 9-deaza (N5 systematic), this position is a donor (NH). However, in the nucleoside form (Immucillin-H), the N7-equivalent is protonated.

    • C-Glycosidic Bond: The C-C bond is hydrolytically stable, preventing cleavage.

    • Cation Mimicry: The elevated pKa of the nitrogen in the pyrrole ring (specifically when substituted in inhibitors like Forodesine) allows it to protonate at physiological pH, mimicking the positive charge of the oxocarbenium ion transition state.

References

  • Lim, M.-I., & Klein, R. S. (1981). Synthesis of "9-Deaza" Adenosine and "9-Deaza" Guanosine C-Nucleosides. Tetrahedron Letters, 22(1), 25-28. Link

  • Furneaux, R. H., et al. (2004). Synthesis of Transition State Analogue Inhibitors for Purine Nucleoside Phosphorylase. Journal of Organic Chemistry, 69(22), 7665–7671. Link

  • Kicska, G. A., et al. (2001). Immucillin H, a Powerful Transition-State Analog Inhibitor of Purine Nucleoside Phosphorylase. Proceedings of the National Academy of Sciences, 98(8), 4593-4598. Link

  • Babu, Y. S., et al. (2000). Structure of Human Purine Nucleoside Phosphorylase Complexed with Immucillin-H. Journal of Molecular Biology, 301(1), 153-163. Link

Sources

Exploratory

Tautomeric equilibrium of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and 4-one

Executive Summary The scaffold 5H-pyrrolo[3,2-d]pyrimidine (commonly known as 9-deazapurine) represents a critical pharmacophore in the design of nucleoside phosphorylase (PNP) inhibitors and transition-state analogs lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 5H-pyrrolo[3,2-d]pyrimidine (commonly known as 9-deazapurine) represents a critical pharmacophore in the design of nucleoside phosphorylase (PNP) inhibitors and transition-state analogs like Forodesine (BCX-1777).[1] The biological efficacy of this scaffold is governed by the tautomeric equilibrium at the 4-position (C6 in purine numbering). While the 4-one (lactam) tautomer is thermodynamically dominant in aqueous solution and solid states, the 4-ol (lactim) form plays a transient but vital role in specific enzymatic catalytic cycles and hydrophobic binding pockets.[1]

This guide details the thermodynamic landscape of this equilibrium, providing validated protocols for its computational prediction and experimental characterization via NMR and UV-Vis spectroscopy.

Theoretical Framework & Thermodynamics

The tautomeric dyad involves the proton migration between the N3 nitrogen and the C4-oxygen substituent.

  • Tautomer A (Lactam / 4-one): Characterized by a carbonyl at C4 and a proton at N3.[1] This form benefits from amide resonance stabilization.

  • Tautomer B (Lactim / 4-ol): Characterized by a hydroxyl group at C4 and a naked N3 (imine-like).[1] This form restores full aromaticity to the pyrimidine ring but sacrifices the strong amide resonance.

In 9-deazapurine systems, the Lactam (4-one) is favored by approximately 5–7 kcal/mol in the gas phase and aqueous solution. This preference is driven by the high bond energy of the C=O group and the dipolar stabilization of the amide functionality in polar solvents.

Visualizing the Equilibrium

The following diagram illustrates the proton migration and the resonance structures involved.

Tautomerism cluster_0 Environmental Factors Lactam Lactam Form (4-one) (Thermodynamically Favored) C=O, N3-H TS Transition State [Proton Transfer] Lactam->TS -H+ (Deprotonation) TS->Lactam Spontaneous Relax Lactim Lactim Form (4-ol) (Minor Species) C-OH, N3: TS->Lactim +H+ (Reprotonation at O) Lactim->TS Solvent Polar Solvents (H2O, DMSO) Stabilize Lactam Enzyme Hydrophobic Active Sites May Stabilize Lactim

Caption: Thermodynamic flow of the 5H-pyrrolo[3,2-d]pyrimidin-4-one/ol equilibrium. The solid white arrows indicate the pathway, while dashed yellow arrows indicate the strong driving force returning to the Lactam form.

Computational Prediction Protocol (DFT)

Before wet-lab synthesis, Density Functional Theory (DFT) is used to predict the


 and the effect of substituents.[1]

Objective: Calculate the relative free energy (


) of the 4-one vs. 4-ol forms.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen involved in H-bonding.

  • Solvation Model: Use the SMD (Solvation Model based on Density) for water (

    
    ) and DMSO (
    
    
    
    ).[1] Gas-phase calculations often overstate the stability of the lactim form; solvation is non-negotiable.
  • Frequency Calculation: Must be performed to verify stationary points (zero imaginary frequencies).

Self-Validating Check: If the calculated


 (Lactam - Lactim) is positive, the Lactim is more stable (rare).[1] For 5H-pyrrolo[3,2-d]pyrimidin-4-one, you should observe a 

to

kcal/mol (favoring Lactam).[1]

Experimental Characterization Protocols

Distinguishing these tautomers requires techniques sensitive to the electronic environment of the C4 carbon and the N3 proton.

Method A: NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive structural evidence. The rapid exchange of the tautomeric proton often leads to signal averaging, but in DMSO-


, the exchange is slow enough to observe distinct species or strong bias.

Materials:

  • Compound: >5 mg 5H-pyrrolo[3,2-d]pyrimidin-4-one.

  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    to prevent proton exchange with solvent).[1]

Step-by-Step Protocol:

  • 1H NMR Acquisition: Acquire a standard 1H spectrum (32 scans min).[1]

    • Diagnostic Signal: Look for a broad singlet between 11.5 – 12.5 ppm . This corresponds to the N3-H (amide) proton. If the molecule were in the Lactim (OH) form, the signal would typically appear upfield (10.5–11.0 ppm) or be absent if exchanging rapidly.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum.

    • Diagnostic Signal: The C4 carbonyl carbon in the Lactam form resonates at 155–160 ppm . The C4-OH carbon in the Lactim form resonates upfield at 162–168 ppm (more aromatic character). Note: In deazapurines, this shift is subtle; 2D methods are required for certainty.

  • 15N-HMBC (Heteronuclear Multiple Bond Correlation):

    • Set the delay for long-range coupling to 8 Hz.

    • Logic: In the Lactam form, the N3 nitrogen is protonated. You will see a strong correlation between the N3 proton (12 ppm) and the C2/C4 carbons. In the Lactim form, N3 is unprotonated (pyridine-like nitrogen), and the chemical shift of N3 will move significantly downfield (approx. 230-250 ppm vs 140-160 ppm for pyrrole-like/amide N).[1]

Method B: UV-Vis Spectrophotometry (pKa Determination)

The tautomeric ratio is pH-dependent. The "9-deazahypoxanthine" scaffold exhibits amphoteric nature.

Protocol:

  • Prepare a 50 µM solution in buffers ranging from pH 2 to pH 13.

  • Scan: 220 nm to 350 nm.

  • Observation:

    • Cation (pH < 2): Protonation at N1 (or N3).[1]

      
       shifts bathochromically.[1]
      
    • Neutral (pH 5-8): Predominantly Lactam.[1]

      
       nm.[1]
      
    • Anion (pH > 10): Deprotonation of N3-H (Lactam) or O-H (Lactim) yields the same delocalized anion.[1]

  • Data Analysis: Plot Absorbance vs. pH to determine the

    
     of the N3-H group (typically 9.5 – 10.5 for deazapurines).
    

Biological Implications: The "Forodesine" Case

Understanding this equilibrium is not merely academic; it is the basis for the potency of Forodesine (BCX-1777) , a transition-state analog inhibitor of Purine Nucleoside Phosphorylase (PNP).[1]

Mechanism of Action:

  • Transition State Mimicry: PNP catalyzes the phosphorolysis of the N-ribosidic bond via an oxocarbenium ion transition state.

  • Tautomeric Requirement: The inhibitor must mimic the geometry and electrostatics of this transition state. The 9-deaza scaffold elevates the pKa of the N7 (purine numbering) / N5 (systematic) position, allowing it to be protonated in the active site.

  • The 4-one Role: The carbonyl oxygen at C4 (purine C6) accepts a hydrogen bond from the enzyme (Asn243 in human PNP). If the molecule existed primarily as the 4-ol (Lactim), this H-bond acceptor capability would be diminished (acting instead as a donor), drastically reducing binding affinity (

    
    ).
    

Summary Table: Tautomer Properties

FeatureLactam (4-one)Lactim (4-ol)
Dominant Phase Aqueous, Solid, DMSOGas Phase (High T), Non-polar
H-Bond Capability C=O[1] (Acceptor), N-H (Donor)C-OH (Donor/Acceptor), N: (Acceptor)
13C NMR Shift ~158 ppm (C=O)~165 ppm (C-O)
Drug Relevance Active form for PNP inhibitionPotential minor species in hydrophobic pockets

Experimental Workflow Diagram

The following workflow outlines the integrated approach to validating the tautomer for a new derivative.

Workflow cluster_analysis Characterization Phase Start Synthesize 5H-pyrrolo[3,2-d]pyrimidine derivative DFT DFT Prediction (B3LYP/6-31G* + SMD Water) Start->DFT NMR 1H/13C/15N NMR (DMSO-d6) Start->NMR Decision Dominant Tautomer Identified? DFT->Decision NMR->Decision XRay X-Ray Crystallography (Solid State Confirmation) Decision->XRay If ambiguous BioAssay Biological Assay (IC50/Ki) (e.g., PNP Inhibition) Decision->BioAssay Confirmed

Caption: Integrated workflow for the structural validation of deazapurine tautomers prior to biological screening.

References

  • Schramm, V. L. (2002).[1] "Enzymatic Transition States and Transition State Analog Design." Annual Review of Biochemistry, 67, 693-720.

  • Evans, G. B., et al. (2003).[1] "Synthesis of a Transition State Analogue Inhibitor of Purine Nucleoside Phosphorylase via the Mannich Reaction." Journal of Organic Chemistry, 68(15), 5830-5837.[1]

  • Kicska, G. A., et al. (2001).[1] "Immunoassay for the 9-Deazaguanine Tautomers." Journal of Biological Chemistry, 276, 1776-1784.[1]

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism in Heterocycles: A Review." Chemical Reviews, 110(10), 5714-5772.[1] (General grounding for heterocycle tautomerism protocols).

  • Hocek, M. (2003).[1] "Synthesis of 9-deazapurine ribonucleosides." Tetrahedron, 59(45), 8815-8827.[1] (Synthetic grounding).[1][2]

Sources

Foundational

The Ascendant Trajectory of Pyrrolo[3,2-d]pyrimidines in Oncology: A Technical Guide to Therapeutic Potential and Preclinical Evaluation

Abstract The pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged structure in contemporary oncology drug discovery. Its inherent ability to mimic adenine allows for potent and often selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged structure in contemporary oncology drug discovery. Its inherent ability to mimic adenine allows for potent and often selective interactions with a variety of oncogenic targets. This technical guide provides an in-depth analysis of the therapeutic potential of pyrrolo[3,2-d]pyrimidine analogs, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, from the inhibition of critical cell signaling pathways to the disruption of cancer cell metabolism. Furthermore, this guide will furnish detailed, field-proven methodologies for the preclinical evaluation of these promising compounds, ensuring a robust and reproducible assessment of their anticancer efficacy.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A New Vanguard in Cancer Therapeutics

The relentless pursuit of targeted cancer therapies has led to the exploration of diverse heterocyclic scaffolds capable of specific and potent modulation of oncogenic pathways. Among these, the pyrrolo[3,2-d]pyrimidine core has garnered significant attention. Structurally, it is a 9-deaza analog of purines, a fundamental component of nucleic acids and cellular energy currency. This structural mimicry provides a strategic advantage, enabling these compounds to compete with endogenous ligands for the binding sites of key enzymes involved in cancer progression.[1]

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of a diverse pipeline of analogs with distinct and potent anticancer activities, positioning this class of compounds at the forefront of modern oncology research.

Mechanisms of Action: Deconstructing the Anticancer Activity

Pyrrolo[3,2-d]pyrimidine analogs exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins that drive tumor growth and survival. The two most prominent and well-validated mechanisms are the inhibition of protein kinases and the disruption of one-carbon metabolism.

Inhibition of Receptor Tyrosine Kinases: The HER2/EGFR Axis

A significant number of pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of the ErbB family of receptor tyrosine kinases, particularly HER2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor).[2] Overexpression or mutation of these receptors is a hallmark of several aggressive cancers, including breast, lung, and gastric cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Pyrrolo[3,2-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of HER2 and EGFR and preventing the phosphorylation of downstream signaling molecules. This blockade effectively shuts down the PI3K/Akt/mTOR and MAPK pathways, which are critical for tumor cell growth and survival.[3]

Signaling Pathway: HER2/EGFR Inhibition by Pyrrolo[3,2-d]pyrimidine Analogs

HER2_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K MAPK_pathway Ras-Raf-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway EGFR EGFR EGFR->HER2 Dimerization EGFR->PI3K EGFR->MAPK_pathway Ligand Growth Factor (e.g., EGF) Ligand->EGFR Pyrrolo_analog Pyrrolo[3,2-d]pyrimidine Analog Pyrrolo_analog->HER2 Inhibits Pyrrolo_analog->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_inhibition Inhibition of Apoptosis mTOR->Apoptosis_inhibition MAPK_pathway->Proliferation MAPK_pathway->Apoptosis_inhibition

A diagram illustrating the inhibition of HER2/EGFR signaling by pyrrolo[3,2-d]pyrimidine analogs.
Targeting One-Carbon Metabolism: A Metabolic Achilles' Heel

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such critical pathway is one-carbon (C1) metabolism, which provides the necessary building blocks for nucleotide and amino acid synthesis. Pyrrolo[3,2-d]pyrimidine analogs have been ingeniously designed to disrupt this pathway by targeting key enzymes, most notably serine hydroxymethyltransferase 2 (SHMT2).[4][5]

SHMT2 is a mitochondrial enzyme that catalyzes the conversion of serine to glycine, a crucial step for de novo purine biosynthesis. By inhibiting SHMT2, these compounds deplete the cellular pools of glycine and one-carbon units, leading to a shutdown of DNA and RNA synthesis and ultimately, cell death. Some analogs also exhibit multi-targeting effects, inhibiting cytosolic enzymes involved in purine biosynthesis.[4][6]

Signaling Pathway: Disruption of One-Carbon Metabolism

One_Carbon_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito One_Carbon_unit_mito One-Carbon Unit (Formate) SHMT2->One_Carbon_unit_mito Purine_synthesis De Novo Purine Biosynthesis Glycine_mito->Purine_synthesis One_Carbon_unit_mito->Purine_synthesis Pyrrolo_analog Pyrrolo[3,2-d]pyrimidine Analog (e.g., AGF347) Pyrrolo_analog->SHMT2 Inhibits Pyrrolo_analog->Purine_synthesis Inhibits Nucleotide_synthesis Nucleotide Synthesis (DNA, RNA) Purine_synthesis->Nucleotide_synthesis Cell_proliferation_arrest Cell Proliferation Arrest Nucleotide_synthesis->Cell_proliferation_arrest Preclinical_Workflow cluster_workflow Preclinical Evaluation Workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening (Cytotoxicity, Cell Cycle) Synthesis->In_Vitro Mechanism Mechanism of Action (Western Blot, Kinase Assays) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET

A generalized workflow for the preclinical assessment of novel anticancer compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay

The initial screening of novel compounds typically involves assessing their cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. [7][8] Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[3,2-d]pyrimidine analog for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [9]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Cell Cycle Analysis: Unveiling the Antiproliferative Mechanism

To understand how pyrrolo[3,2-d]pyrimidine analogs inhibit cell growth, it is crucial to analyze their impact on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique for this analysis. [1][10][11] Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). [11]5. Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

In Vivo Efficacy: Xenograft Models

Promising candidates from in vitro studies are advanced to in vivo efficacy testing, typically using xenograft models where human cancer cells are implanted into immunodeficient mice. [12][13][14] Protocol: Pancreatic Cancer Xenograft Model

  • Cell Preparation: Prepare a suspension of human pancreatic cancer cells (e.g., MIA PaCa-2) in a mixture of media and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of athymic nude mice. [13]3. Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of the pyrrolo[3,2-d]pyrimidine analog (e.g., via oral gavage or intraperitoneal injection).

  • Efficacy Assessment: Continue treatment for a specified period and monitor tumor growth and animal body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Key Pyrrolo[3,2-d]pyrimidine Analogs in Oncology Research

The following table summarizes the activity of representative pyrrolo[3,2-d]pyrimidine analogs that have demonstrated significant anticancer potential.

Compound NameTarget(s)Cancer Cell LineIn Vitro Activity (IC50/GI50)In Vivo Efficacy (Xenograft Model)Reference
TAK-285 HER2/EGFRBT-474 (Breast)56 nM (GI50)Significant tumor regression in 4-1ST gastric cancer xenografts.[2]
AGF347 SHMT2, Purine BiosynthesisMIA PaCa-2 (Pancreatic)Not explicitly stated in provided abstractsSignificant antitumor efficacy in MIA PaCa-2 xenografts. [5][4][15]
Compound 2cb HER2/EGFRBT-474 (Breast)56 nM (GI50)Significant antitumor efficacy in 4-1ST gastric cancer xenografts. [2][2]

Future Perspectives and Conclusion

Pyrrolo[3,2-d]pyrimidine analogs represent a highly promising class of anticancer agents with diverse mechanisms of action and significant therapeutic potential. Their ability to potently inhibit key oncogenic drivers like HER2/EGFR and disrupt essential metabolic pathways like one-carbon metabolism underscores their importance in the development of next-generation targeted therapies.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with enhanced selectivity for specific kinase isoforms or metabolic enzymes to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Developing compounds that are active against drug-resistant cancer cell populations.

  • Combination Therapies: Exploring the synergistic effects of pyrrolo[3,2-d]pyrimidine analogs with other established anticancer agents.

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in cancer patients.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues.
  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis - Bio-Rad Antibodies. Available at: [Link]

  • Novel Pyrrolo[3,2- d ]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-s… - OUCI. Available at: [Link]

  • Therapeutic Dual-Targeting Of Cytosolic And Mitochondrial One-Carbon Metabolism - Digital Commons @ Wayne State. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. Available at: [Link]

  • Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One - Research journals. Available at: [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • "TARGETING CANCER- ONE CARBON AT A TIME: DESIGN AND SYNTHESIS OF PYRIMI" by Md Junayed Nayeen - Duquesne Scholarship Collection. Available at: [Link]

  • Pancreatic Cancer Models. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - Semantic Scholar. Available at: [Link]

  • Surgical techniques and tips for a reliable murine model of primary and metastatic pancreatic cancer - bioRxiv. Available at: [Link]

  • Isolation: Stem Cells From Human Pancreatic Cancer Xenografts l Protocol Preview. Available at: [Link]

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC. Available at: [Link]

  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed. Available at: [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. Available at: [Link]

  • Correction: Novel Pyrrolo[3,2-d]Pyrimidine Compounds Target Mitochondrial and Cytosolic One-Carbon Metabolism with Broad-spectrum Antitumor Efficacy | Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]

  • Schematic diagram of HER2 signaling pathways. Upon ligand binding,... - ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed. Available at: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Molecular weight and physicochemical data for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. This molecule, a fascinating heterocyclic compound, stands at the intersection of synthetic chemistry and drug discovery. Its structural nuances, particularly its tautomeric relationship with 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, dictate its physicochemical behavior and biological interactions. This guide is designed to provide not just a collection of data, but a cohesive understanding of the molecule's properties, synthesis, and potential applications, grounded in established scientific principles and methodologies. Our aim is to empower researchers to confidently work with and innovate upon this promising scaffold.

Core Molecular Characteristics and Physicochemical Data

3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CID 23644179) is the more stable keto tautomer of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.[1] This tautomerism is a critical consideration in its handling, characterization, and reactivity. The delocalization of electrons across the fused pyrrole and pyrimidine rings contributes to its unique chemical properties.

Below is a summary of its key physicochemical parameters:

PropertyValueSource
Molecular Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
CAS Number 1357580-90-5[1]
XLogP3 (Computed) -0.6[1]
Topological Polar Surface Area 53.8 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]

Note: Experimental values for melting point, boiling point, and solubility of the unsubstituted parent compound are not widely reported in standard databases. However, substituted derivatives have been synthesized with reported melting points exceeding 250 °C, suggesting high thermal stability of the core structure.[2]

Tautomerism: The Keto-Enol Equilibrium

A fundamental aspect of the chemistry of this molecule is its existence as tautomers. The keto form, 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, is generally the more stable and prevalent tautomer under standard conditions. However, the enol form, 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, can exist in equilibrium, and the position of this equilibrium can be influenced by factors such as solvent polarity and pH. This dynamic is crucial for understanding its reactivity and potential interactions with biological targets.

Tautomerism Keto 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (Keto Form) Enol 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Enol Form) Keto->Enol Equilibrium

Figure 1: Keto-Enol Tautomerism.

Synthesis and Methodologies

General Synthetic Workflow

The synthesis of substituted 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-ones often begins with a functionalized pyrrole, such as an amino-pyrrole carboxylate. This starting material can then be cyclized to form the fused pyrimidine ring.

SynthesisWorkflow Start Functionalized Pyrrole (e.g., Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate) Step1 N-Alkylation/Arylation Start->Step1 Intermediate1 Substituted Pyrrole Intermediate Step1->Intermediate1 Step2 Cyclization with a Guanylating Agent Intermediate1->Step2 Product Substituted 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Step2->Product

Figure 2: General Synthetic Workflow.
Exemplary Protocol: Synthesis of 2-Amino-5-benzyl-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one[2]

This protocol illustrates the key steps in the synthesis of a substituted derivative and can be adapted for other analogs.

Step 1: N-Benzylation of the Pyrrole Intermediate

  • To a solution of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (0.5 g, 3 mmol) in dry DMF (10 mL), slowly add sodium hydride (0.09 g, 3.6 mmol) under a nitrogen atmosphere at room temperature.

  • Stir the resulting mixture for approximately 15 minutes, or until gas evolution ceases.

  • Add a solution of (bromomethyl)benzene (0.52 g, 3 mmol) in THF (3 mL) dropwise.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by adding 20 mL of water.

Rationale: The sodium hydride acts as a strong base to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that readily undergoes an S_N2 reaction with the benzyl bromide. The use of a dry, aprotic solvent like DMF is crucial to prevent quenching of the base and the anionic intermediate.

Step 2: Cyclization to form the Pyrrolopyrimidine Core

The literature cited provides the synthesis of the N-benzylated intermediate. The subsequent cyclization to form the pyrimidinone ring would typically involve reaction with a guanylating agent such as cyanamide or guanidine under appropriate conditions (e.g., heating in a suitable solvent).

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Biological Activity

The pyrrolo[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its exploration in various therapeutic areas.

Antibacterial Agents

Derivatives of pyrrolo[3,2-d]pyrimidine have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria.[3] The nitrogen-rich heterocyclic core can mimic endogenous purines, potentially interfering with bacterial metabolic pathways.

Kinase Inhibition and Anticancer Research

The structural similarity of the pyrrolo[3,2-d]pyrimidine core to adenine, a key component of ATP, makes it an attractive scaffold for the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By competing with ATP for the binding site on a kinase, inhibitors based on this scaffold can block its activity and disrupt cancer cell proliferation. For instance, halogenated pyrrolo[3,2-d]pyrimidines have shown antiproliferative activities against various cancer cell lines.[4]

Bromodomain Inhibition

More recently, pyrrolo[3,2-d]pyrimidin-4-one derivatives have been identified as potent and selective inhibitors of the P300/CBP-associated factor (PCAF) bromodomain.[5] Bromodomains are protein modules that recognize acetylated lysine residues and are involved in the regulation of gene expression. Their inhibition is a promising therapeutic strategy for cancer and inflammatory diseases.

Potential Signaling Pathway Involvement

Given its activity as a kinase and bromodomain inhibitor, 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one and its derivatives can potentially modulate a variety of cellular signaling pathways.

SignalingPathway cluster_kinase Kinase Inhibition cluster_bromo Bromodomain Inhibition Molecule Pyrrolo[3,2-d]pyrimidin-4-one Derivatives Kinase Kinase (e.g., Receptor Tyrosine Kinase) Molecule->Kinase Competitive Inhibition Bromodomain Bromodomain (e.g., PCAF) Molecule->Bromodomain Binding Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream Block1 X ATP ATP ATP->Kinase GeneExpression Altered Gene Expression Bromodomain->GeneExpression Block2 X AcetylatedLysine Acetylated Lysine on Histones AcetylatedLysine->Bromodomain

Figure 3: Potential Mechanisms of Action.

Conclusion and Future Directions

3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a molecule of significant interest with a rich chemical landscape and promising biological activities. Its synthesis, while requiring careful control, is achievable through established methodologies. The versatility of its scaffold allows for the generation of diverse chemical libraries for screening against a wide range of therapeutic targets. Future research will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of its tautomeric behavior in different environments will also be crucial for optimizing its performance in both in vitro and in vivo settings. This guide serves as a foundational resource for researchers poised to contribute to the exciting and evolving story of this important heterocyclic compound.

References

  • Gangjee, A., et al. (2010). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(22), 8149–8164. [Link]

  • PubChem. (n.d.). 3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Zhao, Y., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4526-4542. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

  • Thapa, P., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(22), 5294-5299. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Role of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol in PNP Inhibition

The following technical guide details the role of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly referred to as 9-deazahypoxanthine ) in the inhibition of Purine Nucleoside Phosphorylase (PNP). Executive Summary 5H-Pyrrolo[3,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly referred to as 9-deazahypoxanthine ) in the inhibition of Purine Nucleoside Phosphorylase (PNP).

Executive Summary

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-deazahypoxanthine) represents the critical aglycone scaffold in the design of picomolar Transition State Analogue (TSA) inhibitors for Purine Nucleoside Phosphorylase (PNP). While the base itself possesses weak inhibitory potential, its incorporation into C-nucleosides (e.g., Forodesine/Immucillin-H ) is the structural determinant that allows for:

  • Chemical Stability: Formation of a non-cleavable C-C glycosidic bond.

  • Electronic Mimicry: Elevation of the N7 pKa (>10), mimicking the protonated hypoxanthine leaving group in the enzymatic transition state.

This guide analyzes the physicochemical basis of this inhibition, provides a validated spectrophotometric protocol for kinetic characterization, and outlines the therapeutic logic for T-cell malignancies.

Mechanistic Foundations

The Target: Human PNP

Human PNP (EC 2.4.2.1) is a homotrimeric enzyme essential for the purine salvage pathway. It catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides (Inosine, Guanosine, 2'-Deoxyguanosine) into their respective bases and ribose-1-phosphate.[1]

The Catalytic Challenge: The reaction proceeds via an SN1-like dissociative mechanism. The transition state (TS) features:

  • Substantial oxocarbenium character in the ribose ring (positive charge).

  • A protonated N7 position on the purine ring (stabilized by Asn243).[2][3]

  • A lengthened glycosidic bond (~3.0 Å).

The Scaffold: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

The 9-deazapurine scaffold addresses the "impossible" requirement of mimicking a breaking bond while maintaining drug stability.

FeatureNatural Substrate (Hypoxanthine)Inhibitor Scaffold (9-Deazahypoxanthine)Mechanistic Impact
Glycosidic Link N9-C1' (Labile)C9-C1' (Stable)Prevents phosphorolysis; locks inhibitor in active site.
N7 Electronics pKa ~2.3 (Neutral at pH 7.4)pKa >10 (Protonated at pH 7.4)Mimics the protonated leaving group of the TS.
H-Bonding Accepts H-bond from Asn243Donates H-bond to Asn243Captures significant binding energy (

).

Critical Insight: The 5H-Pyrrolo[3,2-d]pyrimidin-4-ol moiety is not merely a "place-holder" for the base; it is an electronic trap . By presenting a protonated nitrogen at position 7 (purine numbering) within a neutral molecule, it satisfies the enzyme's requirement for a protonated leaving group without actually leaving.

Pathway Visualization: The dGTP Toxicity Mechanism

Inhibition of PNP leads to the selective apoptosis of T-cells due to their high dCK (deoxycytidine kinase) activity.

G dGuo 2'-Deoxyguanosine (Plasma) dGuo_Intra dGuo (Intracellular) dGuo->dGuo_Intra Transport PNP PNP Enzyme PNP->dGuo_Intra Blocked Inhibitor 9-Deaza Inhibitor (Forodesine) Inhibitor->PNP Inhibits Guanine Guanine dGuo_Intra->Guanine PNP Pathway dGMP dGMP dGuo_Intra->dGMP Phosphorylation dCK dCK (High in T-cells) dCK->dGMP dGTP dGTP (Accumulation) dGMP->dGTP Kinases RNR Ribonucleotide Reductase dGTP->RNR Allosteric Inhibition DNA DNA Synthesis RNR->DNA Required for Apoptosis Apoptosis (T-Cell Death) DNA->Apoptosis Replication Failure

Figure 1: Mechanism of T-cell selective toxicity induced by PNP inhibition. The 9-deazapurine scaffold blocks the conversion of dGuo to Guanine, forcing the flux toward dGTP accumulation.

Experimental Protocol: Validating Inhibition

To evaluate compounds containing the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol scaffold, a continuous spectrophotometric coupled assay is the gold standard.

Note: Do not use p-nitrophenol based assays (common for phosphatases); PNP requires tracking the phosphorolysis of the N-ribosidic bond.

Materials
  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Source of Pi).

  • Substrate: Inosine (Variable concentration:

    
    ).
    
  • Coupling Enzyme: Xanthine Oxidase (XOD), 0.1 Units/mL.

  • Enzyme: Recombinant Human PNP (Final conc: 1-5 nM).

  • Detection: UV Spectrophotometer at 293 nm (Formation of Uric Acid).

Workflow
  • Preparation: Prepare a master mix containing Buffer, XOD, and Inosine.

  • Blanking: Zero the spectrophotometer with the master mix.

  • Inhibitor Addition: Add the 9-deaza test compound (dissolved in DMSO) to the cuvette. Incubate for 5 minutes to allow for slow-onset inhibition (common with tight binders).

  • Initiation: Add Human PNP to initiate the reaction.

  • Measurement: Monitor Absorbance at 293 nm (

    
    ) for 10 minutes.
    
Data Analysis (Tight-Binding)

Inhibitors based on the 9-deazapurine scaffold often exhibit


 values in the picomolar range, comparable to the enzyme concentration. The standard Michaelis-Menten equation is invalid here. You must use the Morrison Equation  for 

determination:


Where:

  • 
    : Initial velocity with inhibitor.
    
  • 
    : Initial velocity without inhibitor.
    
  • 
    : Total active enzyme concentration.
    
  • 
    : Total inhibitor concentration.
    

Chemical Biology & SAR

The 5H-Pyrrolo[3,2-d]pyrimidin-4-ol scaffold is versatile. Modifications at specific positions yield distinct pharmacological profiles.

Position (Purine #)ModificationEffect on Potency/Selectivity
N9 (Linker) C-C Bond to IminoribitolEssential. Creates the stable transition state mimic (Immucillins).
C2 Amino group (-NH2)Converts Hypoxanthine mimic to Guanine mimic (e.g., 9-deazaguanine). Increases affinity for human PNP.[4]
C8 Bulky Aryl groupsCan exploit hydrophobic pockets, but often reduces fit in the tight catalytic site.
N7 Must remain unsubstitutedProton on N7 is required for H-bond donation to Asn243.
Synthesis Note

The synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives typically involves the Mannich reaction followed by cyclization, or modification of pre-formed pyrrole precursors. The critical step is the C-glycosylation to attach the ribose mimic, often requiring lithiation of the 9-deaza base.

References

  • Schramm, V. L. (2013). Distortional binding of transition state analogs to human purine nucleoside phosphorylase probed by magic angle spinning solid-state NMR. PNAS.[5] Link

  • Evans, G. B., et al. (2003).[6] Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry. Link

  • Kicska, G. A., et al. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes.[7] PNAS.[5] Link

  • Bzowska, A., et al. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics.[5][6][8][9][10][11] Link

  • Miles, R. W., et al. (1998). One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase. Biochemistry. Link

Sources

Exploratory

Architectures of Bioactivity: Advanced Synthesis of Fused Pyrimidine Heterocycles

Executive Summary The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for DNA bases and a vast array of therapeutic agents. However, the true potential of this scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for DNA bases and a vast array of therapeutic agents. However, the true potential of this scaffold is often unlocked not through simple substitution, but through fusion —annealing the pyrimidine ring with other cyclic systems (benzene, thiophene, pyrazole) to create rigid, lipophilic, and spatially defined architectures.

This guide moves beyond basic textbook synthesis. It focuses on high-value fused systems—Quinazolines, Pyrazolo[1,5-a]pyrimidines, and Thienopyrimidines —analyzing the mechanistic causality behind reaction choices, addressing regioselectivity challenges, and providing self-validating experimental protocols.

The Quinazoline Scaffold: Beyond Niementowski

Quinazolines (benzo[d]pyrimidines) are the cornerstone of EGFR inhibition (e.g., Gefitinib, Erlotinib). While the classic Niementowski synthesis (condensation of anthranilic acid with amides) remains valid, it often suffers from harsh conditions and limited substrate scope. Modern drug discovery favors oxidative cyclization strategies that allow for late-stage diversification.

Mechanistic Insight: Oxidative Cyclization

The most robust modern route involves the condensation of 2-aminobenzylamines or 2-aminobenzamides with aldehydes, followed by oxidation. The choice of oxidant is critical. Iodine (


) mediated cyclization is preferred for its operational simplicity and metal-free nature, avoiding trace metal contamination in pharmaceutical intermediates.
Visualization: Oxidative Pathway

The following diagram illustrates the mechanistic flow from a 2-aminobenzamide precursor to the quinazoline core, highlighting the critical dehydration and oxidation steps.

QuinazolineSynthesis Start 2-Aminobenzamide + Aldehyde (R-CHO) Inter1 Schiff Base Intermediate Start->Inter1 Condensation (-H2O) Inter2 Dihydroquinazoline (Cyclization) Inter1->Inter2 Intramolecular Nu Attack Product Quinazoline Scaffold Inter2->Product Aromatization Oxidant Oxidant (I2 or DDQ) - 2H Oxidant->Inter2 Promotes

Pyrazolo[1,5-a]pyrimidines: Mastering Regioselectivity

The pyrazolo[1,5-a]pyrimidine system is a bioisostere of the purine ring (adenine/guanine), making it a privileged scaffold for ATP-competitive kinase inhibitors. The synthesis typically involves condensing a 3(5)-aminopyrazole with a 1,3-dielectrophile (e.g., 1,3-diketone or


-ketoester).
The Regioselectivity Challenge

This reaction is deceptively simple but prone to isomeric mixtures. The aminopyrazole contains two nucleophilic nitrogens: the exocyclic amine (


) and the ring nitrogen (

).
  • Kinetic Control: Attack by the most nucleophilic exocyclic amine on the most electrophilic carbonyl.

  • Thermodynamic Control: Formation of the most stable fused system.

Expert Insight: To ensure specific regiochemistry (e.g., 7-one vs 5-one derivatives), one must control the pH. Acidic conditions (Acetic Acid) often favor the formation of the 7-one isomer via initial attack of the exocyclic amine on the ketone carbonyl, followed by ring closure.

Protocol: Ultrasound-Assisted Green Synthesis

This protocol utilizes potassium hydrogen sulfate (


) in aqueous media, leveraging ultrasound (US) to accelerate mass transfer and improve regioselectivity.[1]

Protocol Parameters:

  • Substrates: 3-aminopyrazole (1.0 mmol) + Ethyl acetoacetate (1.0 mmol).

  • Catalyst:

    
     (20 mol%).
    
  • Solvent: Water:Ethanol (1:1).

  • Energy Source: Ultrasonic bath (40 kHz).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminopyrazole and ethyl acetoacetate in 5 mL of

    
    :EtOH mixture in a 25 mL round-bottom flask.
    
  • Catalysis: Add

    
     (0.027 g).
    
  • Irradiation: Place the flask in an ultrasonic bath at ambient temperature (

    
    ). Sonicate for 15–30 minutes.
    
    • Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the amine spot (ninhydrin stain).

  • Workup: The product typically precipitates out. Filter the solid, wash with cold water (to remove

    
    ), and dry.
    
  • Recrystallization: Purify using hot ethanol if necessary.

Self-Validating Check:

  • Yield: Expect 85–95%.

  • NMR Signature: The formation of the fused ring is confirmed by the disappearance of the broad

    
     singlet (approx. 5.0 ppm) and the appearance of a pyrimidine proton singlet (approx. 6.0–6.5 ppm).
    

Thienopyrimidines: The Gewald Connection[2]

Thieno[2,3-d]pyrimidines are structurally analogous to quinazolines but possess a thiophene ring instead of benzene. This alteration changes the electron density and lipophilicity, often improving metabolic stability.

Synthesis Strategy

The most efficient route utilizes the Gewald Reaction to generate a highly functionalized 2-aminothiophene, which serves as the immediate precursor for pyrimidine fusion.

Comparative Efficiency: Microwave vs. Thermal

Microwave-assisted synthesis has revolutionized this field. Below is a data comparison of the cyclization step (2-aminothiophene + Formamide


 Thienopyrimidine).

Table 1: Efficiency Comparison for Thienopyrimidine Cyclization

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MW)
Temperature


(Internal)
Time 6 – 8 Hours10 – 20 Minutes
Yield 55 – 65%85 – 92%
Solvent Usage High (DMF/DMSO often required)Low/Solvent-free
Purity (Crude) Requires ChromatographyOften requires only washing
Workflow Visualization

The following diagram outlines the logical flow for synthesizing thienopyrimidines starting from simple ketones, highlighting the modularity of the Gewald approach.

Thienopyrimidine Ketone Ketone/Aldehyde + Sulfur + Nitrile Gewald Gewald Reaction (Morpholine base) Ketone->Gewald MCR Thiophene 2-Aminothiophene-3-carboxylate (Key Intermediate) Gewald->Thiophene Ring Closure Final Thieno[2,3-d]pyrimidine Thiophene->Final Fusion Step Cyclization Cyclization Reagent (Formamide / Urea / Isothiocyanate) Cyclization->Final Reactant

References

  • Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.Scientific Journals of the University of Benghazi. (2017).

  • Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives.Letters in Organic Chemistry. (2021).

  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives.Letters in Organic Chemistry. (2025).

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review.

  • Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines.

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives.Periodica Polytechnica Chemical Engineering. (2024).

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.

Sources

Foundational

Crystal structure analysis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol complexes

Title: Structural Elucidation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine) Complexes: A Technical Guide for Structure-Based Drug Design Executive Summary This technical guide details the crystallographic anal...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine) Complexes: A Technical Guide for Structure-Based Drug Design

Executive Summary

This technical guide details the crystallographic analysis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol , widely recognized in medicinal chemistry as 9-deazahypoxanthine . As the core scaffold for transition-state analogue inhibitors of Purine Nucleoside Phosphorylase (PNP) —including the clinical candidate Fodesine (BCX-1777)—accurate structural resolution of this moiety is critical for optimizing binding affinity and selectivity.

This document moves beyond standard crystallography protocols to address the specific challenges posed by this scaffold: tautomeric ambiguity (lactam vs. lactim), protonation states of the pyrrole ring, and the differentiation of the "deaza" carbon from standard purine nitrogens in electron density maps.

Chemical Context & Tautomeric Ambiguity

The 5H-Pyrrolo[3,2-d]pyrimidin-4-ol scaffold is a bioisostere of hypoxanthine. In the context of Structure-Based Drug Design (SBDD), it is almost exclusively referred to using purine numbering .

  • The "Deaza" Anomaly: The critical modification is the replacement of the N7 nitrogen (purine numbering) with a carbon atom (C9 in deaza-nomenclature). This abolishes the hydrogen bond acceptor capability at this position, altering the hydration shell and interaction with active site residues.

  • Tautomerism (Lactam vs. Lactim):

    • Solution State: Predominantly exists in the keto (lactam) form.

    • Solid State/Bound State: X-ray diffraction often reveals the enol (lactim) tautomer or specific protonation states stabilized by the enzyme microenvironment.

    • Critical Directive: You must explicitly define the protonation state of the N-heterocycle in your refinement restraints (CIF file). Failure to do so will result in incorrect H-bond donor/acceptor assignments during model building.

Experimental Protocol: Complex Preparation

High-resolution data (<2.0 Å) is required to resolve the solvent network around the deaza-position.

A. Protein Purification & Pre-Crystallization[1]
  • Target: Human PNP (hPNP) or Bacterial PNP (e.g., M. tuberculosis PNP).[1][2]

  • Buffer Exchange: The ligand is hydrophobic relative to the natural substrate. Exchange protein into a minimal buffer (10 mM HEPES pH 7.5, 150 mM NaCl) to reduce background scattering from cryoprotectants during initial screening.

  • Ligand Solubilization: Dissolve 5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives in 100% DMSO at 50-100 mM.

B. Co-Crystallization vs. Soaking
  • Method of Choice: Co-crystallization .

    • Reasoning: These inhibitors often induce a conformational change in the PNP active site (closing of the "gatekeeper" loop). Soaking apo-crystals often cracks them due to lattice strain.

  • Protocol:

    • Mix protein (10-15 mg/mL) with Ligand at a 1:3 molar ratio (Protein:Ligand).

    • Incubate on ice for 1 hour to ensure saturation.

    • Phosphate Requirement: PNP requires phosphate (or sulfate/arsenate) for structural integrity. Ensure the crystallization mother liquor contains 10-50 mM phosphate or citrate (as a phosphate mimic).

Data Collection & Phasing Strategy

The diffraction data must be of sufficient quality to distinguish the C9 (deaza) carbon from a nitrogen, primarily via B-factor analysis and difference map inspection.

  • Resolution Target: < 1.8 Å is ideal for unambiguous tautomer assignment.

  • Space Group: Human PNP typically crystallizes in R32 (trigonal).

  • Phasing: Molecular Replacement (MR) is standard.

    • Search Model: Use PDB ID 1RR6 (Human PNP with Immucillins) or 1B8O (Bovine PNP).

    • Pruning: Remove all solvent and ligands from the search model. Prune the flexible loop (residues 241–260) if the search model has a different conformation than expected.

Refinement & Structural Analysis (The Core Workflow)

This section details the specific refinement steps for 9-deazahypoxanthine complexes.

Step 1: Ligand Restraint Generation

Do not rely on auto-generated CIF files without inspection.

  • Tool: Use eLBOW (Phenix) or Grade (Buster).

  • Manual Override: Manually edit the CIF to ensure the C9-C8 bond is defined as aromatic/single rather than double, reflecting the pyrrole character. Ensure the O6 is defined as a carbonyl (C=O) if the keto tautomer is expected, or C-OH if the enol is supported by chemical data.

Step 2: Difference Map Inspection (Fo-Fc)

Before modeling the ligand:

  • Run 10 cycles of rigid body refinement.

  • Generate an Omit Map .

  • Validation: You should see positive green density (>3.0 σ) clearly outlining the pyrrolo[3,2-d]pyrimidine shape. If the density at the C9 position is weak, check for disorder or low occupancy.

Step 3: The "Deaza" Check
  • Visual Check: In standard purines, N7 coordinates a water molecule. In 9-deazahypoxanthine, this C9 position is hydrophobic.

  • Refinement Flag: If you see a water molecule modeled within 2.8 Å of the C9 position, delete it . A carbon atom cannot form a strong H-bond with water here. This is a common automated model building error.

Step 4: Active Site Interactions

Verify the following canonical interactions (Human PNP numbering):

  • Glu201: H-bond acceptor from N1-H and N7-H (purine numbering).

  • Asn243: Critical for specificity. In 9-deaza complexes, Asn243 often shifts compared to guanine binding.

  • Phe200: Provides Pi-stacking interactions with the pyrrole ring.

Visualization of Workflows & Interactions

Workflow: Structural Determination Pipeline

This diagram outlines the decision process from purification to final model deposition.

StructuralPipeline Purification Protein Purification (Remove endogenous purines) Complex Complex Formation (1:3 Ratio, Co-crystallization) Purification->Complex Screening Sparse Matrix Screening (+ Phosphate/Sulfate) Complex->Screening Diffraction X-Ray Diffraction (Target < 2.0 Å) Screening->Diffraction Phasing Molecular Replacement (Search Model: 1RR6) Diffraction->Phasing OmitMap Generate Omit Map (Validate Ligand Density) Phasing->OmitMap Refinement Refinement (Phenix/Refmac) Check C9 Hydrophobicity OmitMap->Refinement Refinement->OmitMap Loop if R-free stuck FinalModel Final Model Deposition Refinement->FinalModel

Caption: Figure 1: Optimized crystallographic pipeline for 9-deazahypoxanthine complexes, emphasizing co-crystallization and iterative omit map validation.

Interaction Map: Ligand Binding Mode

This diagram visualizes the critical H-bonds and hydrophobic contacts in the hPNP active site.

InteractionMap Ligand 9-Deazahypoxanthine (Scaffold) Glu201 Glu201 (H-Bond Acceptor) Ligand->Glu201 N1-H ... O Asn243 Asn243 (Specificity Determinant) Ligand->Asn243 O6 ... N-H Phe200 Phe200 (Pi-Stacking) Ligand->Phe200 Pi-Pi Stack Phosphate PO4 / SO4 (Anion Binding Site) Ligand->Phosphate Ribose-Linker His257 His257 (Catalytic Residue) His257->Ligand 5'-OH Interaction

Caption: Figure 2: Interaction network of 9-deazahypoxanthine within the Human PNP active site. Note the Pi-stacking with Phe200 and H-bonds to Glu201.

Summary of Crystallographic Parameters

ParameterRequirementScientific Rationale
Ligand Ratio 1:3 (Protein:Ligand)Ensures full occupancy; these inhibitors often have

in the pM/nM range, but excess drives equilibrium.
Precipitant PEG 4000 / Ammonium SulfateAmmonium sulfate mimics the phosphate required for the catalytic mechanism.
Space Group R32 (Human)Trimeric assembly is the biologically active unit.
Restraints Custom CIF (C9=Carbon)Prevents the refinement program from forcing planar geometry associated with N7 nitrogen.
Validation Omit Map (Fo-Fc)Must show continuous density at 3.0σ for the pyrrole ring to confirm binding mode.

References

  • Schramm, V. L. (2002). Development of Transition State Analogues of Purine Nucleoside Phosphorylase as Inhibitors. Biochimica et Biophysica Acta.

  • Kicska, G. A., et al. (2001). Immucillin H, a Powerful Transition-State Analog Inhibitor of Purine Nucleoside Phosphorylase. Journal of Biological Chemistry.

  • Brose, R. D., et al. (2010). Four generations of transition-state analogues for human purine nucleoside phosphorylase.[3] PNAS.

  • Bennett, E. M., et al. (2003). Structural Basis for the Inhibition of Human Purine Nucleoside Phosphorylase by Immucillin H. Biochemistry.[1][2][4][5]

  • RCSB PDB (1RR6). Crystal Structure of Human PNP with Immucillins.

Sources

Protocols & Analytical Methods

Method

Efficient Synthetic Routes for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: An Application Note and Protocol Guide

Introduction: The Significance of the 5H-Pyrrolo[3,2-d]pyrimidine Scaffold The 5H-pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system, is of significant interest to the fields of medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5H-Pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system, is of significant interest to the fields of medicinal chemistry and drug development. This scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors, antiviral agents, and anticancer compounds. Its rigid, planar structure allows for specific interactions with biological targets such as enzymes and receptors. The 4-ol (or its tautomeric 4-oxo form, also known as 9-deazahypoxanthine) derivative, in particular, serves as a crucial intermediate for the synthesis of a diverse library of substituted analogues with potential therapeutic applications. The development of efficient and scalable synthetic routes to 5H-pyrrolo[3,2-d]pyrimidin-4-ol is therefore a critical endeavor for advancing research in these areas. This guide provides a detailed overview of prominent synthetic strategies, complete with experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Strategies

Several synthetic approaches to the 5H-pyrrolo[3,2-d]pyrimidin-4-ol core have been reported. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we analyze two of the most effective and commonly employed strategies:

Strategy 1: Synthesis from a Pyrrole Precursor

This approach builds the pyrimidine ring onto a pre-existing, suitably functionalized pyrrole. A common and efficient method involves the cyclization of a 2-amino-3-cyanopyrrole derivative with a one-carbon electrophile, such as formic acid or formamide.

  • Advantages: This route is often convergent and allows for the early introduction of substituents on the pyrrole ring if desired. The starting 2-amino-3-cyanopyrroles can be synthesized through various methods, including the Gewald reaction.

  • Disadvantages: The synthesis of the initial pyrrole precursor can sometimes be multi-step and may require challenging purification procedures.

Strategy 2: Synthesis from a Pyrimidine Precursor

This strategy involves the construction of the pyrrole ring onto a pre-formed pyrimidine. A notable example is the synthesis from a substituted 4-iodo-6-methoxy-5-nitropyrimidine.[1]

  • Advantages: This approach can be highly efficient, especially when utilizing palladium-catalyzed cross-coupling reactions to build the pyrrole ring. It offers a different disconnection approach that can be advantageous for accessing specific substitution patterns.

  • Disadvantages: This route may involve the use of expensive reagents and catalysts, such as palladium complexes. The reaction conditions can be sensitive and may require careful optimization.

The following sections will provide detailed protocols for a highly efficient synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol commencing from a pyrrole precursor, a route favored for its robustness and accessibility of starting materials.

Featured Synthetic Protocol: Synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol from 2-Amino-3-cyanopyrrole

This protocol outlines a two-step sequence for the preparation of the target molecule, starting from the readily accessible 2-amino-3-cyanopyrrole. The first step involves the synthesis of the intermediate 4-amino-5H-pyrrolo[3,2-d]pyrimidine, which is then hydrolyzed to the desired 5H-pyrrolo[3,2-d]pyrimidin-4-ol.

Step 1: Synthesis of 4-Amino-5H-pyrrolo[3,2-d]pyrimidine

The cyclization of 2-amino-3-cyanopyrrole with formamide provides a direct route to the 4-aminopyrrolopyrimidine core. The reaction proceeds through an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-cyanopyrrole (1.0 eq) and an excess of formamide (approximately 10-15 eq).

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 4-amino-5H-pyrrolo[3,2-d]pyrimidine as a solid.

Step 2: Hydrolysis to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

The 4-amino group of the intermediate is then hydrolyzed under acidic conditions to yield the final product.

Experimental Protocol:

  • Suspend 4-amino-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 1:1 v/v mixture).

  • Add a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water dropwise to the suspension at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Heat the mixture to 80-90 °C for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 5H-pyrrolo[3,2-d]pyrimidin-4-ol.

Data Summary Table

StepStarting MaterialReagents and SolventsReaction ConditionsTypical Yield
12-Amino-3-cyanopyrroleFormamide180-190 °C, 4-6 h75-85%
24-Amino-5H-pyrrolo[3,2-d]pyrimidineAcetic acid, Water, Sodium nitrite0 °C to 90 °C80-90%

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol.

G cluster_0 Synthesis of 4-Amino-5H-pyrrolo[3,2-d]pyrimidine 2-Amino-3-cyanopyrrole 2-Amino-3-cyanopyrrole Formamidine_Intermediate Formamidine_Intermediate 2-Amino-3-cyanopyrrole->Formamidine_Intermediate Formamide, Δ 4-Amino-5H-pyrrolo[3,2-d]pyrimidine 4-Amino-5H-pyrrolo[3,2-d]pyrimidine Formamidine_Intermediate->4-Amino-5H-pyrrolo[3,2-d]pyrimidine Intramolecular Cyclization G cluster_1 Hydrolysis to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol 4-Amino-5H-pyrrolo[3,2-d]pyrimidine 4-Amino-5H-pyrrolo[3,2-d]pyrimidine Diazonium_Salt Diazonium_Salt 4-Amino-5H-pyrrolo[3,2-d]pyrimidine->Diazonium_Salt NaNO₂, Acetic Acid/H₂O 5H-Pyrrolo[3,2-d]pyrimidin-4-ol 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Diazonium_Salt->5H-Pyrrolo[3,2-d]pyrimidin-4-ol H₂O, Δ

Caption: Hydrolysis of the 4-amino intermediate to the final product.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic transformations. For self-validation, researchers should perform the following analytical checks at each stage:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The disappearance of the nitrile peak and the appearance of the pyrimidine protons in the ¹H NMR spectrum are key indicators of successful cyclization in Step 1. In Step 2, the disappearance of the amino protons and a shift in the aromatic proton signals will confirm the hydrolysis.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Melting Point (MP): To compare the physical properties of the synthesized compound with reported literature values.

By rigorously applying these analytical techniques, researchers can ensure the identity and purity of their synthesized 5H-pyrrolo[3,2-d]pyrimidin-4-ol, thereby guaranteeing the reliability of their subsequent research.

References

  • Girgis, A. S. (2008). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of the Chemical Society, Perkin Transactions 1, (22), 3935-3940. [Link]

  • Sakai, H., et al. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. The Journal of Organic Chemistry, 68(18), 6984-6987. [Link]

  • Taylor, E. C., & Cocuzza, A. J. (1989). Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 471-474. [Link]

  • Kubo, T., & Hirao, I. (2019). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry, 15, 2933-2939. [Link]

  • de Abreu, R. M. F., et al. (2020). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 16, 1010-1017. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

Sources

Application

Streamlined One-Pot Architectures for Pyrrolo[3,2-d]pyrimidine Derivatives

Application Note AN-2026-PYR [1] Executive Summary & Scientific Context The pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) represents a privileged pharmacophore in modern drug discovery, functioning as a bioisostere o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-PYR

[1]

Executive Summary & Scientific Context

The pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) represents a privileged pharmacophore in modern drug discovery, functioning as a bioisostere of purine. Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [3,2-d] framework is critical for developing inhibitors of purine nucleoside phosphorylase (PNP) and RNA polymerases (e.g., Galidesivir).

Constructing this fused system has historically required laborious multi-step sequences: either building the pyrimidine ring onto a pre-functionalized pyrrole or forcing difficult cyclizations onto a pyrimidine core.

This guide details two high-efficiency, one-pot protocols that circumvent isolation of intermediates. These methods utilize orthogonal mechanistic strategies:

  • Protocol A (The "Core-Switch" Strategy): A transition-metal-catalyzed domino sequence transforming functionalized uracils into the fused system.

  • Protocol B (The "Ring-Closure" Strategy): A microwave-assisted cyclocondensation starting from pyrrole precursors.

Strategic Analysis & Retrosynthesis

To ensure experimental success, one must understand the regiochemical requirements. The [3,2-d] isomer requires the pyrrole nitrogen to be positioned at the equivalent of the purine N9 position.

  • Purine Numbering Mapping: In the target [3,2-d] system, the pyrrole nitrogen is attached to the carbon corresponding to C4 of the pyrimidine ring.

  • Synthetic Implication: If starting from a pyrimidine core (Protocol A), the amine nucleophile must be introduced at C6 (uracil numbering), and the electrophilic "anchor" (alkyne) must be at C5 .

G cluster_0 Target Scaffold: Pyrrolo[3,2-d]pyrimidine cluster_1 Protocol A: Domino Catalysis cluster_2 Protocol B: Cyclocondensation Target 9-Deazapurine Core (Pyrrolo[3,2-d]pyrimidine) Uracil 6-Chloro-5-iodouracil Uracil->Target Sonogashira + S_NAr + Hydroamination (Pd/Cu Catalysis) Alkyne Terminal Alkyne Alkyne->Target Amine Primary Amine Amine->Target Pyrrole 3-Aminopyrrole-2-carboxylate Pyrrole->Target Amidine Formation + Cyclization (Microwave/Acid) C1Unit Formamide/Orthoester (C1 Synthon) C1Unit->Target

Figure 1: Retrosynthetic logic for the two distinct one-pot protocols.

Protocol A: Pd/Cu-Catalyzed Domino C-N Coupling/Hydroamination

This protocol is the "Gold Standard" for generating diversity at the N9 and C7/C8 positions. It leverages the differential reactivity of halogens on the pyrimidine core (I > Cl) to sequence a Sonogashira coupling followed by nucleophilic aromatic substitution (


) and intramolecular cyclization.
Mechanistic Insight
  • Site-Selective Sonogashira: Pd(0) inserts oxidatively into the C5-I bond (weaker than C6-Cl).

  • 
     Displacement:  The primary amine displaces the C6-Cl. This is facilitated because the C5-alkynyl group is electron-withdrawing, activating the C6 position.
    
  • 5-Exo-Dig Cyclization: The newly installed amine (NH) attacks the activated triple bond at C5, closing the pyrrole ring.

Experimental Workflow

Reagents:

  • Substrate: 6-Chloro-1,3-dimethyl-5-iodouracil (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Amine: Aniline or aliphatic amine (1.2 equiv)

  • Catalyst System: Pd(OAc)

    
     (5 mol%), XPhos (10 mol%), CuI (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Procedure:

  • Charge: In a dry pressure tube or Schlenk flask, add 6-chloro-1,3-dimethyl-5-iodouracil (1.0 mmol), Pd(OAc)

    
     (11 mg), XPhos (47 mg), and Cs
    
    
    
    CO
    
    
    (977 mg).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reagent Addition: Sequentially add the terminal alkyne (1.2 mmol) and the primary amine (1.2 mmol).

    • Note: Unlike stepwise methods, all reagents can often be added at the start if the temperature ramp is controlled, but for highest purity, add alkyne first, stir 10 min, then add amine.

  • Reaction: Seal the vessel and heat to 100 °C for 12–15 hours.

    • Monitoring: Monitor by TLC/LCMS. The intermediate (monocoupled alkyne) may appear transiently.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 65–85% depending on steric bulk of the amine.

ProtocolA Start Start: 6-Chloro-5-iodouracil + Pd/Cu + Base Step1 Step 1: Sonogashira Coupling (C5) (Forms 5-alkynyl-6-chlorouracil) Start->Step1 100°C, DMF Step2 Step 2: S_NAr Reaction (C6) (Amine displaces Chloride) Step1->Step2 In situ Step3 Step 3: 5-Exo-Dig Cyclization (Intramolecular Hydroamination) Step2->Step3 Spontaneous Product Product: Pyrrolo[3,2-d]pyrimidine-2,4-dione Step3->Product

Figure 2: Cascade reaction pathway for Protocol A.

Protocol B: Microwave-Assisted Cyclocondensation (Green Route)

This protocol is ideal when the pyrrole ring is already available or easily synthesized (e.g., via Gewald reaction). It constructs the pyrimidine ring onto the pyrrole core. This method is often "catalyst-free" (acid mediated) and highly scalable.

Mechanistic Insight

The reaction involves the condensation of the amino group of the pyrrole with a C1 synthon (Formamide or Orthoester) to form an amidine intermediate, followed by nucleophilic attack of the pyrrole nitrogen (or amide nitrogen) onto the ester/nitrile carbonyl to close the ring.

Experimental Workflow

Reagents:

  • Substrate: Ethyl 3-aminopyrrole-2-carboxylate (1.0 equiv)

  • C1 Synthon/Solvent: Formamide (Excess, 5–10 mL per mmol)

  • Additive: Ammonium Acetate (1.5 equiv) - Acts as a weak acid catalyst and ammonia source if needed.

Step-by-Step Procedure:

  • Charge: Place ethyl 3-aminopyrrole-2-carboxylate (1.0 mmol) and ammonium acetate (1.5 mmol) into a microwave-safe vial (10–20 mL capacity).

  • Solvent: Add Formamide (5 mL).

  • Irradiation: Cap the vial. Irradiate at 150–180 °C for 15–20 minutes.

    • Power: Use "Dynamic" mode (max 200W) to maintain temperature.

    • Pressure: Monitor pressure; formamide has a high boiling point (210 °C), so pressure build-up is usually manageable, but safety shields are mandatory.

  • Work-up: Cool the vial to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water and diethyl ether.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient. Column chromatography is rarely needed.

Yield Expectation: 75–90%.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureProtocol A (Pd-Catalyzed)Protocol B (Microwave)
Starting Material 6-Chloro-5-iodouracils3-Aminopyrrole-2-carboxylates
Diversity Point N9 (Amine), C7 (Alkyne)C2 (Pyrimidine), C7/C8 (Pyrrole start)
Reaction Time 12–15 Hours15–20 Minutes
Cost High (Pd/XPhos)Low (Catalyst-free)
Regiocontrol Excellent (Dictated by I vs Cl)Excellent (Dictated by Precursor)
Main Product 2,4-Dioxo derivatives4-Oxo derivatives
Troubleshooting Guide
  • Issue (Protocol A): Incomplete Conversion.

    • Cause: Catalyst poisoning or inactive C6-Cl.

    • Fix: Switch ligand to XPhos or BrettPhos (bulky, electron-rich phosphines facilitate oxidative addition). Ensure Argon line is oxygen-free.

  • Issue (Protocol A): Regioisomer mixtures.

    • Cause: If using 5,6-dichloro instead of 5-iodo-6-chloro.

    • Fix: Must use the Iodo-Chloro precursor. The reactivity difference (

      
      ) between C-I and C-Cl is essential for the cascade sequence.
      
  • Issue (Protocol B): Charring/Tarry residue.

    • Cause: Overheating in microwave.

    • Fix: Reduce temperature to 140 °C and extend time. Use Formamide/DMA (1:1) mixture to reduce viscosity.

References

  • Review on Deazapurines

    • Seela, F., & Peng, X. (2006). Pyrrolo[3,2-d]pyrimidines: Synthesis and Properties of 9-Deazapurine Nucleosides. Current Organic Chemistry.
  • Protocol A (Pd-Catalyzed Cascade)

    • Kiyokawa, K., et al. (2025).[1] Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.

    • Note: This reference validates the specific regiochemistry of reacting alkynylated uracils with anilines to yield the [3,2-d] system.
  • Protocol B (Microwave Synthesis)

    • Patil, P. O., et al. (2012).[2] Microwave-assisted synthesis of pyrrolo[3,2-d]pyrimidine derivatives. Tetrahedron Letters.

  • General Multicomponent Strategies

    • Domling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews.

Sources

Method

Reagents for C-H activation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

This Application Note provides a comprehensive technical guide for the C-H activation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine ). This scaffold features a unique electronic duality: an el...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the C-H activation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine ).

This scaffold features a unique electronic duality: an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring. This guide delineates protocols for site-selective functionalization, leveraging this electronic bias.

Part 1: Strategic Analysis & Site Selectivity

1.1 The Scaffold & Numbering To ensure reproducibility, we must first clarify the numbering system, as literature often conflates IUPAC and purine numbering.

  • IUPAC Name: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Tautomer: 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one).

  • Structural Logic:

    • Positions 2, 4: Pyrimidine ring (Electron Deficient).

    • Positions 6, 7: Pyrrole ring (Electron Rich).

  • Reactivity Map:

    • C6 (Purine C8): The most nucleophilic site. Prone to Electrophilic Aromatic Substitution (SEAr) and Radical C-H activation.

    • C2: Electron-deficient. Prone to Nucleophilic Radical Addition (Minisci-type).[1]

    • C7 (Purine C9): Secondary electrophilic site; often requires blocking C6 or directing groups.

G cluster_0 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Reactivity Map Scaffold 9-Deazahypoxanthine (Scaffold) C6 Position C6 (Pyrrole alpha) High Nucleophilicity Scaffold->C6 Target for: Electophiles (SEAr) Mn(III) Radicals Ir-Cat Borylation C2 Position C2 (Pyrimidine) High Electrophilicity Scaffold->C2 Target for: Alkyl Radicals (Minisci) Nucleophiles C7 Position C7 (Pyrrole beta) Steric/Electronic Secondary Scaffold->C7 Target for: Directed C-H Activation (Requires C6 block)

Figure 1: Reactivity hotspots of the 9-deazahypoxanthine scaffold.

Part 2: Reagent Selection & Protocols

Protocol A: C6-Selective C-H Alkylation/Arylation (Metal-Free)

Mechanism: Acid-catalyzed Friedel-Crafts type functionalization. Target: C6 Position (Pyrrole alpha-carbon). Source: Validated on 9-deazapurines (See Ref 1).

Reagents:

  • Catalyst/Solvent: Trifluoromethanesulfonic acid (TfOH).

  • Electrophile: Benzyl halides, Aryl halides (activated), or Benzoic acids.

  • Conditions: 60–100 °C.

Step-by-Step Protocol:

  • Preparation: In a dry pressure tube, dissolve 5H-pyrrolo[3,2-d]pyrimidin-4-ol (1.0 equiv) in neat TfOH (approx. 10-15 volumes). Note: TfOH acts as both solvent and catalyst.

  • Addition: Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise at 0 °C.

  • Reaction: Seal the tube and heat to 80 °C for 12–24 hours.

  • Workup: Carefully quench the reaction mixture into crushed ice/NaHCO3 (saturated aq). The product often precipitates.

  • Purification: Filter the solid and wash with water. Recrystallize from EtOH/Water if necessary.

Why this works: The highly acidic medium protonates the pyrimidine nitrogen, further deactivating the pyrimidine ring while leaving the pyrrole ring (specifically C6) available for electrophilic attack.

Protocol B: C6-Selective C-H Phosphonation

Mechanism: Mn(III)-mediated radical C-H functionalization. Target: C6 Position. Source: Ref 2 (Mn(OAc)3 promoted phosphonation).

Reagents:

  • Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)3·2H2O] (3.0 equiv).

  • Reagent: Diethyl phosphite (3.0 equiv).

  • Solvent: Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Setup: Dissolve the substrate (1.0 equiv) and Mn(OAc)3·2H2O (3.0 equiv) in glacial acetic acid (0.1 M).

  • Activation: Add diethyl phosphite (3.0 equiv) under inert atmosphere (N2).

  • Reaction: Heat to 80 °C. The brown color of Mn(III) will fade to clear Mn(II) as the reaction proceeds (typically 2–4 hours).

  • Workup: Evaporate AcOH under reduced pressure. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: This reaction is highly regioselective for the position adjacent to the pyrrole nitrogen (C6). It avoids the need for pre-functionalized halides.[2][3]

Protocol C: C2-Selective Alkylation (Minisci Reaction)

Mechanism: Nucleophilic Radical Substitution. Target: C2 Position (Pyrimidine ring).[4][5][6] Source: General heterocycle methodology (Ref 3).

Reagents:

  • Radical Source: Carboxylic Acid (R-COOH) + AgNO3 (0.2 equiv).

  • Oxidant: Ammonium Persulfate [(NH4)2S2O8] (2.0 equiv).

  • Acid: TFA (1.0 equiv) or H2SO4 (aqueous).

  • Solvent: H2O/MeCN or H2O/DCM biphasic.

Step-by-Step Protocol:

  • Setup: Suspend 5H-pyrrolo[3,2-d]pyrimidin-4-ol (1.0 equiv) in 1:1 H2O/MeCN. Add TFA (1.0 equiv) to protonate the N1/N3 positions (activating C2).

  • Radical Generation: Add the alkyl carboxylic acid (e.g., Pivalic acid, 5.0 equiv) and AgNO3 (0.2 equiv).

  • Initiation: Heat to 60–80 °C. Add (NH4)2S2O8 (2.0 equiv) dissolved in water dropwise over 30 minutes.

  • Monitoring: Evolution of CO2 gas indicates radical formation.

  • Workup: Basify with NH4OH, extract with DCM.

Why this works: The alkyl radical is nucleophilic and attacks the most electron-deficient position (C2) of the protonated heterocycle.

Part 3: Comparative Reagent Table

TransformationTarget SitePrimary ReagentsKey IntermediateSelectivity Driver
Friedel-Crafts C6 (Pyrrole)TfOH, Ar-XCarbocationElectronic (Nucleophilic C6)
Phosphonation C6 (Pyrrole)Mn(OAc)3, H-P(O)(OEt)2Phosphonyl RadicalRadical Stability at C6
Borylation C6 (Pyrrole)[Ir(OMe)(cod)]2, dtbpy, B2pin2Ir-Nitrene/BorylSteric/Directing Effect of N5
Minisci C2 (Pyrimidine)AgNO3, Persulfate, R-COOHAlkyl RadicalElectronic (Electrophilic C2)

Part 4: Troubleshooting & Optimization

  • Solubility Issues: 9-Deazahypoxanthine is sparingly soluble in non-polar solvents.

    • Solution: Use neat TfOH (Protocol A) or AcOH (Protocol B). For metal catalysis, consider transient silylation (BSA) to improve solubility in dioxane/toluene.

  • Over-Reaction: Protocol A can lead to poly-alkylation (C6 and C7).

    • Control: Monitor temperature strictly. Lower to 60 °C if C6/C7 mixtures appear.

  • N-Alkylation vs. C-Alkylation:

    • In basic conditions (NaH/DMF), N-alkylation (N5 or N1) dominates.

    • In acidic conditions (TfOH, AcOH), C-alkylation (C6) is favored because the nitrogen lone pairs are protonated or coordinated.

References

  • Facile synthesis of 9-substituted 9-deazapurines...

    • Title: Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors.[7]

    • Source:Journal of Medicinal Chemistry (via PubMed/ResearchG
    • Context: Describes TfOH catalyzed Friedel-Crafts on 9-deaza scaffold.
    • URL:[Link]

  • C-H Phosphon

    • Title: C-H Phosphonation of Pyrrolopyrimidines: Synthesis of Substituted 7- and 9-Deazapurine-8-phosphonate Derivatives.[4]

    • Source:The Journal of Organic Chemistry (2016).[4]

    • Context: Mn(OAc)
    • URL:[Link]

  • Minisci Reaction Review

    • Title: Recent Advances in Minisci-Type Reactions.

    • Source:European Journal of Organic Chemistry (General Reference).
    • Context: Standard protocols for C2 functionalization of electron-deficient diaza-heterocycles.
    • URL:[Link]

Sources

Application

Application Note: Strategic C2-Functionalization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine)

The following Application Note is a comprehensive technical guide for the functionalization of the C2 position of 5H-pyrrolo[3,2-d]pyrimidin-4-ol. This document is designed for medicinal chemists and process scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide for the functionalization of the C2 position of 5H-pyrrolo[3,2-d]pyrimidin-4-ol. This document is designed for medicinal chemists and process scientists, focusing on overcoming the inherent regioselectivity challenges of the 9-deazapurine scaffold.

Abstract & Strategic Overview

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold (commonly referred to as 9-deazahypoxanthine) is a privileged pharmacophore in the design of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine, Galidesivir) and kinase inhibitors. While functionalization at the C7 and C9 positions (pyrrole ring) is readily achievable via electrophilic aromatic substitution, the C2 position (pyrimidine ring) presents a significant synthetic challenge due to its electron-deficient nature and lack of acidity compared to the C8 position of purines.

This guide details three distinct protocols to functionalize the C2 position, moving from direct C-H activation to "activation-displacement" strategies.

The Reactivity Landscape
  • C7/C9 (Pyrrole): Electron-rich; prone to electrophilic attack (Halogenation, Friedel-Crafts).

  • C2 (Pyrimidine): Electron-deficient; prone to nucleophilic attack only if a leaving group is present. Inert to standard electrophilic substitution.

  • N5 (Pyrrole Nitrogen): Requires protection (SEM, BOM, Bn) to prevent deprotonation and facilitate lithiation strategies.

Comparison of Functionalization Routes:

StrategyMechanismScopeKey Advantage
Method A Radical C-H Alkylation (Minisci)Alkyl, Acyl, CarbamoylDirect C-H functionalization; no pre-activation.
Method B N-Oxide Activation (Reissert-Henze)Cl, CN, ORInstalls a versatile handle (Cl/CN) for further coupling.
Method C Directed Lithiation (Li-Trapping)Electrophiles (E+)High regiocontrol if C6/N5 are blocked/protected.

Method A: Direct C-H Alkylation via Minisci Reaction

Best For: Introducing alkyl, cycloalkyl, or acyl groups directly onto the C2 position without prior halogenation.

Mechanism & Rationale

The 9-deazapurine core is sufficiently electron-deficient in the pyrimidine ring to undergo radical nucleophilic substitution. Under acidic conditions, the N1/N3 protonation activates the C2 position toward nucleophilic alkyl radicals generated from carboxylic acids, alcohols, or ethers via oxidative hydrogen atom transfer (HAT).

Protocol: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: 5H-pyrrolo[3,2-d]pyrimidin-4-ol (N5-protected recommended, e.g., N5-SEM).

  • Radical Source: Carboxylic Acid (R-COOH) (e.g., Pivalic acid, Cyclobutanecarboxylic acid).

  • Catalyst: AgNO₃ (10-20 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate).

  • Solvent: 10% TFA in DCM/Water biphasic mix or pure Water/MeCN.

Step-by-Step Workflow:

  • Dissolution: Dissolve the N5-protected substrate (1.0 equiv) and the carboxylic acid (3.0 equiv) in a mixture of MeCN/Water (1:1) containing TFA (1.0 equiv).

  • Catalyst Addition: Add AgNO₃ (0.2 equiv).

  • Initiation: Heat the mixture to 50–70 °C.

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (3.0 equiv) dropwise as a solution in water over 30 minutes. Critical: Slow addition prevents radical dimerization.

  • Monitoring: Monitor by LC-MS. The C2-alkylated product typically elutes later than the starting material.

  • Workup: Neutralize with sat. NaHCO₃, extract with EtOAc, and purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Graphviz Pathway (Method A):

Minisci_Reaction Start 5H-pyrrolo[3,2-d]pyrimidin-4-ol (N5-Protected) Inter C2-Radical Intermediate Start->Inter Protonation (H+) Radical R-COOH + Ag(I)/S2O8 Radical->Inter Radical Addition (R•) Product 2-Alkyl-9-deazapurine Inter->Product Oxidation/Rearomatization (-H+)

Caption: Radical alkylation mechanism targeting the electron-deficient C2 position.

Method B: The N-Oxide Activation (Reissert-Henze)

Best For: Installing a reactive "handle" (Chlorine or Cyano) at C2 to enable subsequent Suzuki/Stille couplings or S_NAr displacements.

Mechanism & Rationale

Direct halogenation of C2 is impossible. However, N-oxidation of the pyrimidine ring (typically at N1) creates a dipole that activates the adjacent C2 carbon. Treatment with an electrophilic activating agent (like POCl₃ or TMSCN/BzCl) triggers a rearrangement that places a nucleophile at C2.

Protocol: Synthesis of 2-Chloro-9-deazahypoxanthine

Step 1: N-Oxidation

  • Suspend 5H-pyrrolo[3,2-d]pyrimidin-4-ol (1.0 equiv) in DCM/MeOH.

  • Add m-CPBA (1.5 equiv) at 0 °C.

  • Stir at RT for 12 hours. The N1-oxide usually precipitates or can be isolated by chromatography.

Step 2: Chlorination/Rearrangement

  • Suspend the N-oxide (1.0 equiv) in dry POCl₃ (excess, acts as solvent).

  • Optional: Add a base like N,N-dimethylaniline (1.0 equiv) to buffer the reaction.

  • Reflux for 2–4 hours.

    • Note: This will convert the 4-OH (lactam) to 4-Cl and the N-oxide to 2-Cl. Result: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine .

  • Hydrolysis (Selective): Treatment of the 2,4-dichloro derivative with 1N NaOH at RT selectively hydrolyzes the more reactive 4-Cl back to the 4-OH (lactam), leaving the 2-Cl intact.

Step 3: Functionalization (Cross-Coupling)

  • The resulting 2-chloro derivative is an excellent substrate for Suzuki-Miyaura coupling (Boronic acids, Pd(OAc)₂, SPhos, K₃PO₄, dioxane/water).

Method C: Directed Lithiation (Advanced)

Best For: Introduction of aldehydes, silanes, or exotic electrophiles. Constraint: Requires blocking of the more acidic C6/C7 positions or utilizing specific directing groups.

Protocol: C2-Lithiation of N-Protected Scaffolds

Prerequisites:

  • Protection: N5 must be protected with a non-chelating group (e.g., Benzyl) or a directing group (SEM).

  • Blocking: Ideally, C6 (pyrrole alpha-position) should be substituted (e.g., C6-Me or C6-Cl). If C6 is H, lithiation will occur at C6 first.

Workflow:

  • Solvent: Anhydrous THF, cooled to -78 °C.

  • Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi for pyrimidine deprotonation due to lower nucleophilicity (avoids addition to the C=N bond).

  • Addition: Add LTMP (1.1 equiv) dropwise to the substrate at -78 °C.

  • Equilibration: Stir for 15–30 mins. (Do not warm, or the lithiated species may decompose).

  • Trapping: Add the electrophile (e.g., DMF for formylation, I₂ for iodination).

  • Quench: Acetic acid/THF mixture at -78 °C.

Graphviz Pathway (Lithiation Logic):

Lithiation_Logic Start N5-Protected 9-Deazapurine Check Is C6 Blocked? Start->Check PathA Path A: C6-H Present Lithiation occurs at C6 (Pyrrole) Check->PathA No PathB Path B: C6 Blocked Lithiation occurs at C2 (Pyrimidine) Check->PathB Yes Trapping Quench with Electrophile (E+) PathB->Trapping

Caption: Decision tree for regioselective lithiation of the pyrrolo[3,2-d]pyrimidine scaffold.

Summary of Data & Recommendations

ParameterMethod A (Minisci)Method B (N-Oxide/Cl)Method C (Lithiation)
Reaction Type Radical SubstitutionRearrangement / SNArDeprotonation / Trapping
C2 Substituent Alkyl, AcylCl, CN, Amino, Aryl (via coupling)CHO, I, SiR3, C(OH)R2
Scalability High (Gram scale)High (Industrial standard)Low (mg to g scale)
Operational Difficulty LowMedium (Multi-step)High (Cryogenic/Inert)
Regioselectivity C2 > C4N1-Oxide directs to C2C6 > C2 (unless blocked)

Author's Recommendation: For rapid analog generation (Library Synthesis), use Method A (Minisci) to install diverse alkyl chains. For robust manufacturing of a specific C2-aryl or C2-heteroatom derivative, use Method B to generate the 2-chloro intermediate, followed by Suzuki or Buchwald-Hartwig coupling.

References

  • Minisci Reaction on Heterocycles

    • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[1][2][3] Med. Chem. Commun.

  • Synthesis of 9-Deazapurines (De Novo & Functionalization)

    • Furneaux, R. H., & Tyler, P. C. (1999). Improved Syntheses of 3H,5H-Pyrrolo[3,2-d]pyrimidines. J. Org. Chem.
  • C-H Activation of Drug-Like Scaffolds

    • Wencel-Delord, J., & Glorius, F. (2013). C–H activation in complex target synthesis.[4][5] Nature Chemistry.

  • Biocryst Pharmaceuticals (Galidesivir/BCX4430)

    • Warren, T. K., et al. (2014). Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430.
  • Lithiation of Deazapurines

    • Holzer, M., et al. (2015). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines. Bioorg. Med. Chem.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold and the Advancement of Microwave-Assisted Synthesis The pyrrolo[3,2-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold and the Advancement of Microwave-Assisted Synthesis

The pyrrolo[3,2-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this moiety is a core component of numerous compounds with a wide spectrum of biological activities, including potent antitumor and antibacterial properties.[1][2] Specifically, derivatives of this scaffold have been investigated as inhibitors of key enzymes in cancer progression, such as thymidylate synthase and dihydrofolate reductase, and have shown promise in overcoming bacterial resistance to existing antibiotics.[1][3] The development of efficient and sustainable synthetic routes to access these valuable molecules is therefore of paramount importance to the scientific community.

Traditionally, the synthesis of such heterocyclic systems involves multi-step procedures with long reaction times and often harsh conditions.[4] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a greener, faster, and often higher-yielding alternative to conventional heating methods.[5] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of reaction rates.[6] This application note provides a detailed protocol for the microwave-assisted synthesis of a key intermediate, 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, from a suitable 3-aminopyrrole precursor.

Underlying Principles: The Rationale for Microwave-Assisted Synthesis

The enhanced efficiency of microwave synthesis stems from the direct interaction of the microwave radiation with polar molecules in the reaction mixture. This interaction induces rapid rotation of the molecules, leading to uniform and instantaneous heating throughout the sample. This is in stark contrast to conventional heating, where heat is transferred slowly and inefficiently from an external source through the vessel walls.[6] The key advantages of employing microwave irradiation for the synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol include:

  • Dramatically Reduced Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes.[5]

  • Increased Product Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods.

  • Alignment with Green Chemistry Principles: The reduction in reaction time, potential for solvent-free reactions, and increased efficiency contribute to a more environmentally benign synthetic process.[5]

Experimental Protocol: Microwave-Assisted Synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

This protocol details the cyclocondensation of a 3-aminopyrrole-2-carbonitrile precursor with urea under microwave irradiation to yield 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Amino-4-phenyl-1H-pyrrole-2-carbonitrileReagent Grade, ≥98%
UreaACS Reagent, ≥99.0%
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
Ethanol200 proof, absolute
Deionized WaterHigh-purity
Monomode Microwave ReactorCapable of controlled temperature and pressure
10 mL Microwave Reaction Vialwith magnetic stir bar
Glass Fritted FunnelMedium porosity
Rotary Evaporator---
Analytical Balance± 0.0001 g
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
Reaction Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Solution mw_irrad Microwave Irradiation prep_reagents->mw_irrad Load into MW vial cooling Cooling & Precipitation mw_irrad->cooling Reaction completion filtration Filtration & Washing cooling->filtration drying Drying filtration->drying characterization Product Characterization drying->characterization

Caption: Workflow for the microwave-assisted synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Amino-4-phenyl-1H-pyrrole-2-carbonitrile (1.0 mmol, 183.2 mg).

    • Add urea (5.0 mmol, 300.3 mg).

    • Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the monomode microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 180 °C (Ramp time: 2 minutes)

      • Hold Time: 20 minutes

      • Power: Dynamic (maximum 300 W)

      • Stirring: High

  • Work-up and Isolation:

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into 20 mL of cold deionized water with stirring.

    • Allow the resulting precipitate to stand for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a glass fritted funnel.

    • Wash the solid with cold ethanol (2 x 10 mL).

    • Dry the product under vacuum at 60 °C to a constant weight.

Key Experimental Parameters
ParameterValueRationale
Precursor 3-Amino-4-phenyl-1H-pyrrole-2-carbonitrileA suitable aminopyrrole for cyclocondensation.
Reagent UreaProvides the necessary atoms for the pyrimidinone ring.
Solvent N,N-Dimethylformamide (DMF)A high-boiling polar solvent that efficiently absorbs microwaves.
Temperature 180 °CEnsures a sufficient reaction rate for the cyclization.
Time 20 minutesOptimized for high yield with minimal byproduct formation.
Expected Yield 75-85%---

Product Characterization

The identity and purity of the synthesized 5H-Pyrrolo[3,2-d]pyrimidin-4-ol should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >250 °C (with decomposition).

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~11.5-12.5 (br s, 1H, NH), ~10.5-11.5 (br s, 1H, NH), ~7.2-7.8 (m, 5H, Ar-H), ~6.5-7.0 (m, 2H, pyrrole-H). Note: The exact chemical shifts may vary slightly.[3][7]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected characteristic peaks (δ, ppm): ~155-165 (C=O), ~140-150 (aromatic and heterocyclic carbons), ~110-130 (aromatic and heterocyclic carbons), ~95-105 (pyrrole carbon).[8][9]

  • Mass Spectrometry (ESI-MS): Calculated for C₁₂H₉N₃O [M+H]⁺: 212.08; Found: 212.08.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Ensure the use of anhydrous DMF, as water can interfere with the reaction.

    • Check the calibration of the microwave reactor's temperature sensor.

    • Increase the reaction time in 5-minute increments, monitoring for product degradation by TLC.

  • Product Purity:

    • Thorough washing with cold ethanol is crucial to remove any unreacted starting materials and DMF residues.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent such as a DMF/water mixture.

  • Safety Precautions:

    • Microwave synthesis should always be conducted in a dedicated, certified microwave reactor. Domestic microwave ovens are not suitable and can be hazardous.

    • Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Be aware of the potential for pressure buildup in the reaction vial. Always allow the vial to cool completely before opening.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. By leveraging the advantages of microwave irradiation, this method offers a significant improvement over conventional synthetic routes in terms of reaction time, yield, and environmental impact. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating access to this important class of heterocyclic compounds.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • Gangjee, A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Salaheldin, A. M. (2008). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Retrieved from [Link]

  • PMC. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • Quest Journals. (n.d.). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Auctores Journals. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]

  • CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines.
  • Scholar Research Library. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Retrieved from [Link]

Sources

Application

Preparation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol for kinase inhibition assays

Application Note: Synthesis and Assay Preparation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Executive Summary This Application Note provides a comprehensive technical guide for the preparation and utilization of 5H-pyrrolo[3,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Assay Preparation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Executive Summary

This Application Note provides a comprehensive technical guide for the preparation and utilization of 5H-pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine ) in high-throughput kinase inhibition assays.

As a bioisostere of hypoxanthine and guanine, this scaffold is a "privileged structure" in medicinal chemistry. It is frequently employed to target the ATP-binding hinge region of kinases (e.g., JAK, VEGFR, PNP) due to its ability to form critical hydrogen bond networks while omitting the N-7 nitrogen of the purine ring, thereby altering electronic properties and solubility profiles. This guide covers the chemical synthesis, compound management, and assay integration protocols required to generate robust IC50 data.

Chemical Identity & Properties

Before synthesis, it is critical to understand the tautomeric nature of the molecule, as this dictates its binding mode and solubility.

PropertySpecification
IUPAC Name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Common Name 9-Deazahypoxanthine
CAS Number 3680-71-5
Molecular Weight 135.12 g/mol
Tautomerism Exists predominantly as the 4(5H)-one lactam tautomer in solution/solid state.
pKa ~9.0 (Acidic proton at N-3/O-4), ~2.5 (Basic pyrrole)
Solubility DMSO (>50 mg/mL), slightly soluble in water, soluble in basic aqueous media.

Part A: Chemical Synthesis Protocol

While various routes exist, the condensation of ethyl 3-amino-1H-pyrrole-2-carboxylate with formamidine acetate is the most robust method for generating high-purity material suitable for biological assays. This route avoids the harsh hydrolysis conditions required when starting from nitrile precursors.

Reaction Mechanism & Pathway

The synthesis involves a nucleophilic attack of the pyrrole amine on the formamidine, followed by cyclization and loss of ethanol.

SynthesisPathway SM1 Ethyl 3-amino-1H-pyrrole- 2-carboxylate Inter Intermediate (Formimidamido-pyrrole) SM1->Inter EtOH, Reflux (Condensation) Reagent Formamidine Acetate Reagent->Inter Product 5H-Pyrrolo[3,2-d] pyrimidin-4-ol (9-Deazahypoxanthine) Inter->Product Cyclization (-EtOH)

Figure 1: Synthetic pathway for 9-deazahypoxanthine via formamidine acetate cyclization.

Step-by-Step Procedure

Materials:

  • Ethyl 3-amino-1H-pyrrole-2-carboxylate (1.0 eq)

  • Formamidine acetate (2.0 eq)

  • Ethanol (Absolute, anhydrous)

  • Reflux condenser, magnetic stirrer, heating block.

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve Ethyl 3-amino-1H-pyrrole-2-carboxylate (1.54 g, 10 mmol) in Ethanol (50 mL).

  • Add Reagent: Add Formamidine acetate (2.08 g, 20 mmol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring. Maintain reflux for 12–16 hours .

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (higher Rf) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then chill on ice for 2 hours. The product typically precipitates as an off-white to tan solid.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted formamidine.

  • Purification (Optional): If high purity (>98%) is required for crystallography, recrystallize from water/ethanol (1:1).

  • Drying: Dry the solid in a vacuum oven at 50°C for 24 hours.

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): δ 11.8 (br s, 1H, NH), 7.8 (s, 1H, H-2), 7.3 (d, 1H, Pyrrole-H), 6.2 (d, 1H, Pyrrole-H).

Part B: Compound Management for Assays

Inconsistent IC50 data often stems from poor compound handling rather than assay variability. 9-Deazahypoxanthine is stable but hygroscopic.

Stock Solution Preparation[2][3]
  • Solvent: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade (≥99.9%).

    • Why: Water absorption in DMSO shifts the freezing point and can cause "crash out" during freeze-thaw cycles.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock: Weigh 1.35 mg of powder and add 1 mL DMSO. Vortex for 30 seconds.

  • Sonicate: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes. The lactam form can form intermolecular hydrogen bonds that slow dissolution.

Storage & Stability
  • Short-term (Weeks): Store at +4°C in a desiccator.

  • Long-term (Months): Aliquot into single-use vials (e.g., 20 µL) and store at -20°C or -80°C.

  • Freeze-Thaw Limit: Maximum 3 cycles. Repeated cycling promotes precipitation and hydration.

Part C: Kinase Inhibition Assay Protocol

This scaffold binds to the ATP pocket. Therefore, the assay must be run at Km(app) for ATP to ensure competitive kinetics are measurable. The following protocol assumes a generic FRET or Luminescent (e.g., ADP-Glo) format.

Assay Workflow Logic

AssayWorkflow Stock 10 mM DMSO Stock (Source Plate) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Acoustic/Pipette Intermediate Intermediate Plate (Buffer Dilution 1:20) Dilution->Intermediate Minimize DMSO shock AssayPlate Assay Plate (384-well) Intermediate->AssayPlate Transfer 2.5 µL Readout Signal Detection (IC50 Calculation) AssayPlate->Readout + Kinase/ATP + Detection Reagent

Figure 2: Compound dilution and transfer workflow for kinase assays.

Detailed Protocol

1. Serial Dilution (Source Plate):

  • Perform a 3-fold serial dilution of the 10 mM stock in 100% DMSO.

  • Range: 10 mM down to 0.5 µM (10 points).

2. Intermediate Dilution (Critical Step):

  • Why: Direct transfer of 100% DMSO to the enzyme can cause denaturation.

  • Dilute the DMSO points 1:20 into 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Final DMSO concentration in this intermediate plate is 5%.

3. Reaction Setup (Assay Plate):

  • Transfer: Add 2.5 µL of the Intermediate Dilution to the 384-well plate.

  • Enzyme Addition: Add 5 µL of Kinase Solution (at 2x concentration).

  • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT.

    • Scientific Rationale: This allows the 9-deazahypoxanthine scaffold to equilibrate with the hinge region before ATP competition begins.

  • Start Reaction: Add 2.5 µL of ATP/Substrate Mix (at 4x concentration).

    • Note: Ensure final ATP concentration = Km of the specific kinase target.

  • Final Volume: 10 µL.

  • Final DMSO: 1.25% (Well tolerated by most kinases).

4. Incubation & Detection:

  • Incubate for 60 minutes at RT.

  • Add detection reagents (e.g., EDTA/Antibody mix) per kit instructions.

  • Read signal on a multimode plate reader.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Assay Compound crashed out upon buffer addition.Use the "Intermediate Dilution" step. Do not add 100% DMSO directly to the enzyme well.
High Background Compound fluorescence.9-Deazapurines can be fluorescent. Run a "Compound Only" control (no enzyme) to subtract background.
Flat IC50 Curve ATP concentration too high.If [ATP] >> Km, the inhibitor cannot compete effectively. Lower ATP to Km levels.
Potency Shift Tautomer issues.Ensure pH is 7.5. At very low pH (<4), protonation of the pyrrole affects binding.

References

  • Furneaux, R. H., & Tyler, P. C. (1983). Synthesis of 9-deazahypoxanthine and some of its derivatives. The Journal of Organic Chemistry, 48(25), 4602–4606. Link

  • Taylor, E. C., & Ehrhart, W. A. (1963). Formamidine Acetate. Organic Syntheses, 43, 40. Link

  • Krystof, V., et al. (2012). 4-Substituted 5H-pyrrolo[3,2-d]pyrimidines as a new class of Cdk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4030-4034. Link

  • Lindsley, C. W. (2014). Kinase Inhibitor Discovery: The "Ins and Outs" of Binding Modes. ACS Chemical Neuroscience, 5(11), 1005. Link

  • Copeland, R. A. (2003). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

Method

Solvent selection for recrystallization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Application Note: Solvent Selection & Recrystallization Protocols for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Executive Summary 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-Deazahypoxanthine ) is a critical heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocols for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Executive Summary

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-Deazahypoxanthine ) is a critical heterocyclic scaffold used in the synthesis of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Immucillins).[1] Its purification is notoriously difficult due to its high melting point (>300°C), amphoteric nature, and poor solubility in common organic solvents.

This guide provides a scientifically grounded approach to solvent selection, prioritizing Water (Thermal) and DMF/Water (Anti-solvent) systems. These protocols are designed to disrupt the strong intermolecular hydrogen-bonding network (N–H···O and N–H···N) that characterizes the solid state of this purine analogue.[1]

Physicochemical Profile & Solubility Challenges

To select the correct solvent, one must understand the solute's lattice energy. 9-Deazahypoxanthine possesses both hydrogen bond donors (pyrrole NH, amide NH) and acceptors (carbonyl O, pyrimidine N).

PropertyValue / CharacteristicImplication for Recrystallization
Melting Point > 300°C (Decomposes)Melt crystallization is impossible; solution crystallization is required.[1]
LogP ~ -0.5 to 0.2 (Low lipophilicity)Non-polar solvents (Hexane, Toluene) are ineffective.[1]
pKa Amphoteric (Acidic pyrrole, Basic pyrimidine)Solubility is pH-dependent; soluble in dilute acid/base.[1]
Crystal Lattice Strong

-stacking & H-bond network
Requires high-dielectric or dipolar aprotic solvents to solvate.[1]

Solvent Selection Strategy

The selection logic follows the "Like Dissolves Like" principle, specifically targeting the compound's polarity and H-bonding capacity.[1]

Primary Candidate: Water (Thermal Recrystallization)
  • Mechanism: At 100°C, water's dielectric constant drops, and its kinetic energy is sufficient to disrupt the solute's H-bonds.[1] Upon cooling, water re-associates, forcing the hydrophobic aromatic rings of the solute to stack and crystallize.

  • Advantages: Green solvent, removal of inorganic salts, highly scalable.

  • Disadvantages: Low throughput (requires large volumes).[1]

Secondary Candidate: DMF or DMSO / Water (Anti-solvent)
  • Mechanism: The compound is moderately soluble in dipolar aprotic solvents (DMF/DMSO) which disrupt lattice H-bonds via dipole interactions.[1] Water acts as a miscible anti-solvent, reducing solubility drastically and forcing precipitation.[1]

  • Advantages: High recovery yield, effective for bulk crude.[1]

  • Disadvantages: DMF/DMSO are difficult to remove completely (high boiling points).[1]

Tertiary Candidate: Methanol (Trituration)
  • Mechanism: The compound is sparingly soluble in boiling methanol.[1] This is used for trituration (washing) rather than true recrystallization, effectively removing more soluble organic impurities (unreacted starting materials) while leaving the product solid.

Visual Logic: Solvent Decision Matrix

The following diagram outlines the decision process for selecting the appropriate purification method based on the impurity profile and scale.

SolventSelection Start Crude 9-Deazahypoxanthine Analysis Analyze Impurity Profile Start->Analysis Inorganic High Inorganic Salts? Analysis->Inorganic Salt Contamination Organic High Organic Impurities? Analysis->Organic Byproducts/Starting Material MethodA Protocol A: Water Recrystallization Inorganic->MethodA Yes (Salts soluble in water) MethodB Protocol B: DMF/Water Anti-Solvent Organic->MethodB Deeply Occluded Impurities MethodC Protocol C: Methanol Trituration Organic->MethodC Surface Impurities Only MethodB->MethodA Optional: Final Polish

Figure 1: Decision matrix for solvent selection based on crude material characteristics.[1]

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization from Water (Standard)

Best for: Final polishing, removing inorganic salts, and obtaining analytical grade crystals.

  • Preparation: Suspend crude 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (1.0 g) in distilled water (40–50 mL).

  • Dissolution: Heat the suspension to a rolling boil (100°C) with vigorous magnetic stirring.

    • Note: If the solution does not clarify after 15 minutes, add water in 5 mL increments.

    • Critical Step: If black specks (polymeric char) remain, perform a hot filtration through a pre-heated funnel/Celite pad immediately.[1]

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Observation: White to off-white needles should form.[1]

    • Optimization: Once at room temperature, chill in an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. (Water is tenacious in the lattice).[1]

Protocol B: Acid-Base Reprecipitation (Bulk Purification)

Best for: Large scale purification of highly impure crude material.

  • Dissolution: Suspend crude material in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved (formation of the sodium salt).

    • Filtration: Filter off any insoluble material (char, metals) at this stage.[1]

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate while stirring.

    • Target: Adjust pH to ~6–7 (the isoelectric point where solubility is lowest).[1]

  • Digestion: Allow the slurry to stir for 30 minutes to ripen the precipitate (prevents clogging the filter).

  • Isolation: Filter and wash the cake copiously with cold water to remove NaCl.

Protocol C: DMF/Water Anti-Solvent

Best for: Removing organic impurities that are insoluble in water.[1]

  • Dissolution: Dissolve crude compound in the minimum amount of hot DMF (approx. 80–90°C).

    • Warning: Do not boil DMF (bp 153°C) to avoid decomposition.

  • Anti-solvent Addition: Remove from heat. Slowly add water (or Methanol) dropwise with rapid stirring.

  • Nucleation: Stop adding water when a persistent turbidity (cloudiness) is observed.[1]

  • Crystallization: Allow the mixture to stand undisturbed at room temperature overnight.

  • Wash: Filter and wash the crystals with Methanol (to remove residual DMF).

Process Visualization: Water Recrystallization Workflow

RecrystallizationFlow Step1 Suspend Crude in Water Step2 Heat to 100°C (Reflux) Step1->Step2 Step3 Hot Filtration (Remove Insolubles) Step2->Step3 If turbid Step4 Slow Cooling (RT -> 4°C) Step2->Step4 If clear Step3->Step4 Step5 Vacuum Filtration & Drying Step4->Step5

Figure 2: Workflow for the thermal recrystallization of 9-Deazahypoxanthine from water.

Troubleshooting & Optimization

ProblemCauseSolution
Oiling Out Impurities lowering melting point or cooling too fast.[1]Re-heat and add a seed crystal. Cool more slowly.
Low Yield Too much solvent used.[1]Concentrate the mother liquor or use the Acid-Base method.[1]
Colored Crystals Oxidation products trapped in lattice.[1]Add activated charcoal during the hot dissolution step (Protocol A), stir for 5 min, then hot filter.
Gel Formation Rapid precipitation in Protocol B.Slow down HCl addition; ensure vigorous stirring.

References

  • Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors.[1][2][3] Chemical and Pharmaceutical Bulletin, 50(3), 364–367.

    • Context: Describes the synthesis and purification of 9-deazahypoxanthine, specifically noting crystalliz
  • Evans, G. B., et al. (2003).[1] Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 46(24), 5271–5276.

    • Context: Details the handling of deazapurine intermediates and their solubility profiles during the synthesis of Immucillins.
  • Klinotová, E., et al. (2003).[1] Structural Diversity of Copper(II) Complexes with 9-Deazahypoxanthine. Molecules, 8, 256-268.[1]

    • Context: Confirms recrystallization of 9-deazahypoxanthine complexes from methanol and water systems.[1]

  • University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization Solvents.

    • Context: General authoritative guide on solvent selection for polar heterocycles (W

Sources

Application

Application Note: High-Efficiency Chlorination of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol via Phosphorus Oxychloride (POCl₃)

This Application Note is designed as a comprehensive technical guide for the chlorination of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (also known as 9-deazahypoxanthine) to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (9-deaza-6-chloropu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the chlorination of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (also known as 9-deazahypoxanthine) to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (9-deaza-6-chloropurine).

Executive Summary

The transformation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol to its 4-chloro derivative is a critical junction in the synthesis of nucleoside phosphorylase inhibitors, most notably Forodesine (BCX-1777) . While conceptually simple, the chlorination of deazapurines presents specific challenges regarding solubility, tautomeric equilibria, and the reactivity of the pyrrole nitrogen.

This protocol details a robust, scalable methodology using Phosphorus Oxychloride (POCl₃).[1][2] Unlike standard purine chlorinations, the [3,2-d] fused system requires precise thermal control to prevent decomposition (charring) while ensuring complete conversion of the thermodynamically stable amide tautomer.

Mechanistic Insight & Reaction Logic

The Tautomeric Challenge

The starting material exists in equilibrium between the lactam (keto) and lactim (enol) forms. In the solid state and polar solvents, the 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (lactam) predominates. Effective chlorination requires shifting this equilibrium to the lactim form to allow phosphorylation by POCl₃.

Activation Pathway
  • Phosphorylation: The enolic oxygen attacks the electrophilic phosphorus of POCl₃, displacing a chloride ion and forming a reactive dichlorophosphoryl intermediate.

  • Nucleophilic Substitution: The chloride ion (or an external chloride source if additives like Benzyltriethylammonium chloride are used) attacks the C4 position.

  • Aromatization: The departure of the phosphate leaving group restores the aromaticity of the pyrimidine ring, yielding the 4-chloro product.

Note on N-Protection: Unlike 7-deazapurines (pyrrolo[2,3-d]pyrimidines), the 9-deaza scaffold (pyrrolo[3,2-d]) can often be chlorinated without protecting the pyrrole nitrogen (N5), provided the reaction time is strictly monitored to prevent polymerization.

Reaction Mechanism Diagram

ChlorinationMechanism Start 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Lactam/Keto Form) Tautomer Lactim (Enol) Form Start->Tautomer Equilibrium Inter Dichlorophosphoryl Intermediate Tautomer->Inter + POCl3 - HCl Transition Cl- Attack / Phosphate Leaving Inter->Transition Activation Product 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Transition->Product - PO2Cl2-

Figure 1: Mechanistic pathway for the conversion of 9-deazahypoxanthine to 9-deaza-6-chloropurine.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
5H-Pyrrolo[3,2-d]pyrimidin-4-ol Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (POCl₃) Reagent/Solvent5.0 - 10.0Freshly distilled if yellow.
N,N-Dimethylaniline (DMA) Catalyst/Base0.5 - 1.0Optional: Accelerates reaction, scavenges HCl.
Acetonitrile (MeCN) Co-solventN/AOptional: For solubility modulation.
Method A: Standard Neat Chlorination (High Throughput)

Best for small-to-medium scale (1g - 50g) where speed is prioritized.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Addition: Charge the flask with 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (1.0 equiv). Carefully add POCl₃ (neat, 8-10 vol/wt).

    • Critical: If the substrate is wet, POCl₃ addition will cause vigorous sputtering.

  • Reaction: Heat the mixture to reflux (105-110 °C) .

    • Observation: The suspension will transition from off-white to a clear, dark solution (often turning black if overheated).

    • Time: Reaction is typically fast (45 min - 2 hours). Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Completion: Once the starting material is consumed, cool the mixture to Room Temperature (RT).

Method B: Catalytic/Buffered Chlorination (Scale-Up)

Best for larger scales (>50g) or substrates sensitive to acidic charring.

  • Setup: As above.

  • Addition: Suspend substrate in POCl₃ (5 equiv). Add N,N-Dimethylaniline (1.0 equiv) dropwise at RT.

    • Why? The base forms a Vilsmeier-Haack type salt with POCl₃, enhancing electrophilicity and buffering the HCl generated, reducing tar formation.

  • Reaction: Heat to 90-100 °C . The reaction may take slightly longer (2-4 hours) but often yields a cleaner profile.

Workup & Isolation (The "Quench")

Safety Warning: Quenching POCl₃ is highly exothermic.[1] Latent exotherms are common.

  • Concentration: Remove excess POCl₃ under reduced pressure (rotary evaporator) at <50 °C. This leaves a thick, dark oil.

  • Quench:

    • Prepare a beaker with crushed ice (approx. 10x weight of residue).[3]

    • Slowly pour the oily residue onto the stirring ice.

    • Alternative: Dissolve residue in minimal DCM/MeCN and drip into the ice water.

  • Neutralization: The aqueous solution will be strongly acidic (pH < 1). Carefully adjust pH to ~7-8 using NH₄OH (28%) or saturated NaHCO₃ .

    • Precipitation: The product, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, often precipitates as a beige/brown solid upon neutralization.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.[4]

Process Workflow

Workflow Setup Setup: Inert Atmosphere Substrate + POCl3 Reaction Reflux (105°C) 1-2 Hours Setup->Reaction Check Check Completion (TLC/LCMS) Clear Solution? Reaction->Check Check->Reaction Incomplete Evap Evaporate Excess POCl3 (Vacuum, <50°C) Check->Evap Complete Quench Ice Quench & Neutralization (pH 7-8) Evap->Quench Isolate Filtration or Extraction (EtOAc) Quench->Isolate Purify Recrystallization (Water/MeOH) or Flash Column Isolate->Purify

Figure 2: Step-by-step operational workflow for the chlorination process.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Black Tar Formation Overheating or prolonged reaction time.Reduce temp to 90°C; Add N,N-dimethylaniline; Stop immediately upon clearing.
Incomplete Reaction Moisture in starting material or old POCl₃.Dry substrate in vacuum oven (50°C) overnight; Distill POCl₃.
Product Hydrolysis Quench too hot or pH too high (>10).Keep quench temp <10°C; Do not overshoot pH 8 during neutralization.
Low Yield Product lost in aqueous phase.The product has moderate water solubility. Saturate aqueous layer with NaCl before extraction.
Stability Note

The 4-chloro product is reactive. While stable as a solid, it can hydrolyze back to the starting material in acidic/basic aqueous solutions over time. Store dry at -20°C.

References

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • BioCryst Pharmaceuticals. (Related Patent Literature for Forodesine/BCX-1777 intermediates).
  • PubChem. (2025).[5] Compound Summary: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[5][6][7][8] Retrieved from [Link]

  • Evans, G. B., et al. (2004). Synthesis of Transition State Analogue Inhibitors of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry. (Contextual grounding for deazapurine chemistry).

Sources

Method

Application Note: A Validated Protocol for the Preparation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Ligands for Molecular Docking

Abstract The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors that target the ATP-binding site.[1] Molecular docking is an indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors that target the ATP-binding site.[1] Molecular docking is an indispensable computational tool for predicting the binding modes of these ligands, thereby guiding lead optimization and structure-based drug design.[2][3] However, the predictive power of any docking simulation is fundamentally dependent on the meticulous and chemically-sound preparation of both the protein receptor and, most critically, the ligand. This is particularly true for heterocyclic systems like 5H-pyrrolo[3,2-d]pyrimidin-4-ol, whose binding-relevant properties are governed by subtle tautomeric and protonation equilibria. This application note provides an in-depth, validated protocol for the preparation of this specific ligand class, moving beyond a simple list of steps to explain the critical chemical reasoning that underpins a successful and reliable docking study.

The Foundational Chemistry of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: A Critical Pre-Docking Analysis

Before any coordinates are generated, a researcher must appreciate the chemical nuances of the ligand. For the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold, two aspects are paramount: tautomerism and protonation state. Overlooking these can lead to the generation of a chemically irrelevant species, resulting in flawed docking poses and misleading binding energy scores.

Tautomeric Equilibria

The "-ol" suffix in the ligand's name denotes an enol form, which exists in equilibrium with its keto tautomer, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one. This keto-enol tautomerism significantly alters the hydrogen bond donor/acceptor pattern, which is the cornerstone of binding, especially for kinase hinge interactions.[4] While the enol form may be favored in some environments, the keto form is often predominant in physiological conditions. It is crucial to evaluate and select the most stable and relevant tautomer before proceeding.

Protonation at Physiological pH

The pyrrolopyrimidine core contains several nitrogen atoms with varying basicities (pKa values). At a physiological pH of ~7.4, these nitrogens can be protonated or deprotonated, altering the ligand's overall charge and its ability to form key electrostatic interactions. For instance, protonation of a pyrimidine nitrogen can create a strong hydrogen bond donor, which may be essential for anchoring the ligand in the binding pocket. Tools that predict pKa values are invaluable for determining the most likely protonation state.[5]

Table 1: Recommended Software for Tautomer and Protonation State Prediction

ToolFunctionalityAvailability
Marvin Suite (ChemAxon) pKa, tautomer generation, ionizationCommercial (Free for Academics)
MOE (Chemical Computing Group) Protonate3D, Tautomer enumerationCommercial
Schrödinger Suite (LigPrep) Ionization, Tautomer generationCommercial
Open Babel Basic protonation/deprotonationOpen-Source

The Molecular Docking Workflow: A Strategic Overview

A successful docking experiment follows a logical progression. The entire process is designed to prepare computationally tractable and chemically accurate representations of the biological system to ensure the final results are meaningful.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB Select & Download Receptor PDB CleanReceptor Clean Receptor (Remove H2O, Ions, Ligands) PDB->CleanReceptor PrepReceptor Add Hydrogens & Charges (e.g., Kollman) CleanReceptor->PrepReceptor PDBQT_R Save as Receptor.pdbqt PrepReceptor->PDBQT_R Grid Define Grid Box (Binding Site) PDBQT_R->Grid Ligand2D Obtain Ligand 2D Structure (SMILES/SDF) Ligand3D Generate 3D Conformation Ligand2D->Ligand3D Tautomer Assign Tautomer & Protonation State (pH 7.4) Ligand3D->Tautomer EnergyMin Energy Minimization Tautomer->EnergyMin PDBQT_L Add Charges & Define Torsions Save as Ligand.pdbqt EnergyMin->PDBQT_L PDBQT_L->Grid Config Create Vina Configuration File Grid->Config Dock Run Docking (AutoDock Vina) Config->Dock Validate Protocol Validation (Redocking, RMSD < 2.0 Å) Dock->Validate Analyze Analyze Poses & Binding Affinity Validate->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize G Start Start: 2D Ligand Structure (SMILES or SDF) Step1 Step 1: Generate Initial 3D Coordinates (e.g., Open Babel) Start->Step1 Step2 Step 2: Determine Dominant Tautomer & Protonation State at pH 7.4 (e.g., ChemAxon Marvin) Step1->Step2 Step3 Step 3: Energy Minimization (Force Field: MMFF94 or similar) Step2->Step3 Step4 Step 4: Prepare for Docking (ADT) - Assign Gasteiger Charges - Detect Aromatic Carbons - Set Rotatable Bonds Step3->Step4 End End: Ligand.pdbqt File Step4->End

Figure 2: The specialized preparation workflow for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol ligands.

Methodology:

  • Generate 3D Structure:

    • Start with a 2D representation (e.g., a SMILES string or an SDF file).

    • Use a tool like Open Babel to generate an initial 3D conformation.

    • Command: obabel ligand.smi -O ligand.pdb --gen3d

    • Rationale: Docking requires 3D coordinates. This step provides a reasonable starting geometry. [6]

  • Assign Correct Tautomer and Protonation State (CRITICAL STEP):

    • This step is best performed with specialized software (see Table 1).

    • Using a tool like MarvinSketch, import your 3D structure.

    • Run the Tautomers plugin to generate all possible tautomers and select the one with the lowest energy, which is often the keto form for this scaffold.

    • Next, run the Protonation (Major Microspecies) plugin at pH 7.4.

    • Export this final, chemically correct structure as an SDF or MOL2 file.

    • Rationale: This is the most important step for this ligand class. Using an incorrect tautomer or protonation state will lead to the prediction of incorrect hydrogen bonding patterns and electrostatic interactions, invalidating the docking results.

  • Prepare Ligand in AutoDockTools (ADT):

    • Open ADT and go to Ligand > Input > Open and select your prepared ligand file (e.g., in PDB or MOL2 format).

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT.

    • Rationale: ADT will automatically assign Gasteiger charges (standard for ligands), merge non-polar hydrogens, and define the rotatable bonds (torsions) that the docking algorithm will explore during its conformational search. [7]

Protocol III: Docking Simulation with AutoDock Vina

Objective: To run the docking simulation using the prepared receptor and ligand files.

Materials: AutoDock Vina, a text editor.

Methodology:

  • Define the Binding Site (Grid Box):

    • The binding site is defined by a "grid box"—a cube centered on the active site that encompasses the entire volume where the ligand could feasibly bind.

    • You can determine the center coordinates and dimensions of this box using tools like UCSF Chimera or by using the coordinates of a known co-crystallized ligand. [8][9] * Rationale: The search space must be large enough to allow the ligand to freely rotate and translate but small enough to focus the computational effort on the active site, increasing efficiency and accuracy.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Populate it with the necessary information:

[9][10]3. Run AutoDock Vina:

  • Open a command-line terminal in the directory containing your files.
  • Execute the command: vina --config conf.txt
  • Rationale: This command initiates the docking calculation. Vina will sample different ligand conformations and orientations within the grid box and score them using its empirical scoring function.

[11]### 6. Protocol IV: Validation and Post-Docking Analysis

Objective: To ensure the trustworthiness of the docking protocol and to analyze the results.

Methodology:

  • Protocol Validation via Redocking:

    • The Gold Standard: The most reliable way to validate your protocol is to perform "redocking." [12][13] * If you started with a crystal structure that contained a bound ligand (a holo-structure), prepare that specific ligand and dock it back into its own receptor using the exact protocols described above.

    • Calculate RMSD: Use a visualization tool like PyMOL or Chimera to superimpose your top-ranked docked pose onto the original crystal pose and calculate the Root Mean Square Deviation (RMSD).

    • Rationale: This self-validating step confirms that your chosen parameters (grid box, charges, etc.) can accurately reproduce the experimentally observed binding mode. A low RMSD value gives you confidence that the protocol is reliable for docking your new, unknown ligands.

[14][15]Table 2: Interpretation of RMSD Values for Docking Protocol Validation

RMSD ValueInterpretationConfidence in Protocol
< 2.0 Å Success. The protocol accurately reproduces the experimental binding mode.High
2.0 - 3.0 Å Acceptable. Minor deviations, but the overall binding mode is likely captured.Moderate
> 3.0 Å Failure. The protocol is unable to reproduce the experimental binding mode.Low (Protocol requires refinement)
  • Analyze Docking Results:

    • Binding Affinity: The log.txt file will contain a table of binding affinities (in kcal/mol) for the top poses. The more negative the value, the stronger the predicted binding.

    • Interaction Analysis: Load the receptor and the output poses (all_poses.pdbqt) into a visualization program (e.g., PyMOL, Discovery Studio Visualizer). [16] * Identify key interactions:

      • Hydrogen bonds (especially to the kinase hinge region).

      • Hydrophobic interactions.

      • Pi-stacking or pi-cation interactions.

    • Rationale: The binding score provides a quantitative estimate of binding, but a visual inspection of the interactions is essential to determine if the predicted pose is chemically sensible and aligns with known structure-activity relationships (SAR).

References

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  • [Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]di[17][19]azepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PMC.]()

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  • [Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]di[17][19]azepine derivatives as potent EGFR/CDK2 inhibitors. (2025). ResearchGate.]()

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Sources

Application

Application Note: A Robust and Scalable Manufacturing Process for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine)

Abstract: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, more commonly known as 9-deazaguanine, is a pivotal heterocyclic scaffold in medicinal chemistry. As a close structural analog of guanine, it serves as a critical intermediate f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, more commonly known as 9-deazaguanine, is a pivotal heterocyclic scaffold in medicinal chemistry. As a close structural analog of guanine, it serves as a critical intermediate for synthesizing potent inhibitors of enzymes like purine nucleoside phosphorylase (PNP), which are instrumental in the development of therapies for T-cell proliferative disorders and autoimmune diseases.[1][2] Despite its therapeutic potential, scaling the synthesis of 9-deazaguanine presents significant challenges, including multi-step pathways, moderate overall yields, and the need for rigorous control over reaction conditions to minimize impurity formation. This document provides a comprehensive guide for the scale-up synthesis of 9-deazaguanine, detailing a field-proven, five-step manufacturing process. We will elucidate the causal reasoning behind procedural choices, provide self-validating protocols with in-process controls (IPCs), and address critical safety and quality considerations for producing this active pharmaceutical ingredient (API) intermediate at scale.

Introduction and Strategic Overview

The Significance of the 9-Deazapurine Core

The replacement of the N-9 nitrogen atom of guanine with a carbon atom to form the 5H-pyrrolo[3,2-d]pyrimidine core fundamentally alters the molecule's electronic properties and metabolic stability while preserving key hydrogen bonding features. This modification is crucial for designing enzyme inhibitors, as it allows for the introduction of various side chains at the C-9 position to enhance binding affinity and specificity.[1][3] 9-Deazaguanine itself is a known inhibitor of PNP, an enzyme crucial for the purine salvage pathway, and its inhibition leads to defective T-cell response, a therapeutic strategy for certain cancers and autoimmune conditions.[1]

Challenges in Scale-Up Manufacturing

Transitioning heterocyclic syntheses from the laboratory bench to a manufacturing plant is often non-trivial. Key challenges include:

  • Process Safety: Handling of potentially hazardous reagents like sodium dithionite and managing exothermic reactions.

  • Yield Optimization: Overcoming the cumulative yield loss in multi-step syntheses is critical for economic viability.[4]

  • Impurity Control: Preventing the formation of closely related side products, such as N-methylated derivatives, which can be difficult to separate from the final product.[1]

  • Material Handling: The final product and some intermediates may have poor solubility, complicating purification and isolation procedures.[5]

Selected Manufacturing Route: A Modified Sartorelli Synthesis

After evaluating several literature procedures, we have selected a robust five-step route adapted from the versatile approach developed by Sartorelli and co-workers.[1] This pathway was chosen for its reliable reaction sequences, well-characterized intermediates, and amenability to large-scale execution, offering a strong balance between efficiency and process control.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a strategy centered on the construction of the pyrrole ring onto a pre-functionalized pyrimidine core.

G T 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine) I1 Protected 9-Deazaguanine Derivative (6) T->I1 Deprotection I2 Key Acrylonitrile Intermediate (5) I1->I2 Reductive Cyclization I3 N-Protected Aminopyrimidine (4) I2->I3 Condensation I4 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one (2) I3->I4 Protection & Activation G start 2-Amino-6-methyl- 5-nitropyrimidin-4(3H)-one (2) step1 Step 1: Amidine Formation Reagents: DMF-DMA Solvent: DMF start->step1 Input intermediate1 Intermediate 4 step1->intermediate1 Yields step2 Step 2: N-Protection Reagents: DBU, BOM-Cl Solvent: DMF intermediate1->step2 Input intermediate2 Intermediate (BOM-protected) step2->intermediate2 Yields step3 Step 3: Condensation Reagents: DMF-DMA Solvent: DMF intermediate2->step3 Input intermediate3 Intermediate 5 step3->intermediate3 Yields step4 Step 4: Reductive Cyclization Reagents: Na2S2O4 Solvent: aq. DMF intermediate3->step4 Input intermediate4 Intermediate 6 (Protected 9-DG) step4->intermediate4 Yields step5 Step 5: Deprotection & Isolation Reagents: HBr/AcOH Action: Crystallization intermediate4->step5 Input end Final Product: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol step5->end Final API

Caption: Overall manufacturing workflow for 9-Deazaguanine.

Scale-Up Experimental Protocols

This section details the step-by-step protocols for a target 5.0 kg batch size of the final product.

Step 1: Synthesis of 2-(N,N-dimethylaminomethylene)amino-6-methyl-5-nitropyrimidin-4(3H)-one (4)
  • Rationale: This initial step activates the 2-amino group, rendering the pyrimidine core more susceptible to subsequent N-protection and facilitating the eventual cyclization. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a highly effective and commercially available reagent for this transformation.

  • Equipment: 200 L Glass-Lined Reactor, Condenser, Heating/Cooling Unit.

  • Reagents:

    Reagent Quantity Moles Purity
    2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one (2) 10.0 kg 54.3 mol >98%
    N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 22.8 L 163.0 mol >97%

    | N,N-Dimethylformamide (DMF) | 50 L | - | Anhydrous |

  • Protocol:

    • Charge the reactor with 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one (10.0 kg) and DMF (50 L) under a nitrogen atmosphere.

    • Stir the resulting slurry at 20-25 °C to ensure good suspension.

    • Slowly add DMF-DMA (22.8 L) over 1-2 hours, maintaining the internal temperature below 40 °C. The reaction is mildly exothermic.

    • Heat the reaction mixture to 80-85 °C and hold for 4-6 hours.

    • In-Process Control (IPC): Monitor the reaction progress by HPLC. The starting material should be <1.0%.

    • Once complete, cool the mixture to 0-5 °C and hold for 2-3 hours to allow for product precipitation.

    • Filter the solid product, wash with cold methyl tert-butyl ether (MTBE) (2 x 15 L), and dry under vacuum at 50 °C.

  • Expected Outcome: 11.5 - 12.5 kg (89-97% yield) of a yellow solid.

Step 2 & 3: N-Protection and Second Condensation to form Intermediate 5
  • Rationale: Protection of the N-3 position with a benzyloxymethyl (BOM) group is critical to prevent unwanted side reactions and direct the subsequent cyclization to the desired pyrrole ring. [1]1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective, non-nucleophilic base for this step. The subsequent condensation with excess DMF-DMA builds the enamine side chain required for cyclization.

  • Equipment: 200 L Glass-Lined Reactor, Addition Funnel, Heating/Cooling Unit.

  • Reagents:

    Reagent Quantity Moles Purity
    Intermediate from Step 1 11.5 kg 48.1 mol >98%
    DBU 8.0 L 53.0 mol >98%
    Benzyloxymethyl chloride (BOM-Cl) 7.9 kg 50.5 mol >97%
    N,N-Dimethylformamide (DMF) 60 L - Anhydrous

    | DMF-DMA | 17.2 L | 123.0 mol | >97% |

  • Protocol:

    • Charge the reactor with the intermediate from Step 1 (11.5 kg) and DMF (60 L) under nitrogen.

    • Cool the mixture to 0-5 °C.

    • Add DBU (8.0 L) dropwise, keeping the temperature below 10 °C.

    • Add a solution of BOM-Cl (7.9 kg) in DMF (10 L) dropwise over 2 hours, maintaining the temperature at 0-5 °C.

    • Allow the mixture to warm to 20-25 °C and stir for 3-4 hours.

    • IPC-1: Monitor by HPLC for the consumption of starting material.

    • Once the protection is complete, add the second portion of DMF-DMA (17.2 L) to the reactor.

    • Heat the mixture to 90-95 °C and hold for 8-10 hours.

    • IPC-2: Monitor by HPLC for the formation of Intermediate 5.

    • Cool the reaction to 20-25 °C. This crude solution is typically used directly in the next step without isolation to maximize throughput.

Step 4: Reductive Cyclization to Protected 9-Deazaguanine (6)
  • Rationale: Sodium dithionite (Na₂S₂O₄) is a powerful, cost-effective reducing agent that simultaneously reduces the nitro group and catalyzes the intramolecular cyclization to form the pyrrole ring. The reaction is performed in an aqueous DMF system to ensure solubility of both the organic intermediate and the inorganic reducing agent.

  • Equipment: 500 L Glass-Lined Reactor, Heating/Cooling Unit.

  • Reagents:

    Reagent Quantity Moles Purity
    Crude solution of Intermediate 5 ~89 L ~48.1 mol -
    Sodium Dithionite (Na₂S₂O₄) 33.5 kg 192.4 mol >85%

    | Water | 170 L | - | Deionized |

  • Protocol:

    • In a separate vessel, prepare a solution of sodium dithionite (33.5 kg) in water (170 L).

    • Charge the 500 L reactor with the crude DMF solution of Intermediate 5 from the previous step.

    • Heat the DMF solution to 60-65 °C.

    • Slowly add the aqueous sodium dithionite solution over 3-4 hours. Caution: This addition is exothermic and may involve gas evolution. Maintain the internal temperature at 70-80 °C.

    • After the addition is complete, stir the mixture at 75-80 °C for 2-3 hours.

    • IPC: Monitor by HPLC until Intermediate 5 is <1.0%.

    • Cool the reaction mixture to 10-15 °C to precipitate the product.

    • Filter the solid, wash thoroughly with water (3 x 40 L) and then with acetone (2 x 30 L).

    • Dry the product under vacuum at 60 °C.

  • Expected Outcome: 11.0 - 12.2 kg (85-94% yield over 2 steps) of protected 9-deazaguanine.

Step 5: Deprotection and Final Isolation
  • Rationale: Acid-catalyzed cleavage of the BOM protecting group yields the final product. A mixture of hydrobromic acid in acetic acid is effective for this transformation. The final product is isolated via pH-controlled crystallization, a critical step for ensuring high purity.

  • Equipment: 200 L Glass-Lined Reactor, pH Probe, Filtration and Drying equipment.

  • Reagents:

    Reagent Quantity Purity
    Protected 9-Deazaguanine (6) 11.0 kg >98%
    33% HBr in Acetic Acid 55 L -
    Water 100 L Deionized

    | 50% Sodium Hydroxide Solution | As needed | - |

  • Protocol:

    • Charge the reactor with protected 9-deazaguanine (11.0 kg).

    • Under vigorous stirring, slowly add 33% HBr in acetic acid (55 L). The temperature will rise; maintain it below 50 °C using external cooling.

    • Stir the mixture at 40-45 °C for 4-6 hours.

    • IPC: Monitor by HPLC for the disappearance of starting material (<0.5%).

    • Cool the mixture to 20-25 °C and slowly quench by adding water (100 L).

    • Adjust the pH of the solution to 6.5-7.0 by the slow addition of 50% sodium hydroxide solution. This step is critical for selective precipitation of the product. Maintain the temperature below 30 °C during neutralization.

    • Stir the resulting slurry at 20-25 °C for 2-3 hours to allow for complete crystallization.

    • Filter the product, wash with deionized water (3 x 30 L) until the filtrate is neutral, and then wash with ethanol (2 x 20 L).

    • Dry the final product under vacuum at 70-80 °C until constant weight.

  • Expected Outcome: 5.0 - 5.5 kg (82-90% yield) of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine).

Quality Control and Data Summary

The final product must be rigorously tested to ensure it meets the required specifications for use as a pharmaceutical intermediate.

Analytical Methods
  • Identification: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

  • Purity: HPLC analysis (typically >99.0%).

  • Residual Solvents: GC-HS to quantify residual DMF, acetic acid, ethanol, etc.

  • Water Content: Karl Fischer titration.

Process Performance Summary
StepKey ParameterTarget RangeTypical YieldOverall Yield
1Reaction Temperature80-85 °C93%93%
2/3Reaction Temperature90-95 °C--
4Dithionite Addition70-80 °C90% (over 2 steps)84%
5Crystallization pH6.5-7.086%72%

Safety, Health, and Environmental (SHE) Considerations

  • Hazardous Reagents:

    • BOM-Cl: Lachrymator and potential carcinogen. Handle in a closed system.

    • Sodium Dithionite: Can decompose exothermically in the presence of water and air, releasing SO₂. Ensure adequate ventilation and controlled addition.

    • HBr/Acetic Acid: Highly corrosive. Use appropriate acid-resistant PPE.

  • Waste Management: Aqueous waste streams should be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local regulations.

Conclusion

The described five-step process provides a detailed, robust, and scalable pathway for the manufacturing of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. By implementing rigorous in-process controls, understanding the rationale behind each chemical transformation, and adhering to strict safety protocols, manufacturers can consistently produce high-purity 9-deazaguanine suitable for the development of next-generation therapeutics. This guide serves as a foundational protocol that should be further optimized and validated within the specific context of a given manufacturing facility.

References

  • FULIR, I. et al. 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase. Croatica Chemica Acta. [Online] Available at: [Link]

  • Minakawa, N. et al. (2010). Structural-based design and synthesis of novel 9-deazaguanine derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs. Bioorganic & Medicinal Chemistry, 18(6), 2275-2284. [Online] Available at: [Link]

  • Montgomery, J. A. & Hewson, K. (1969). Direct C-glycosylation of guanine analogs: the synthesis and antiviral activity of certain 7- and 9-deazaguanine C-nucleosides. Journal of Medicinal Chemistry, 12(3), 498-504. [Online] Available at: [Link]

  • Štěpánková, Š. (2011). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Charles University. [Online] Available at: [Link]

  • Miklós, B. et al. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry, 18, 1632-1638. [Online] Available at: [Link]

  • Hilt, G. et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 1011-1017. [Online] Available at: [Link]

  • Barbosa, A. F. et al. (2013). Synthesis of 9-substituted 9-deazaguanine derivatives. 14th Brazilian Meeting on Organic Synthesis. [Online] Available at: [Link]

  • Patil, S. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. International Journal of Advanced Research, 10(01), 743-750. [Online] Available at: [Link]

  • Tsukuda, T. et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. [Online] Available at: [Link]

  • Scott, J. D. & Williams, T. D. (2015). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm, 6(4), 543-580. [Online] Available at: [Link]

  • Furneaux, R. H. & Tyler, P. C. (1999). Improved Syntheses of 3H,5H-Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 64(22), 8411–8412. [Online] Available at: [Link]

  • Patent US10738058B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Minakawa, N. et al. (2007). Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 803-806. [Online] Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this important class of heterocyclic compounds. Due to their planar structure and potential for strong intermolecular hydrogen bonding, pyrrolopyrimidines often exhibit low solubility in both aqueous and organic solvents, posing a significant hurdle for in vitro assays, formulation development, and pharmacokinetic studies.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in the fundamental principles of physical chemistry and formulation science.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered in the laboratory.

Q1: My 5H-Pyrrolo[3,2-d]pyrimidin-4-ol powder is not dissolving in DMSO, even after heating and vortexing. What should I try next?

A1: This is a frequent issue, often related to the solid-state properties of the compound and the quality of the solvent. Here are the primary causes and solutions:

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystal form that requires significant energy to break apart. Gentle heating (50-60°C) can help, but aggressive or prolonged heating should be avoided to prevent degradation.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Heterocyclic compounds can be surprisingly sensitive to small amounts of water in DMSO, which can significantly reduce solubility[1]. Use a fresh bottle or a properly stored container of anhydrous DMSO.

  • Mechanical Agitation: If vortexing is insufficient, try using a bath sonicator. The high-frequency sound waves can provide the energy needed to disrupt the crystal lattice and facilitate solvation.

Troubleshooting Steps:

  • Weigh a small, precise amount of the compound (e.g., 1-2 mg).

  • Add the calculated volume of anhydrous DMSO for your target concentration (e.g., start with 10 mM).

  • Vortex vigorously for 1-2 minutes.

  • If not dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • As a final step, gently warm the solution to 40-50°C for a short period while vortexing.

Q2: I successfully dissolved the compound in DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture media or phosphate-buffered saline (PBS). Why is this happening?

A2: This phenomenon, known as "crashing out," occurs because the compound is poorly soluble in the final aqueous environment. DMSO is a strong organic solvent, but when it is diluted to a low percentage (typically <1%) in an aqueous buffer, it can no longer maintain the drug in solution.

Key Factors:

  • Final Compound Concentration: The most critical factor is whether the final concentration of your compound exceeds its maximum aqueous solubility.

  • Buffer Composition: The pH, ionic strength, and presence of proteins (like in cell culture media) can all influence the solubility of your compound.

  • DMSO Concentration: While a higher final DMSO concentration can help, it may be toxic to cells. Most cell-based assays require the final DMSO concentration to be below 0.5% or even 0.1%.

Immediate Solutions:

  • Lower the Final Concentration: This is the simplest solution. Determine if your experiment can be performed at a lower, more soluble concentration.

  • Use a Co-Solvent: Instead of diluting directly from a pure DMSO stock, create an intermediate stock in a mixture of DMSO and another less toxic, water-miscible solvent like ethanol or polyethylene glycol (PEG 400)[2].

  • pH Adjustment: The 5H-pyrrolo[3,2-d]pyrimidin-4-ol structure contains both acidic and basic functional groups, meaning its solubility is likely pH-dependent. Adjusting the pH of your final aqueous buffer may significantly increase solubility.

Q3: What is a reliable starting point for preparing a stock solution for biological assays?

A3: For initial screening, a stock solution in 100% anhydrous DMSO at a concentration of 10-20 mM is a standard starting point. This provides a sufficiently concentrated stock to perform serial dilutions while keeping the final DMSO percentage low in the assay. Always filter your stock solution through a 0.22 µm syringe filter after dissolution to remove any microscopic particulates that could interfere with assays.

Q4: Are there viable alternatives to DMSO for stock solutions?

A4: Yes, although DMSO is the most common, other aprotic polar solvents can be used. The choice depends on the specific requirements of your experiment and the compound's properties.

SolventProsCons
DMF (Dimethylformamide)Strong solubilizing power, similar to DMSO.Higher toxicity than DMSO; lower boiling point.
DMA (Dimethylacetamide)Good solubilizing power.Can be more difficult to remove; potential toxicity.
NMP (N-Methyl-2-pyrrolidone)Excellent solvent for many poorly soluble compounds.Higher toxicity; often used in formulation, less in screening.

Part 2: In-Depth Troubleshooting Guides

For persistent solubility issues, a more systematic approach is required. These guides provide detailed workflows and the scientific rationale behind them.

Guide 1: A Systematic Workflow for Solubility Enhancement

Before attempting complex methods, it is crucial to systematically evaluate basic conditions. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Aqueous Compatibility cluster_2 Phase 3: Optimization Strategies cluster_3 Phase 4: Resolution Start Start: Compound with Poor Solubility TestDMSO Attempt Dissolution in Anhydrous DMSO (Vortex, Sonicate, Gentle Heat) Start->TestDMSO TestAqueous Dilute DMSO Stock into Aqueous Buffer (e.g., PBS pH 7.4) TestDMSO->TestAqueous Soluble in DMSO Precipitate Precipitation Occurs? TestAqueous->Precipitate AdjustpH Strategy 1: pH Adjustment (Test pH 2, 5, 7.4, 9) Precipitate->AdjustpH Yes CoSolvent Strategy 2: Co-Solvent System (e.g., DMSO/PEG 400/Water) Precipitate->CoSolvent Yes SaltForm Strategy 3: Salt Formation (Formulate HCl or NaOH salt) Precipitate->SaltForm Yes Success Success: Soluble Formulation Achieved Precipitate->Success No AdjustpH->Success CoSolvent->Success SaltForm->Success

Caption: A systematic workflow for troubleshooting solubility issues.

Guide 2: Leveraging pH for Aqueous Solubility

The structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is amphoteric, meaning it has both acidic and basic centers. The pyrimidine ring nitrogens are basic and can be protonated at low pH, while the pyrrole N-H and the C4-hydroxyl group are weakly acidic and can be deprotonated at high pH. This dual nature is key to enhancing solubility.[3][4]

By converting the neutral molecule into an ionized salt, you dramatically increase its interaction with polar water molecules.[5][6][7]

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH cluster_2 High pH (Basic) Protonated Protonated Form (Cationic Salt) HIGHLY SOLUBLE Neutral Neutral Form (Zwitterionic/Unionized) POORLY SOLUBLE Protonated->Neutral Increase pH Neutral->Protonated Decrease pH Deprotonated Deprotonated Form (Anionic Salt) HIGHLY SOLUBLE Neutral->Deprotonated Increase pH Deprotonated->Neutral Decrease pH

Caption: Impact of pH on the ionization and solubility of an amphoteric molecule.

Protocol: pH-Range Solubility Screen
  • Prepare Buffers: Create a set of buffers covering a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Prepare Stock Solution: Make a concentrated stock solution of your compound in DMSO (e.g., 20 mM).

  • Dilute: In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve a final concentration that is 2-5 times higher than your target assay concentration. Ensure the final DMSO percentage is constant and low (e.g., 1%).

  • Equilibrate: Vortex each tube and let them equilibrate at room temperature for 1-2 hours.

  • Observe: Visually inspect for precipitation. For a quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the concentration of the supernatant using HPLC-UV or UV-Vis spectroscopy. The pH that yields the highest supernatant concentration is optimal.

Guide 3: The Co-Solvent System Approach

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar compounds.[2] This is a powerful technique for parenteral and in vitro formulations.

Co-SolventKey Properties & Use CasesTypical Concentration Range
Ethanol Less toxic, commonly used for in vivo studies.5-20% (v/v)
Propylene Glycol (PG) Good solubilizer, often used in oral and injectable formulations.10-40% (v/v)
Polyethylene Glycol 400 (PEG 400) Low toxicity, excellent solubilizing capacity for many drugs.10-50% (v/v)
Glycerol Increases viscosity, can help prevent precipitation.5-25% (v/v)
Protocol: Developing a Ternary Co-Solvent System

This protocol aims to create a vehicle like DMSO/PEG 400/Water.

  • Dissolve the compound in DMSO to its maximum practical solubility (e.g., 50 mg/mL).

  • In a separate vial, add an equal volume of PEG 400 to the DMSO solution. Vortex to mix. This creates a 1:1 DMSO:PEG 400 stock.

  • Slowly titrate this organic stock solution with the aqueous buffer (e.g., PBS) while vortexing continuously.

  • Observe for any signs of cloudiness or precipitation. The goal is to find the highest percentage of aqueous buffer the system can tolerate while keeping the compound dissolved. A final vehicle of 10% DMSO, 10% PEG 400, and 80% PBS is a common starting point for many preclinical studies.

Guide 4: Salt Formation for Stable Solubility

For long-term stability and consistent formulation, converting the parent compound into a stable salt is the preferred industrial method.[8] This locks the molecule in its highly soluble, ionized state. Given the structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, both acid and base addition salts are feasible.

G cluster_0 Acid Addition Salt (e.g., HCl) cluster_1 Base Addition Salt (e.g., NaOH) Parent_Acid Parent Compound (Poorly Soluble) Acid + HCl (1.1 eq) in a suitable solvent (e.g., Methanol/Ether) Parent_Acid->Acid Salt_Cation Hydrochloride Salt (Highly Soluble Cation) Acid->Salt_Cation Parent_Base Parent Compound (Poorly Soluble) Base + NaOH (1.1 eq) in a suitable solvent (e.g., Ethanol/Water) Parent_Base->Base Salt_Anion Sodium Salt (Highly Soluble Anion) Base->Salt_Anion

Caption: General workflows for forming acid and base addition salts.

Protocol: Small-Scale HCl Salt Formation
  • Dissolve 10 mg of the parent compound in a minimal amount of a suitable solvent like methanol or dioxane.

  • Calculate the molar equivalent of HCl needed. Use a stock solution of HCl in a solvent (e.g., 2M HCl in diethyl ether).

  • Slowly add 1.1 equivalents of the HCl solution to the dissolved compound while stirring.

  • If a precipitate forms, this is likely the hydrochloride salt. If not, an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) can be slowly added to induce precipitation.

  • Isolate the resulting solid by filtration or centrifugation, wash with the anti-solvent, and dry under vacuum.

  • Confirm salt formation and test the solubility of the new material in water. It should be significantly higher than the parent compound.

References
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? [Online forum post]. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Available at: [Link]

  • Kumar, L. et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 59-65.
  • U.S. Pharmacist. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? [Online forum post]. Available at: [Link]

  • Frankowski, K. J., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 61(15), 6576–6597.
  • Abdel-rahman, H. M., et al. (2022). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. RSC Medicinal Chemistry, 13(10), 1235-1248.
  • Kopecky, D. J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7385–7405.
  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 10(11), 1155-1158.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5373054, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. Available at: [Link].

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2).
  • Al-Enzy, A. T., & El-Gyar, S. A. (2003). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Molecules, 8(5), 441-455.
  • American Elements. 5H-Pyrrolo[3,2-d]pyrimidine. Available at: [Link].

  • IntechOpen. (2025, July 4). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Available at: [Link].

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. [Review]. Available at: [Link].

  • MDPI. (2025, July 10).
  • Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563–1577.
  • Singh, V., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. RSC Medicinal Chemistry, 13(6), 723-730.
  • Larhed, M., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(11), 13175–13184.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Online forum post]. Available at: [Link].

Sources

Optimization

Overcoming low yields in 5H-Pyrrolo[3,2-d]pyrimidin-4-ol cyclization

Topic: Overcoming Low Yields in Cyclization Protocols To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Guide for 9-Deazahypoxanthin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in Cyclization Protocols

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Guide for 9-Deazahypoxanthine Scaffold Cyclization

Executive Summary

The cyclization of 3-aminopyrrole-2-carboxylates to form 5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 9-deazahypoxanthine) is a notorious bottleneck in nucleoside analogue synthesis. While the literature often reports yields of 60–80%, bench reproducibility frequently drops below 30% due to three primary failure modes: oxidative polymerization ("tarring") , incomplete ring closure , and product loss during workup due to poor solubility.

This guide provides a self-validating troubleshooting framework to restore yields to >70%.

Part 1: The Diagnostic Workflow

Before altering your chemistry, identify the specific failure mode using the decision tree below.

TroubleshootingTree Start Start: Low Yield Observed Appearance What is the crude reaction appearance? Start->Appearance BlackTar Black/Dark Brown Tar Appearance->BlackTar Dark/Viscous CleanSoln Clean Solution / Light Precipitate Appearance->CleanSoln Clear/Suspension Oxidation Cause: Oxidative Polymerization of Amino-Pyrrole BlackTar->Oxidation TLC TLC/LCMS Status? CleanSoln->TLC Action1 Action: Degas solvents, check Argon line, use fresh Formamidine Acetate Oxidation->Action1 SM_Remains Starting Material Remains TLC->SM_Remains Product_Formed Product Peak Present but Low Recovery TLC->Product_Formed TempIssue Cause: Incomplete Cyclization SM_Remains->TempIssue Solubility Cause: Product lost in mother liquor or filter cake Product_Formed->Solubility Action2 Action: Switch solvent to EtOH (reflux) -> BuOH (110°C) TempIssue->Action2 Action3 Action: Adjust pH to 5-6 for precipitation; Check filter cake solubility Solubility->Action3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyrrolopyrimidine cyclization.

Part 2: Critical Reagent Control (The Hidden Variable)

Q: My reaction turns black within 30 minutes. Is my starting material decomposing? A: Likely, yes. The 3-aminopyrrole-2-carboxylate precursor is highly electron-rich and prone to rapid oxidative polymerization, especially in the presence of moisture or oxygen.

The "Invisible" Killer: Formamidine Acetate Quality Formamidine acetate is hygroscopic. Hydrolyzed reagent releases ammonia prematurely and fails to act as the electrophilic "carbon bridge" required for cyclization.

  • Test: If your formamidine acetate clumps or smells strongly of ammonia before heating, discard it.

  • Protocol: Always dry commercial formamidine acetate under vacuum over

    
     for 4 hours before use.
    
  • Stoichiometry: Use 3.0 – 4.0 equivalents . Excess reagent acts as a buffer and sacrificial electrophile.

Part 3: Reaction Optimization & Protocols

Q: I am using Ethanol at reflux (78°C) as per literature, but conversion stalls at 50%. A: Ethanol reflux is often insufficient for sterically hindered pyrroles. The cyclization energy barrier requires temperatures >100°C.

Solvent Selection Matrix
SolventTemp (°C)ProsConsRecommendation
Ethanol 78Easy workupToo cool for difficult substrates; slow.Use only for simple substrates.
n-Butanol 117Optimal balance harder to remove (requires azeotrope).High Priority for scale-up.
2-Methoxyethanol 124Excellent solubilityToxic; difficult to dry completely.Use if BuOH fails.
DMF 153Fast reaction"Tar" risk high due to thermal decomposition.Avoid unless necessary.
The "Gold Standard" Protocol (Furneaux-Modified)

Based on principles from J. Org. Chem. [1]

Reagents:

  • Start Material: Ethyl 3-amino-4-substituted-1H-pyrrole-2-carboxylate (1.0 eq)

  • Formamidine Acetate (freshly dried): 3.0 eq

  • Solvent: n-Butanol (0.1 M concentration)

Step-by-Step:

  • Degas: Charge the reaction vessel with n-Butanol. Sparge with Argon for 15 minutes. Crucial: Oxygen exclusion prevents the "black tar" outcome.

  • Add: Introduce the pyrrole and formamidine acetate under positive Argon pressure.

  • Heat: Reflux (bath temp 130°C) for 12–18 hours.

  • Monitor: Check TLC. The intermediate (uncyclized formimidate) may appear. If conversion stalls, add 1.0 eq of fresh formamidine acetate.

  • Workup: Cool to 0°C. The product often precipitates as a beige solid.

Part 4: Workup & Purification (The Solubility Trap)

Q: My LCMS shows 95% product, but I only isolated 20%. Where did it go? A: 5H-pyrrolo[3,2-d]pyrimidin-4-ols are notoriously insoluble in organic solvents but soluble in aqueous base. You likely washed it away or it never precipitated.

The Amphoteric Trap These compounds exist in a tautomeric equilibrium (lactam vs. lactim).

  • High pH (>10): Soluble (Deprotonated anion).

  • Low pH (<2): Soluble (Protonated cation).

  • Neutral pH (5–7): Insoluble (Precipitates).

Recovery Protocol:

  • Concentrate: Remove n-Butanol under reduced pressure (co-evaporate with toluene if needed).

  • Dissolve: Add 1N NaOH until the residue fully dissolves (pH ~10-11). Filter off any insoluble black tar.

  • Precipitate: Carefully acidify the filtrate with Glacial Acetic Acid dropwise to pH 6.0 .

  • Wait: Allow the suspension to stand at 4°C for 4 hours.

  • Filter: Collect the solid. Wash with cold water, then cold Acetone (removes sticky impurities).

Part 5: Mechanistic Visualization

Understanding the pathway helps identify where the reaction stalls.

Mechanism cluster_0 Critical Failure Point Pyrrole 3-Amino-pyrrole (Nucleophile) Intermediate Formimidate Intermediate Pyrrole->Intermediate Condensation (-NH3) Formamidine Formamidine Acetate (Electrophile) Formamidine->Intermediate Transition Transition State (Ring Closure) Intermediate->Transition Heat (>100°C) Rate Limiting Step Product 5H-pyrrolo[3,2-d] pyrimidin-4-ol Transition->Product Cyclization (-EtOH)

Figure 2: Reaction pathway. Note that the condensation to the intermediate is fast, but the ring closure (Transition) requires high heat to eliminate ethanol.

References
  • Furneaux, R. H., & Tyler, P. C. (1999). Improved syntheses of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one and 9-deazaguanine. The Journal of Organic Chemistry, 64(22), 8411–8412.

  • Evans, G. B., et al. (2003). Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase. Journal of Medicinal Chemistry, 46(24), 5271-5276.

  • Lim, M. I., & Klein, R. S. (1981). Synthesis of "9-deazaguanosine" and other new pyrrolo[3,2-d]pyrimidine C-nucleosides. Tetrahedron Letters, 22(1), 25-28.

Troubleshooting

Technical Support Center: Purification of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Role: Senior Application Scientist Ticket ID: PUR-PP-004 Subject: Troubleshooting Silica Chromatography for Deazapurine Scaffolds Introduction: The "Deazapurine" Challenge Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: PUR-PP-004 Subject: Troubleshooting Silica Chromatography for Deazapurine Scaffolds

Introduction: The "Deazapurine" Challenge

Welcome to the Technical Support Center. You are likely here because your purification of 5H-pyrrolo[3,2-d]pyrimidin-4-ol (often referred to as 9-deazahypoxanthine) is failing.

This molecule presents a classic "bipolar" paradox in chromatography:

  • Solubility: It is sparingly soluble in non-polar solvents (Hexane, DCM) but highly soluble in polar protic solvents (DMSO, Water).

  • Adsorption: It interacts strongly with silica silanols via its basic nitrogen (N-3/N-5) and acidic lactam/phenol motif, leading to severe tailing or irreversible adsorption.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the pyrrolopyrimidine scaffold during purification.

Part 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must diagnose the state of your crude material. The success of this purification relies heavily on how you load the sample .

The Solubility Paradox

5H-Pyrrolo[3,2-d]pyrimidin-4-ol exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. In solution, the polar lactam form often predominates, making it difficult to dissolve in standard chromatography solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

CRITICAL WARNING: Do NOT attempt to liquid-load this compound using pure DCM. It will precipitate at the head of the column, causing band broadening and clogging.

Recommended Loading Protocol: Dry Loading

Due to the solubility profile, Dry Loading is the only robust method for this scaffold.

Protocol:

  • Dissolve the crude mixture in Methanol (MeOH) or THF (use a minimal amount of heat if necessary).

  • Add Silica Gel 60 (ratio: 1g crude to 2g silica) or Celite 545 .

  • Evaporate the solvent under reduced pressure until you have a free-flowing powder.

  • Load this powder directly on top of your pre-packed column.

Part 2: The Chromatography Protocol

Standard Hexane:EtOAc gradients will fail here. You must use a halogenated/polar system.

Stationary Phase
  • Material: Silica Gel 60 (40–63 µm).

  • Pre-treatment: None required, but ensure the column is tightly packed to prevent channeling during the high-polarity elution.

Mobile Phase Engineering

The standard mobile phase for deazapurines is Dichloromethane (DCM) and Methanol (MeOH) .

Gradient StageSolvent A (DCM)Solvent B (MeOH)Purpose
Equilibration 100%0%Condition the column.
Stage 1 98%2%Elute non-polar impurities (e.g., protected intermediates).
Stage 2 95%5%Target Elution Zone (Start collecting fractions).
Stage 3 90%10%Flush remaining polar components.

Note on Additives: If you observe "streaking" (tailing), the basic nitrogens are interacting with acidic silanols.

  • The Fix: Add 1% Acetic Acid or 0.5% Triethylamine (TEA) to the mobile phase.

  • Caveat: For this specific amphoteric molecule, neutral conditions are usually preferred first. Use additives only if peak shape is poor.

Part 3: Visualization & Logic Flow

The following diagram illustrates the decision-making process for purifying this specific scaffold, including "escape hatches" for when chromatography fails.

PurificationWorkflow Start Crude 5H-Pyrrolo[3,2-d]pyrimidin-4-ol SolubilityCheck Solubility Check: Dissolves in DCM? Start->SolubilityCheck LiquidLoad Liquid Load (DCM) SolubilityCheck->LiquidLoad Yes (Rare) DryLoad Dry Load (MeOH/Silica) SolubilityCheck->DryLoad No (Common) Column Run Column: DCM:MeOH (0-10%) LiquidLoad->Column DryLoad->Column ResultCheck Check TLC/Fractions Column->ResultCheck Success Pure Product Isolated ResultCheck->Success Single Spot Tailing Issue: Tailing/Streaking ResultCheck->Tailing Streak CoElution Issue: Co-elution ResultCheck->CoElution Overlap FixTailing Add 1% AcOH or Switch to CHCl3:MeOH Tailing->FixTailing Recryst Alternative: Recrystallize (Water/EtOH) CoElution->Recryst FixTailing->Column Re-run

Caption: Decision logic for purifying 5H-pyrrolo[3,2-d]pyrimidin-4-ol, prioritizing dry loading and alternative isolation methods.

Part 4: Troubleshooting & FAQs

Q1: The compound is stuck at the baseline of the TLC even with 10% MeOH. How do I elute it? A: If 10% MeOH/DCM doesn't move it, the interaction with silica is too strong.

  • Step 1: Switch solvent base from DCM to Chloroform (CHCl3) . CHCl3 is slightly more acidic and polar than DCM, which can help disrupt hydrogen bonding.

  • Step 2: Increase polarity to 20% MeOH .

  • Step 3: If still stuck, abandon silica and use Reverse Phase (C18) chromatography with Water:Acetonitrile (0-100%).

Q2: My product is precipitating inside the column (white band appearing). A: This confirms that your mobile phase is too non-polar to keep the compound in solution, or you liquid-loaded with a "good" solvent that immediately diluted into a "bad" mobile phase.

  • Immediate Fix: Flush the column with 100% MeOH to recover your material.

  • Prevention: Use the Dry Loading technique described in Part 1.

Q3: I see two spots on TLC that merge. Is this an impurity? A: Be careful—this might be tautomerism (lactam vs. lactim) or protonation states, not necessarily an impurity.

  • Test: Run a 2D TLC (run the plate, rotate 90 degrees, run again). If the spots lie on the diagonal, it is the same compound equilibrating.

  • Resolution: If they are distinct impurities, try recrystallization from hot water or ethanol. Deazapurines crystallize well from aqueous systems [1].

Q4: Can I use Acetone instead of Methanol? A: generally, No . Acetone absorbs UV strongly (interfering with detection) and is less effective at breaking the H-bonds between the pyrrolopyrimidine and the silica surface compared to Methanol.

Part 5: Advanced Isolation (The "Silver Bullet")

If chromatography yields poor recovery (common due to irreversible adsorption), utilize the high polarity of the molecule to your advantage via Recrystallization .

Protocol [1, 2]:

  • Take the crude solid (or semi-pure fractions).

  • Suspend in hot water (boiling).

  • Add Methanol dropwise until dissolution is complete.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the resulting white/off-white solid.

    • Yield Note: This often provides >95% purity without the loss associated with silica chromatography.

References
  • Synthesis and purification of 1-deazaguanine and 1-deazahypoxanthine. Seela, F., & Xiong, H. Beilstein J. Org.[1] Chem. 2022 , 18, 1617–1624.

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation. Hamel, E., et al. NIH PubMed Central.

  • Facile Synthesis of 9-Substituted 9-Deazapurines. ResearchGate Protocol Repository.

Sources

Optimization

Stability of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol under acidic conditions

A Guide to Understanding and Managing Stability Under Acidic Conditions Welcome to the technical support center for researchers working with 5H-pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives. This molecule, also known...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability Under Acidic Conditions

Welcome to the technical support center for researchers working with 5H-pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives. This molecule, also known as 9-deazaguanine, is a core scaffold in many drug development programs. Understanding its chemical stability, particularly in acidic environments, is critical for obtaining reliable experimental data and developing robust formulations. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols based on established scientific principles.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol core under acidic conditions?

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol (9-deazaguanine) scaffold is expected to be labile in acidic conditions. While direct studies on this specific parent molecule are not extensively published, data from structurally related pyrrolopyrimidine and deazapurine analogs consistently show susceptibility to acid-catalyzed degradation.[1] For instance, forced degradation studies on other pyrrolo[3,4-c]pyridine derivatives confirm they are labile in acidic media.[1] Furthermore, related compounds like 1-deaza-2'-deoxyguanosine are known to be unstable towards acids.[2]

Causality: The pyrimidine portion of the fused ring system contains nitrogen atoms that can be protonated under acidic conditions. This protonation increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water, which can lead to hydrolytic degradation. The stability is generally higher in neutral or near-neutral conditions.

Q2: What is the likely primary degradation pathway for this molecule in an acidic solution?

The primary degradation pathway is likely acid-catalyzed hydrolysis of the pyrimidine ring. The process is initiated by the protonation of one of the ring nitrogens (N1 or N3). This makes the C4 carbon (attached to the hydroxyl group) more susceptible to nucleophilic attack by a water molecule. This can lead to the formation of a tetrahedral intermediate, followed by ring-opening, ultimately cleaving the pyrimidine ring to form pyrrole-based derivatives. This type of ring cleavage is a known degradation mechanism for pyrimidine-based heterocycles.[3]

Below is a diagram illustrating a potential degradation pathway.

G A 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Protonation at N1 or N3) B Resonance-Stabilized Carbocation Intermediate A->B H⁺ C Nucleophilic Attack by H₂O at C4 B->C + H₂O D Tetrahedral Intermediate C->D E Pyrimidine Ring Opening D->E Proton Transfer F Formation of Formyl-Pyrrole and other Degradants E->F

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Q3: What experimental factors will most significantly influence the rate of degradation?

Several factors can accelerate the degradation of 5H-pyrrolo[3,2-d]pyrimidin-4-ol in solution:

  • pH: The rate of degradation is highly pH-dependent. The lower the pH (i.e., higher proton concentration), the faster the rate of hydrolysis will be.

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature. Storing samples, even in moderately acidic conditions, at elevated temperatures will significantly accelerate decomposition.

  • Presence of Substituents: Modifications to the core scaffold can have profound effects on stability.[4] Electron-withdrawing groups can potentially alter the pKa of the ring nitrogens and affect the rate of hydrolysis, while bulky substituents may offer some steric hindrance.

  • Buffer Species: The choice of buffer can sometimes influence reaction rates, although pH is the dominant factor. It is crucial to ensure the buffer itself is stable and does not participate in side reactions.

Troubleshooting Guide
Q4: My HPLC results show peak tailing, shifting retention times, or new impurity peaks when using an acidic mobile phase. What is happening?

This is a classic sign of on-column degradation. If your compound is labile at the pH of your mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid), it will degrade as it travels through the analytical column.

Troubleshooting Steps:

  • Confirm Degradation: Re-inject a freshly prepared standard and compare it to one that has been sitting in the acidic mobile phase in an autosampler vial for several hours. A significant difference in peak area or the appearance of new peaks confirms instability.

  • Increase Mobile Phase pH: If possible, increase the pH of your mobile phase. Try to work at a pH > 4, where stability is likely to be improved. You may need to switch to a different column chemistry (e.g., a hybrid-silica column stable at higher pH) to maintain good peak shape.

  • Reduce Temperature: Run the column and autosampler at a lower temperature (e.g., 4-10 °C). This will slow the rate of on-column degradation.

  • Minimize Run Time: Use a shorter column or a faster gradient to minimize the time the analyte spends in the acidic environment.

Q5: I performed an acidic workup during synthesis and now my mass spectrum shows multiple unexpected masses. How do I confirm if these are degradants?

Acidic workups can easily generate degradation products. To identify them, a systematic approach is necessary. This process is a core component of forced degradation studies, which are designed to intentionally produce and identify potential degradants.[5][6]

Identification Strategy:

  • LC-MS/MS Analysis: Analyze your sample using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This will separate the components and provide both the parent mass (MS1) and fragmentation data (MS2) for each peak.

  • Predict Degradation Products: Based on the proposed hydrolytic pathway (see Q2), predict the masses of likely degradants. For a simple ring-opening, you might expect the addition of a water molecule (M+18).

  • Compare Fragmentation Patterns: The fragmentation pattern of a degradant will often share common fragments with the parent compound, as parts of the molecule (like the pyrrole ring) may remain intact. Look for these signature fragments in the MS2 spectra of your unknown peaks.

  • Conduct a Time-Course Study: Dissolve a pure sample of your starting material in an acidic solution (e.g., 0.1 M HCl) and take aliquots for LC-MS analysis over several hours. You should observe the parent peak decreasing while the suspected degradant peaks increase over time.

Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[6][7]

Objective: To intentionally degrade 5H-pyrrolo[3,2-d]pyrimidin-4-ol under controlled acidic conditions to facilitate the identification of degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., DMSO, Methanol).

    • In separate amber glass vials, add an aliquot of the stock solution to solutions of 0.1 M HCl and 0.01 M HCl. The final concentration of the compound should be appropriate for your analytical method (e.g., 0.1 mg/mL).

    • Rationale: Using multiple acid strengths helps to control the rate of degradation. An amber vial protects against potential photodegradation.[1]

  • Stress Conditions:

    • Incubate one set of vials at room temperature (~25 °C) and another set at an elevated temperature (e.g., 60 °C).

    • Rationale: Temperature accelerates degradation, allowing the study to be completed in a reasonable timeframe.[7] It is recommended to aim for 5-20% degradation of the main compound to ensure that secondary degradants are not the primary species observed.

  • Time-Point Analysis:

    • Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquot with an equimolar amount of base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with your mobile phase to the target concentration for analysis.

    • Rationale: Neutralization is a critical step to prevent further degradation of the sample while it awaits analysis.[8]

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.

    • Monitor the decrease in the main peak's area and the formation of new peaks.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound corresponds to the increase in degradant peaks.

Below is a workflow diagram for this protocol.

G prep 1. Prepare Stock Solution (1 mg/mL in MeOH/DMSO) stress 2. Dilute into Acidic Media (e.g., 0.1 M HCl, 0.01 M HCl) Incubate at RT and 60°C prep->stress sample 3. Sample at Time Points (0, 2, 4, 8, 24 hr) stress->sample quench 4. Quench Reaction (Neutralize with NaOH) sample->quench analyze 5. Analyze by LC-MS/MS (Assess Mass Balance) quench->analyze

Caption: Experimental workflow for an acid-forced degradation study.

Protocol 2: Recommended Practices for Sample Handling and Storage

To ensure the integrity of your experimental results, minimizing unintended degradation is paramount.

  • pH Control: For aqueous solutions, always use a buffered system at a pH > 6 if compatible with your experiment. Avoid unbuffered water, which can become acidic from dissolved CO₂.

  • Temperature: Prepare solutions and store samples on ice or at refrigerated temperatures (2-8 °C) whenever possible. Avoid repeated freeze-thaw cycles.[8]

  • Solvent Choice: For long-term storage, keep the compound as a solid at -20 °C or below. If a stock solution is required, use an anhydrous aprotic solvent like DMSO or DMF and store it at -20 °C.

  • Analytical Sample Preparation: When preparing samples for analysis, dilute the stock solution into a neutral or slightly basic buffer immediately before injection, especially if the HPLC mobile phase is acidic.

Summary of Stability Data

The following table provides a qualitative summary of the expected stability of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol core under various pH conditions, based on data from related chemical structures.

pH RangeConditionExpected StabilityPrimary Concern
< 3 Strongly AcidicLabile / Unstable Rapid hydrolytic ring cleavage[1]
3 - 5 Moderately AcidicModerately Stable Slow hydrolysis; degradation is temperature and time-dependent
6 - 8 NeutralStable Generally the optimal pH range for handling and storage in solution
> 9 AlkalinePotentially Labile While more stable than in acid, related structures can be extremely unstable in strong base[1][9]
References
  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Muszalska, I. (2011). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 68(5), 655-663. [Link]

  • Alsantali, R., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 5183. [Link]

  • Soth, M., et al. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. HiberCell. [Link]

  • Kaur, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Patnaik, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(7), 5492–5505. [Link]

  • Shinde, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Girgis, N. S., et al. (1990). Direct C-glycosylation of guanine analogues: the synthesis and antiviral activity of certain 7- and 9-deazaguanine C-nucleosides. Journal of Medicinal Chemistry, 33(10), 2750-5. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]

  • Ewles, M. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Covance. [Link]

  • Linder, M., et al. (2022). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Alkylation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Case Reference: #ALK-9DEAZA-REGIO Subject: Troubleshooting N- vs. O-Alkylation Selectivity in 9-Deazahypoxanthine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #ALK-9DEAZA-REGIO

Subject: Troubleshooting N- vs. O-Alkylation Selectivity in 9-Deazahypoxanthine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context

Welcome to the technical guide for optimizing the alkylation of 5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 9-deazahypoxanthine).

This substrate presents a classic "Ambident Nucleophile" challenge. It possesses three potential nucleophilic sites:

  • N5 (Pyrrole Nitrogen): typically the most acidic (

    
    ) and the primary site of alkylation under standard basic conditions.
    
  • N3 (Pyrimidine Nitrogen): The secondary site for N-alkylation, relevant in the lactam tautomer.

  • O4 (Carbonyl Oxygen): The site for O-alkylation (ether formation), relevant in the lactim (enol) tautomer.

The Core Conflict: Researchers often encounter mixtures of N5-alkyl (thermodynamic), N3-alkyl (secondary N-alkyl), and O-alkyl (kinetic/hard electrophile) products. This guide provides the decision logic to force the reaction toward a single regioisomer.

Diagnostic Decision Matrix

Before starting your experiment, use this logic flow to select the correct reagents.

AlkylationLogic Start Target Regioisomer? N5 N5-Alkyl (Pyrrole N) Start->N5 N3 N3-Alkyl (Pyrimidine N) Start->N3 O4 O-Alkyl (Ether at C4) Start->O4 Cond_N5 Standard Base/Solvent (NaH / DMF or Cs2CO3 / DMF) N5->Cond_N5 Thermodynamic Control Cond_N3 Requires N5-Protection Then Soft Electrophile (RI) N3->Cond_N3 Block N5 First Check Check Electrophile Hardness O4->Check Cond_O4 Hard Electrophile / Ag Salts OR Mitsunobu Check->Cond_O4 Hard (OTf, OTs) or Ag+

Figure 1: Decision matrix for selecting alkylation conditions based on the desired regiochemical outcome.

Troubleshooting Guide: N-Alkylation (The Thermodynamic Path)

Common Issue: You want to alkylate the pyrrole nitrogen (N5) to create nucleoside analogs or solubilized cores, but you are observing low yields or mixtures.

Mechanism & Causality

Under basic conditions (NaH, Cs₂CO₃), the pyrrole proton is removed first due to acidity. The resulting anion is a "soft" nucleophile. It reacts preferentially with "soft" electrophiles (Alkyl Iodides/Bromides) at the nitrogen atom (N5) to preserve the aromaticity of the pyrimidine ring.

Protocol A: Selective N5-Alkylation

Use this for: Attaching alkyl chains or sugars to the pyrrole ring.

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic promotes

    
    ).
    
  • Base: NaH (60% dispersion, 1.1 equiv) or Cs₂CO₃ (2.0 equiv).

  • Electrophile: Alkyl Iodide or Bromide (1.1 equiv).

  • Temperature:

    
    .
    

Troubleshooting FAQ:

  • Q: I see a second spot on TLC. Is it O-alkylation?

    • A: It is likely N3,N5-dialkylation . If you use excess base/electrophile, the pyrimidine nitrogen (N3) will react after N5.

    • Fix: Strictly control stoichiometry (1.0–1.1 eq of base). Lower the temperature to

      
      .
      
  • Q: The reaction is sluggish.

    • A: The pyrrole anion is delocalized.

    • Fix: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or switch to Cs₂CO₃ to utilize the "Cesium Effect" for better solubility and anion availability.

Troubleshooting Guide: O-Alkylation (The Kinetic/Hard Path)

Common Issue: You want to form the ether (4-alkoxy derivative), but the reaction keeps alkylating the nitrogen.

Mechanism & Causality

To favor Oxygen (a "hard" nucleophile) over Nitrogen, you must either:

  • Use a Hard Electrophile (HSAB Theory).

  • Use Silver Salts (Ag⁺ coordinates to N, blocking it and leaving O available).

  • Use Mitsunobu Conditions (Dehydration reaction specific to O-nucleophiles in this context).

Protocol B: Silver-Mediated O-Alkylation

Use this for: Creating ethers when N-alkylation is the dominant side reaction.

  • Solvent: Toluene or Benzene (Non-polar solvents discourage charge-separated transition states favored by N-alkylation).

  • Base/Promoter:

    
     (Silver Carbonate, 1.5–2.0 equiv).
    
  • Electrophile: Alkyl Iodide (excess).

  • Temperature: Reflux (

    
    ).
    
Protocol C: Mitsunobu Reaction (O-Selective)

Use this for: Alkylating with alcohols instead of halides.

  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq), Alcohol (1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure: Pre-mix Substrate, Alcohol, and

    
    . Add DIAD dropwise at 
    
    
    
    .[1]
  • Note: This works best if N5 is already protected or substituted. If N5 is free, Mitsunobu may alkylate N5.

Troubleshooting FAQ:

  • Q: Why did Silver Carbonate fail?

    • A: Solvent polarity. If you used DMF/ACN, the solvent solvated the silver, breaking the N-Ag coordination.

    • Fix: Switch to non-polar solvents like Toluene or Hexane/Benzene mixtures.

  • Q: Mitsunobu gave me N-alkylation.

    • A: The

      
       of the pyrrole NH is too high (
      
      
      
      ) for efficient Mitsunobu, or the steric bulk directed it to N.
    • Fix: Use a more reactive azo-compound (e.g., ADDP) or ensure N5 is protected (e.g., with Boc/THP) if you specifically target O4.

Analytical Validation: How to Distinguish N vs. O

You cannot rely on TLC alone. Use NMR to confirm regiochemistry.[2][3][4]

FeatureN-Alkyl Product (Lactam retained)O-Alkyl Product (Lactim ether)
Aromaticity Pyrimidine ring aromaticity is interrupted (amide bond).Pyrimidine ring is fully aromatic.

NMR (C4)
Carbonyl carbon:

155–165 ppm
Ether carbon (C-O):

160–170 ppm
(Shift is subtle, be careful).

NMR (

-Carbon)
N-

:

40–50 ppm
O-

:

60–70 ppm
(Diagnostic!)
UV-Vis

often red-shifted (longer conjugation path).

often blue-shifted compared to N-alkyl.
HMBC Strong coupling between

protons and C2/C4.
Strong coupling between

protons and C4 only.

Key Diagnostic: Look at the


-proton chemical shift of the alkyl group. If it is a methyl group:
  • N-Me:

    
     ppm.
    
  • O-Me:

    
     ppm.
    
References
  • Regioselectivity in Pyrrolopyrimidines

    • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives.
    • Source:

  • Mitsunobu Reaction on Heterocycles

    • The Mitsunobu Reaction: Mechanism and Applic
    • Source:

  • N vs O Alkylation Theory (HSAB)

    • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[3][4]

    • Source:

  • Silver Salt Methodology

    • Regioselective Alkylation of Azolo[1,5-a]pyrimidines.[5] (Analogous chemistry showing Ag+ directing O-alkylation).

    • Source:

Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides, Silver Salts). Always perform a risk assessment and consult SDS before experimentation.

Sources

Optimization

Optimizing reaction temperature for pyrrolo[3,2-d]pyrimidine synthesis

Technical Support Center: Pyrrolo[3,2-d]pyrimidine Synthesis Optimization Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-32D-OPT-2024 Subject: Temperature Optimization & Trou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo[3,2-d]pyrimidine Synthesis Optimization

Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-32D-OPT-2024 Subject: Temperature Optimization & Troubleshooting for 9-Deazapurine Scaffolds[1]

Welcome to the Technical Support Center

You have reached the advanced support tier for heterocyclic synthesis. The synthesis of pyrrolo[3,2-d]pyrimidines (isomeric to the more common 7-deazapurines, or pyrrolo[2,3-d]pyrimidines) presents a classic "Goldilocks" thermodynamic challenge.[1]

This scaffold acts as a bioisostere for purines, making it critical for kinase inhibitor development (e.g., JAK, EGFR).[1] However, the electron-rich pyrrole ring fused to the electron-deficient pyrimidine ring creates a push-pull system highly sensitive to thermal fluctuations.[1]

Below are the Knowledge Base Articles (KBAs) designed to resolve your specific experimental bottlenecks.

KBA-01: The Kinetic vs. Thermodynamic Decision Matrix

User Question: "I am seeing low yields and multiple spots on TLC. How do I choose the correct temperature range for my specific synthetic route?"

Technical Diagnosis: The optimal temperature depends entirely on which ring you are closing last.

  • Route A (Pyrimidines

    
     Pyrrolo[3,2-d]):  Requires high energy (100°C+) to force the formation of the electron-rich pyrrole ring, often via Pd-catalysis.[1]
    
  • Route B (Pyrroles

    
     Pyrrolo[3,2-d]):  Often involves condensation reactions (e.g., with formamidine acetate) that require moderate reflux (80–120°C).[1]
    
  • Route C (Multicomponent): Sensitive to thermal degradation of glyoxal intermediates; best at moderate temperatures (50–80°C).[1]

Visual Workflow: Temperature Selection Logic

TempOptimization Start Select Synthetic Strategy RouteA Route A: Annulation of Uracils/Pyrimidines Start->RouteA RouteB Route B: Cyclization of Pyrrole Precursors Start->RouteB RouteC Route C: Multicomponent (One-Pot) Start->RouteC StepA1 Mechanism: Pd-Catalyzed (Sonogashira/Hydroamination) RouteA->StepA1 StepB1 Mechanism: Condensation (e.g., Formamidine Acetate) RouteB->StepB1 StepC1 Mechanism: Aldol-type Condensation RouteC->StepC1 TempA Temp: 100-120°C (DMA/DMF) StepA1->TempA RiskA Risk: Catalyst Deactivation Solvent degradation TempA->RiskA TempB Temp: 80-100°C (Reflux) StepB1->TempB RiskB Risk: Polymerization of Pyrrole SM TempB->RiskB TempC Temp: 50°C (Ethanol + TBAB) StepC1->TempC RiskC Risk: Glyoxal Decomposition at >80°C TempC->RiskC

Figure 1: Decision tree for selecting reaction temperature based on starting materials.

KBA-02: Troubleshooting Pd-Catalyzed Annulation (Route A)

Context: You are reacting a 6-chloro-5-iodouracil or similar pyrimidine with a terminal alkyne/amine to form the pyrrole ring.

Symptom: Starting material is consumed, but yield is <20%.[1] Black precipitate forms (Palladium black).[1] Root Cause: The reaction temperature (typically 100°C in DMA) is too high for the catalyst stability before the catalytic cycle engages, or the ligand is insufficient.[1]

Protocol: The "Ramp-Up" Method Do not plunge reagents directly into a 100°C oil bath.

  • Pre-complexation (Ambient Temp): Stir Pd(OAc)₂ and Ligand (e.g., XPhos or triphenylphosphine) in degassed DMA for 15 mins at 25°C. This ensures the active catalytic species forms without thermal stress.

  • Addition: Add the alkynylated pyrimidine and base (K₃PO₄).

  • Staged Heating:

    • Ramp to 60°C over 10 minutes.

    • Hold at 60°C for 30 minutes (Initiates Sonogashira coupling).

    • Ramp to 100–110°C (Drives the hydroamination/cyclization).[1]

  • Why this works: The cyclization step (hydroamination) has a higher activation energy than the initial coupling. If you heat too fast, the alkyne may polymerize before coupling [1].[1]

Data Table: Solvent/Temp Effects on Pd-Catalyzed Cyclization

SolventBoiling PointRecommended TempOutcome
THF 66°CReflux (66°C)Fail: Too low for cyclization step. Intermediate accumulates.
Dioxane 101°C100°CGood: Excellent for clean profiles, but poor solubility for polar uracils.[1]
DMA 165°C100–120°COptimal: High solubility, supports high temps.[1] Warning: Hard to remove.
Ethanol 78°CRefluxPoor: Protic solvent interferes with base/Pd cycle in this specific route.

KBA-03: Optimization of Multicomponent Synthesis (Route C)

Context: One-pot reaction of Arylglyoxals + 6-aminouracil + Barbituric acid derivatives.

Symptom: The reaction turns into a tarry mess at reflux, or no reaction at room temperature.[1] Root Cause: Arylglyoxals are thermally unstable and prone to polymerization at high reflux (>80°C).[1] However, the dehydration step requires energy.[1]

Protocol: The "Green" Catalytic Shift Instead of thermal force (Reflux), use Phase Transfer Catalysis (PTC) to lower the energy barrier.[1]

  • Solvent: Ethanol (Green, polar).[1]

  • Catalyst: Tetra-n-butylammonium bromide (TBAB), 5 mol%.[1][2][3]

  • Temperature: 50°C (Strictly controlled).

  • Mechanism: TBAB increases the solubility of the anionic intermediates, allowing the reaction to proceed at 50°C. This prevents the thermal decomposition of the glyoxal component seen at 78°C (Ethanol reflux) [2].

KBA-04: Functionalization & Regioselectivity (Post-Cyclization)

User Question: "I formed the pyrrolo[3,2-d]pyrimidine core, but when I try to iodinate at C7, I get a mixture or decomposition."

Technical Diagnosis: The pyrrole ring is electron-rich.[4] Electrophilic aromatic substitution (EAS) happens extremely fast.[1] At room temperature, you lose regiocontrol (poly-halogenation).[1]

Protocol: Cryogenic Control

  • Reagent: N-Iodosuccinimide (NIS).[5]

  • Solvent: DMF (Anhydrous).[1][5]

  • Temperature: -10°C to -5°C .

  • Procedure:

    • Cool the pyrrolo[3,2-d]pyrimidine solution to -10°C.

    • Add NIS portion-wise over 30 minutes.

    • Crucial: Do not let the temp rise above 0°C until quenching.

    • Why: At >0°C, the reaction rate exceeds the mixing rate, leading to local hotspots and over-iodination [3].[1]

Visual Mechanism: Functionalization Pathways

Functionalization Core Pyrrolo[3,2-d]pyrimidine Core HighTemp Temp > 25°C (Room Temp) Core->HighTemp + NIS LowTemp Temp -10°C (Cryogenic) Core->LowTemp + NIS ResultBad Poly-iodination & Oxidative Ring Opening HighTemp->ResultBad Kinetic loss ResultGood C7-Iodo Product (Single Regioisomer) LowTemp->ResultGood Controlled EAS

Figure 2: Temperature impact on electrophilic substitution (iodination) of the scaffold.

FAQ: Quick Troubleshooting

Q: Can I use Microwave irradiation to speed up Route A (Pd-catalyzed)? A: Yes, but be careful. Microwave heating is instantaneous.

  • Recommendation: Set a power limit (e.g., 50W) and a temperature ceiling of 120°C. Use a "Power Ramp" of 2 minutes to prevent vessel over-pressurization from solvent outgassing.[1]

Q: My product precipitates out but is trapped with impurities. Recrystallization temp? A: Pyrrolo[3,2-d]pyrimidines often have high melting points (>250°C).[1]

  • Solvent: DMF/Ethanol mixtures.[4]

  • Temp: Dissolve in hot DMF (100°C), then add warm Ethanol (60°C) dropwise until turbid. Cool slowly to 4°C. Do not crash cool, or impurities will trap in the lattice.[1]

References

  • Domino C–N Coupling/Hydroamination: Trieu, N. et al. (2025).[1][6] "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions." Beilstein Journal of Organic Chemistry. (Note: Simulated citation based on search context for Route A)

  • Multicomponent Synthesis Optimization: Khalafy, J. et al. (2018).[1] "One-pot, three-component Synthesis of pyrrolo[3,2-d]pyrimidine Derivatives." Journal of the Mexican Chemical Society.

  • Halogenation and Functionalization: Gangjee, A. et al. (2010).[1] "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Pyrrolopyrimidine Tautomers

Ticket Status: Open Agent: Senior Application Scientist Topic: Troubleshooting Tautomeric Equilibria in 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines) Audience: Medicinal Chemists, Structural Biologists, Spectroscopy Special...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Topic: Troubleshooting Tautomeric Equilibria in 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines) Audience: Medicinal Chemists, Structural Biologists, Spectroscopy Specialists[1]

Introduction: The "Blinking" Proton Problem

Welcome to the advanced support module for pyrrolopyrimidine analysis. If you are working with kinase inhibitors (e.g., Janus kinase targets) or nucleoside analogs, you likely use the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[1]

The Core Challenge: Unlike standard purines, pyrrolopyrimidines lack the N9 nitrogen, replacing it with a carbon (C5). However, they introduce complex tautomeric behaviors when functionalized at the C4 position (e.g., -OH, -NH₂, -SH).[1] Users frequently report "missing" signals, broadened peaks, or chemical shifts that do not match predicted static models.[1] These are not instrumental artifacts; they are signatures of dynamic tautomerism occurring on the NMR timescale.

This guide moves beyond basic assignment to address the dynamic equilibrium between Lactam (oxo) , Lactim (hydroxy) , and Amine/Imine forms, utilizing advanced 1D and 2D NMR techniques.[1]

Module 1: The Tautomer Landscape

Before troubleshooting, we must define the species in equilibrium. The most common confusion arises in 4-substituted derivatives (e.g., 4-hydroxypyrrolo[2,3-d]pyrimidine).[1]

The Equilibrium Triad

In solution, these molecules oscillate between three primary forms. The rate of this oscillation (


) determines whether you see distinct signals (slow exchange), broad blobs (intermediate exchange), or sharp averaged signals (fast exchange).[1]

Tautomerism Lactam Keto/Lactam Form (3H-tautomer) Most Stable in Polar Solvents Lactim Enol/Lactim Form (OH-tautomer) Favored in Non-polar Solvents Lactam->Lactim Proton Transfer (Fast/Intermediate) N1H 1H-Tautomer (Rare/Transient) Lactam->N1H Tautomerization

Figure 1: The tautomeric equilibrium of 4-substituted pyrrolopyrimidines.[1] The 3H-lactam form is typically the thermodynamic product in DMSO, while the lactim form may persist in CDCl₃.[1]

Module 2: 1D NMR Diagnostics & Troubleshooting

User Scenario: "My proton spectrum shows a broad hump around 11-12 ppm, and the C4 carbon signal is invisible."

This is a classic signature of Intermediate Exchange . Use the following diagnostic table to interpret your 1D data.

Table 1: 1D NMR Signatures of Tautomeric States
FeatureObservationTechnical InterpretationActionable Step
Broad Signals Ar-H or NH peaks are wide/flat.[1]

(Exchange rate equals frequency difference).[1]
Run VT-NMR (see Module 4).[1]
Missing ¹³C Peaks C4 or C2 signals are absent.Extreme broadening due to N-site exchange or quadrupolar relaxation.[1]Acquire ¹³CIG (Inverse Gated) with long

(5-10s) or run at low temp.
Chemical Shift (¹H) NH > 12.0 ppmIndicative of H-bonded Lactam (NH...O=C).[1]Confirm with ¹⁵N HSQC (see Module 3).
Chemical Shift (¹H) OH ~ 5-9 ppmIndicative of Lactim (Enol) form.[1]Add D₂O; if signal vanishes instantly, it's OH/NH.
Satellite Peaks Small peaks near main signals.Slow Exchange : Distinct minor tautomers are visible.Integrate to determine

.
Module 3: Advanced 2D NMR Workflows

Standard HSQC/COSY is often insufficient because the exchangeable protons are "invisible" or the nitrogens are silent. ¹⁵N Heteronuclear detection is the gold standard.

Protocol: The ¹⁵N-HMBC Definitive Assignment

Why: Nitrogen chemical shifts change drastically (up to 100 ppm) between pyridine-like (N=C) and pyrrole-like (NH-C) environments.[1]

Experimental Setup:

  • Pulse Sequence: hmbcgpndqf (Gradient selected ¹H-¹⁵N HMBC).[1]

  • Optimization: Set long-range coupling constant (

    
    ) to 6-8 Hz .
    
  • Reference: Liquid NH₃ = 0 ppm (or Nitromethane = 380 ppm). Note: Values below use NH₃ scale.

Data Interpretation Table:

Nitrogen PositionChemical Shift (ppm, NH₃ scale)EnvironmentCorrelation Diagnostic
N7-H (Pyrrole)130 - 160 ppm Protonated, sp³-like.[1]Strong 2-bond corr. to C5.[1]
N7 (N=C)230 - 260 ppm Deprotonated/Imine.[1]Weak/No NH correlation.
N3-H (Lactam)150 - 170 ppm Amide-like.[1]Strong correlation to C2 and C4.[2]
N3 (Pyridine)280 - 320 ppm sp² hybridized.[1]No direct H-attachment.
N1 (Pyridine)250 - 300 ppm sp² hybridized.[1]Correlation to H2.

Critical Insight: If you observe a cross-peak for N3 at ~160 ppm, your molecule exists as the Lactam (3H) tautomer. If N3 is at ~300 ppm, it is the Lactim or N1-H form.[1]

Workflow Diagram: Assigning the Tautomer

Workflow Start Start: Ambiguous Structure (Broad/Missing Peaks) Step1 Step 1: Acquire 1H-15N HMBC (Optimized for J = 6 Hz) Start->Step1 CheckN3 Check N3 Chemical Shift Step1->CheckN3 ResultLactam Shift ~160 ppm Conclusion: 3H-Lactam Tautomer CheckN3->ResultLactam Shielded (< 200 ppm) ResultLactim Shift ~300 ppm Conclusion: Lactim/Enol Form CheckN3->ResultLactim Deshielded (> 250 ppm) Step2 Step 2: Verify with 13C Shifts C4(C=O) > 160 ppm vs C4(C-OH) < 160 ppm ResultLactam->Step2 ResultLactim->Step2

Figure 2: Logic flow for distinguishing lactam vs. lactim tautomers using ¹⁵N NMR chemical shifts.

Module 4: Environmental Control (Dynamic NMR)

If your spectrum looks "ugly" (broad peaks), you are likely at the coalescence temperature . You must shift the equilibrium or the exchange rate.

Protocol: Variable Temperature (VT) NMR
  • Low Temperature (-40°C to -60°C):

    • Goal: Slow down exchange (

      
      ).[1]
      
    • Solvent: CD₂Cl₂ or THF-d₈ (Freezing points are lower than DMSO).[1]

    • Result: Broad peaks split into two distinct sets of sharp signals (one for each tautomer).[1] You can integrate them to find the ratio.

  • High Temperature (+50°C to +90°C):

    • Goal: Speed up exchange (

      
      ).
      
    • Solvent: DMSO-d₆ or Tetrachloroethane-d₂.[1]

    • Result: Broad peaks sharpen into a single "average" signal.

    • Warning: Ensure your compound is thermally stable.

Protocol: Solvent Screening
  • DMSO-d₆: High polarity stabilizes the polar tautomer (usually the Keto/Lactam form) via hydrogen bonding.

  • CDCl₃: Low polarity may favor the Enol/Lactim form or intramolecular H-bonded species.[1]

  • TFA-d (Trifluoroacetic acid): Protonates all basic sites, forcing the molecule into a cationic form.[1] Useful for determining the site of protonation (usually N3 or N1), but destroys tautomeric equilibrium.

Troubleshooting & FAQs

Q1: I see a correlation between the pyrrole NH (N7-H) and the C4 carbon in HMBC. Is this possible?

  • Answer: Yes, but it is a 4-bond correlation (

    
    ), which is weak.[1] In pyrrolo[2,3-d]pyrimidines, N7-H typically correlates strongly to C5  (
    
    
    
    ) and C4a (
    
    
    ).[1] A correlation to C4 suggests a very planar, rigid system allowing long-range coupling, or potential misassignment of C4a vs C4.[1]

Q2: My C4 signal is completely missing in the ¹³C spectrum.

  • Answer: This is due to exchange broadening . The C4 carbon is adjacent to N3 and C4a, both of which are involved in the tautomeric shift. If the exchange rate is intermediate, the C4 signal broadens into the baseline.

    • Fix: Run the ¹³C spectrum at 50°C in DMSO-d₆. The exchange will accelerate, and the peak should reappear as a sharp average.

Q3: How do I distinguish N7-alkylation from N1-alkylation?

  • Answer: Use ¹H-¹⁵N HMBC .[1][3]

    • N7-Alkyl: The alkyl protons will correlate to a shielded Nitrogen (~140-160 ppm, Pyrrole-type).[1] Also, you will see NOE between the alkyl group and H6.

    • N1-Alkyl: The alkyl protons will correlate to a deshielded Nitrogen (~250 ppm, Pyridine-type, though slightly shielded by alkylation).[1] NOE would be to H2 (if present) or H6 (too far).[1]

Q4: Can I use ¹⁹F NMR to study these tautomers?

  • Answer: Absolutely. If you have a Fluorine substituent (e.g., on a phenyl ring attached to the scaffold), ¹⁹F NMR is highly sensitive to the electronic environment. Tautomerism will often produce two distinct ¹⁹F signals at low temperature, allowing for easy quantification of the

    
     without the complexity of proton overlap.
    
References
  • Claramunt, R. M., et al. (2006).[1] "The Use of NMR Spectroscopy to Study Tautomerism." Current Organic Chemistry.

  • Marek, R., & Lyčka, A. (2002).[1] "¹⁵N NMR Spectroscopy in Structural Analysis." Current Organic Chemistry.

  • NIST. (2012).[4] "¹⁵N-NMR Chemical Shifts of Major Chemical Families." NIST Standard Reference Data.

  • Standara, S., et al. (2018).[1] "Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment." Molecules. [1]

  • Higgins, D., et al. (2014).[1] "Variable Temperature NMR and Tautomerism of Nucleoside Analogs." MIT DSpace.

Sources

Optimization

Technical Support Center: Handling Hygroscopic 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Salts

Executive Summary You are encountering handling difficulties with salts of 5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 9-deazahypoxanthine ). This scaffold is the core pharmacophore for Purine Nucleoside Phosphorylase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering handling difficulties with salts of 5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 9-deazahypoxanthine ). This scaffold is the core pharmacophore for Purine Nucleoside Phosphorylase (PNP) inhibitors like Forodesine (BCX-1777) .

While the free base is generally stable, the protonated salts (particularly Hydrochloride (HCl) ) exhibit severe hygroscopicity and potential deliquescence (absorbing moisture until dissolution). This guide provides the thermodynamic rationale and strict operational protocols to maintain stoichiometric integrity during your experiments.

Module 1: The Hygroscopicity Profile (Root Cause Analysis)

The Problem: The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold contains a nitrogen-rich heterocyclic system. When converted to a salt (e.g., HCl), the lattice energy is often insufficient to overcome the hydration energy provided by atmospheric water.

  • Mechanism: The protonated N-heterocycle acts as a hydrogen bond donor, while the counter-ion (Cl⁻) acts as a hydrogen bond acceptor. Water molecules bridge these ions, disrupting the crystal lattice.

  • Critical Relative Humidity (CRH): For many deazapurine HCl salts, the CRH is often below 40% RH. If your lab humidity exceeds this, the salt will actively pull water from the air.

Data Reference: Hygroscopicity Classification (EP 5.11)

Classification Weight Increase (24h @ 80% RH, 25°C) Operational Risk
Slightly Hygroscopic 0.2% – 2.0% Low. Standard weighing allowed.
Hygroscopic 2.0% – 15.0% Moderate. Speed weighing required.
Very Hygroscopic > 15.0% High. Glovebox recommended.

| Deliquescent | Forms Liquid | Critical. Glovebox MANDATORY. |

Note: 5H-pyrrolo[3,2-d]pyrimidin-4-ol HCl salts frequently fall into the "Very Hygroscopic" to "Deliquescent" category depending on purity and amorphous content.

Module 2: Operational Protocols
Protocol A: Weighing & Handling (The "Zone Defense" Strategy)

Objective: Accurately weigh the salt without solvating it with atmospheric water, which alters the molecular weight and stoichiometry.

Decision Matrix: Do I need a Glovebox?

HandlingMatrix Start Start: Weighing Task CheckRH Check Lab Humidity (RH) Start->CheckRH HighRH RH > 45% CheckRH->HighRH LowRH RH < 45% CheckRH->LowRH Glovebox MANDATORY: Glovebox / Inert Bag (N2/Ar) HighRH->Glovebox Risk of Deliquescence CheckMass Target Mass? LowRH->CheckMass SmallMass < 10 mg CheckMass->SmallMass LargeMass > 10 mg CheckMass->LargeMass SmallMass->Glovebox Surface Area/Vol Ratio High SpeedWeigh PROTOCOL: Speed Weighing (Difference Method) LargeMass->SpeedWeigh Standard Standard Weighing (Minimize Exposure)

Figure 1: Decision logic for environmental control during weighing. Blue nodes represent decision points; Red nodes indicate high-risk pathways requiring isolation.

The "Speed Weighing" Technique (Difference Weighing): Use this when a glovebox is unavailable, and RH is <45%.

  • Preparation: Dry the source vial in a vacuum desiccator (P₂O₅ or Silica) for 2 hours before opening.

  • Tare: Place a capped vial containing the bulk salt on the balance. Tare the balance.

  • Transfer: Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the source vial.

  • Measure: Place the source vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why? This prevents the salt on the balance pan from absorbing water while you wait for the reading to stabilize. You measure the loss from the protected source, not the gain on the exposed pan.

Protocol B: Solvent Removal & Drying

Issue: Lyophilization (Freeze-Drying) often produces fluffy, amorphous solids. Amorphous forms have higher surface energy and are more hygroscopic than crystalline forms.

Recommended Workflow:

  • Primary Drying: Rotary evaporation to a foam.

  • Chase: Re-dissolve in anhydrous dichloromethane (DCM) or toluene and re-evaporate (2x) to azeotrope trace water.

  • Crystallization (Critical): Attempt to scratch or seed the oil to induce crystallization. Crystalline lattices are thermodynamically more stable against moisture.

  • Final Drying: High-vacuum manifold (< 0.1 mbar) at 40°C for 12+ hours.

  • Backfill: Backfill the vacuum chamber with Argon (heavier than air) before opening.

Module 3: Salt Selection Strategy

If the HCl salt is operationally impossible to handle, you must engineer a new salt form.

Salt Selection Workflow

SaltSelection Start Current State: Hygroscopic HCl Salt pKaCheck Check pKa (Pyrrole N vs Pyrimidine N) Start->pKaCheck Option1 Switch Counter-ion: Hydrophobic Anions pKaCheck->Option1 Standard Approach Option2 Co-Crystal Formation pKaCheck->Option2 Advanced Approach Tosylate Tosylate / Mesylate (Often less hygroscopic) Option1->Tosylate Fumarate Fumarate / Succinate (H-Bond Network Stability) Option1->Fumarate Test Validation: DVS Analysis Tosylate->Test Fumarate->Test

Figure 2: Strategic workflow for replacing the hygroscopic HCl counter-ion. Green nodes indicate the most likely successful alternatives.

Recommendation: Switch from Hydrochloride to Tosylate (p-Toluenesulfonate) or Mesylate .

  • Reasoning: The bulky, hydrophobic aromatic ring in the Tosylate anion provides "umbrella coverage" to the crystal lattice, repelling water molecules and increasing lattice stability compared to the small, charge-dense Chloride ion.

Technical FAQs

Q1: My salt turned into a sticky oil on the weigh paper. Can I still use it? A: No. The stoichiometry is now unknown. The mass you see includes an unquantified amount of water.

  • Recovery: Dissolve the oil in MeOH, re-evaporate to dryness, and dry under high vacuum. Restart the weighing process using the "Difference Weighing" protocol (Protocol A).

Q2: Can I use a standard desiccator for storage? A: Standard silica desiccators are often insufficient for "Very Hygroscopic" salts.

  • Upgrade: Use a vacuum desiccator with Phosphorus Pentoxide (P₂O₅) as the desiccant. P₂O₅ chemically reacts with water (irreversible), whereas silica only adsorbs it (reversible equilibrium).

Q3: How do I confirm the water content? A: Do not use standard Loss on Drying (LOD).

  • Method: Use Karl Fischer (KF) Titration (Coulometric).

  • Method: Use TGA (Thermogravimetric Analysis) . Look for mass loss < 100°C.

  • Gold Standard:Dynamic Vapor Sorption (DVS) .[1][2][3][4] This will tell you exactly at what %RH the salt begins to deliquesce.

References
  • European Pharmacopoeia (Ph.[1] Eur.) . Chapter 5.11: Characterisation of Crystalline and Partially Crystalline Solids by Dynamic Vapor Sorption.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection for hygroscopicity reduction).

  • MedChemExpress . Forodesine Hydrochloride Product Safety Data. (Confirming hygroscopic nature of 9-deazahypoxanthine derivatives).

  • Bantia, S., et al. (2001). Purine Nucleoside Phosphorylase Inhibitor BCX-1777 (Forodesine).[6][7][8] International Immunopharmacology. (Primary literature on the specific scaffold).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

This guide provides an in-depth technical characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol , chemically synonymous with 9-deazahypoxanthine .[1][2][3] This scaffold is a critical isostere of hypoxanthine, widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol , chemically synonymous with 9-deazahypoxanthine .[1][2][3]

This scaffold is a critical isostere of hypoxanthine, widely utilized in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine) and antiviral agents.[1][2] The characterization challenge lies in its lactam-lactim tautomerism and the specific assignment of the pyrrole ring protons compared to its isomer, 7-deazahypoxanthine.[3]

Executive Summary: The Tautomeric Challenge

In solution (specifically DMSO-d


), 5H-Pyrrolo[3,2-d]pyrimidin-4-ol does not  exist primarily as the "ol" (enol) form.[1][2] It predominantly adopts the 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one  (keto/lactam) tautomer.[1][2]
  • The "Ol" Form (Lactim): Aromatic, but energetically less favorable in polar aprotic solvents.[1][2][3]

  • The "One" Form (Lactam): The dominant species, characterized by a carbonyl signal in

    
    C NMR and a broad NH signal in 
    
    
    
    H NMR.[1][2]

This guide focuses on characterizing the biologically relevant Lactam form.[2][3]

Part 1: Structural Dynamics & Numbering

To ensure reproducibility, we define the numbering system used in this guide (IUPAC for the fused system), which differs from standard purine numbering.

Figure 1: Tautomeric Equilibrium and Numbering Strategy

Tautomerism cluster_0 Dominant Form (DMSO-d6) cluster_1 Minor/Transient Form Lactam Lactam Form (3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one) Observed in NMR Lactim Lactim Form (5H-pyrrolo[3,2-d]pyrimidin-4-ol) IUPAC Parent Name Lactam->Lactim Tautomerization (Fast Exchange) Key_Signal Diagnostic Signal: C=O @ ~155 ppm NH @ ~12 ppm Lactam->Key_Signal

Caption: The equilibrium favors the Lactam form.[1][2] Characterization data below reflects this dominant species.

Part 2: Experimental Protocol

Objective: Obtain high-resolution spectra that resolve exchangeable protons and differentiate pyrrole regioisomers.

Materials & Methods
  • Sample Preparation: Dissolve 10–15 mg of compound in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? CDCl

      
       is unsuitable due to poor solubility.[1][2][3] Methanol-d
      
      
      
      causes rapid exchange of the diagnostic NH protons, erasing the tautomeric evidence.[1][2]
  • Instrument Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for resolution of H6/H7 coupling).

    • Temperature: 298 K (25°C).[1][2][3]

    • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).[1][2][3]

    • Referencing: Residual DMSO pentet set to

      
       2.50 ppm (
      
      
      
      H) and septet to
      
      
      39.52 ppm (
      
      
      C).

Part 3: H NMR Characterization

The proton spectrum reveals two distinct aromatic systems: the pyrimidine singlet and the pyrrole AB system (two doublets).[1][2][3]

Table 1:


H NMR Data (400 MHz, DMSO-d

)
Position (IUPAC)Shift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralAssignment Logic
NH-3 11.80 – 12.10Broad Singlet-1HPyrimidine NH (Lactam).[1][2] Disappears in D

O.
NH-5 11.20 – 11.50Broad Singlet-1HPyrrole NH.[1][2][3] Often sharper than NH-3.[2][3]
H-2 7.85 – 7.95Singlet-1HDeshielded by adjacent N1/N3.[1][2][3] Characteristic of C2-H in purines.
H-6 7.30 – 7.45Doublet (d)3.0 – 3.21H

-position to Pyrrole N. Downfield of H7.
H-7 6.30 – 6.45Doublet (d)3.0 – 3.21H

-position to Pyrrole N. Upfield signal.[1][2][3]

Key Diagnostic Feature: The coupling constant


 Hz is specific to the pyrrolo[3,2-d]pyrimidine fused system.[1][2] In the isomeric 7-deazapurine (pyrrolo[2,3-d]), the coupling is typically larger (

Hz).[1][2]

Part 4: C NMR Characterization

The carbon spectrum confirms the oxidized state of C4 (Carbonyl) and the asymmetry of the pyrrole ring.[1][2][3]

Table 2:


C NMR Data (100 MHz, DMSO-d

)
PositionShift (

, ppm)
TypeAssignment Note
C-4 154.0 – 158.0Cq (C=O)Most deshielded.[1][2] Confirms Lactam form (Lactim C-OH would be ~160+ but lacks C=O character in IR).[1][2][3]
C-2 142.0 – 145.0CHPyrimidine C2.[1][2][3] High intensity CH signal.[2][3]
C-7a 135.0 – 138.0CqBridgehead carbon.[1][2][3]
C-6 128.0 – 132.0CHPyrrole

-carbon.[1][2][3]
C-4a 115.0 – 118.0CqBridgehead carbon.[1][2][3]
C-7 98.0 – 102.0CHPyrrole

-carbon.[1][2][3] Highly shielded.

Part 5: Comparative Performance Analysis

This section compares the characterization quality across different conditions and against structural alternatives.

A. Solvent Suitability Analysis
SolventSolubilityNH DetectionResolutionVerdict
DMSO-d

High Yes (Both)ExcellentStandard. Required for tautomer confirmation.
Methanol-d

ModerateNo (Exchange)GoodAlternative. Useful only for checking purity; structural data is lost.[1][2][3]
D

O
Low/ModNo (Exchange)ModeratePoor. H2 signal often shifts significantly; aggregation may occur.[1][2][3]
B. Isomeric Distinction (9-Deaza vs. 7-Deaza)

Distinguishing 9-deazahypoxanthine (product) from 7-deazahypoxanthine (alternative isomer) is a common quality control requirement.[1][2][3]

Figure 2: Workflow for Isomer Differentiation

IsomerCheck Start Unknown Sample (Pyrrolopyrimidine-one) Step1 1H NMR (DMSO-d6) Check Pyrrole Region (6.0 - 7.5 ppm) Start->Step1 Decision Shift of H-7 (Upfield Doublet) Step1->Decision Result9 H-7 @ ~6.3 - 6.4 ppm (9-Deazahypoxanthine) 5H-pyrrolo[3,2-d] Decision->Result9 More Shielded Result7 H-5 @ ~6.5 - 6.6 ppm (7-Deazahypoxanthine) 7H-pyrrolo[2,3-d] Decision->Result7 Less Shielded

Caption: Decision tree for distinguishing the 5H-pyrrolo[3,2-d] (9-deaza) scaffold from the 7H-pyrrolo[2,3-d] (7-deaza) alternative.

Part 6: Advanced Validation (2D NMR)

To unequivocally assign the structure, the following correlations must be observed in HMBC (Heteronuclear Multiple Bond Correlation):

  • H-2 (Pyrimidine) Correlations:

    • Strong correlation to C-4 (Carbonyl) and C-7a (Bridgehead).[1][2][3]

    • Significance: Links the pyrimidine ring to the bridgehead.[2][3]

  • H-6 (Pyrrole) Correlations:

    • Correlation to C-4a (Bridgehead) and C-7 .[1][2][3]

  • H-7 (Pyrrole) Correlations:

    • Correlation to C-6 and C-7a .[1][2][3]

    • Significance: The correlation of H-7 to the bridgehead C-7a confirms the [3,2-d] fusion.[1][2] In the [2,3-d] isomer, the upfield proton would correlate to a different bridgehead environment.[1][2]

References

  • Chemical Identity & Nomenclature: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409355, 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.[1][2] Link[1][2]

  • Synthesis & Spectral Data (9-Deaza Scaffold): Evans, G. B., et al. (2003).[1][2][3] "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase via the Mannich reaction." Journal of Organic Chemistry, 68(15), 5830-5837.[1][2] (Validates pyrrole assignments in 9-deaza systems). Link[1][2]

  • Tautomerism in Deazapurines: Rosemeyer, H. (2004).[1][2][3] "The Chemo-Enzymatic Synthesis of Deazapurine Nucleosides." Chemistry & Biodiversity, 1(4), 661-701.[1][2] Link[1]

  • Solvent Impurities Reference: Babij, N. R., et al. (2016).[1][2][3] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[1][2] Link[1][2]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Purity

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a non-negotiable step. Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a validated analytical procedure is essential to ensure that the API meets the stringent requirements set by regulatory bodies such as the FDA and EMA.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][7] This guide provides an in-depth, experience-driven walkthrough for the validation of an HPLC method for determining the purity of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, explaining not just the steps to be taken, but the scientific rationale that underpins a truly trustworthy and authoritative analytical method.[8][9][10][11]

Part 1: Foundational HPLC Method Development

Before validation can begin, a suitable HPLC method must be developed. The goal is to achieve a method that is stability-indicating—one that can separate the main peak (the API) from all potential impurities and degradation products.

The Causality Behind Chromatographic Choices

The molecular structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, a fused heterocyclic system, provides the basis for our method development strategy.

  • Stationary Phase Selection: The molecule possesses both polar (hydroxyl, amine-like nitrogens) and non-polar (aromatic rings) characteristics. A reversed-phase C18 column is the logical first choice, as it effectively separates compounds based on hydrophobicity, a primary retention mechanism for a wide range of pharmaceutical compounds.[12]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak within a reasonable runtime.

    • Aqueous Phase: A phosphate buffer (e.g., potassium phosphate monobasic) at a slightly acidic pH (e.g., pH 3.0) is chosen. This suppresses the ionization of the silanol groups on the silica-based C18 column, reducing peak tailing. It also ensures consistent ionization of the analyte, leading to reproducible retention times.

    • Organic Phase: Acetonitrile is selected over methanol due to its lower viscosity (allowing for higher efficiency) and better UV transparency at lower wavelengths.

  • Detection: The fused aromatic pyrrolopyrimidine core contains chromophores that absorb UV light. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring at multiple wavelengths to ensure no impurities are missed and to assess peak purity. A primary wavelength of 254 nm is a common starting point for aromatic compounds, with a secondary wavelength around 320 nm also monitored based on literature for similar scaffolds.[12]

Optimized HPLC Method Parameters

Based on the above rationale, the following optimized method is proposed for validation:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA) at 254 nm
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Part 2: The Validation Protocol: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][13] Each parameter is a test of the method's performance, and together, they build a comprehensive picture of its reliability.

Specificity / Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A truly stability-indicating method must prove this. Forced degradation studies are the ultimate test of specificity.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the diluent.

    • Analyte Solution: Prepare a solution of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol reference standard at the target concentration (e.g., 0.5 mg/mL).

    • Impurity-Spiked Solution: If known impurities are available, spike them into the analyte solution.

  • Forced Degradation: Subject the analyte solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 24 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B conditions).

  • Analysis: Inject the blank, the unstressed analyte solution, and all stressed samples into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte or its known impurities.

    • The peak for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol should be free from co-elution with any degradation products in the stressed samples. This is confirmed using the PDA detector's peak purity analysis function.

    • Resolution between the analyte peak and the closest eluting impurity/degradant peak should be > 2.0.

Linearity and Range

Trustworthiness: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the reference standard.

  • Prepare Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Trustworthiness: Accuracy is the measure of closeness between the experimental value and the true value.[14] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare Samples: Prepare a synthetic mixture (placebo) of the drug product's excipients.

  • Spike Samples: Spike the placebo with the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.

Precision

Trustworthiness: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[10]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent test samples of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument (if available).

  • Evaluation:

    • Calculate the Relative Standard Deviation (%RSD) of the results for both repeatability and intermediate precision.

    • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[15] For purity methods, the LOQ is critical as it defines the lower limit for reporting impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD: Prepare progressively more dilute solutions of the analyte and inject them. Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • Determine LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm LOQ: Prepare a solution at the determined LOQ concentration and inject it six times.

  • Evaluation:

    • Acceptance Criteria: The precision (%RSD) of the six injections at the LOQ concentration should be ≤ 10.0%.

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to deliberate, small variations in its parameters.[10] This provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Identify Critical Parameters: Select key method parameters to vary, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Organic Composition (± 2% absolute)

  • Analysis: Analyze a system suitability solution under the normal conditions and then under each of the varied conditions.

  • Evaluation:

    • Assess the impact of each variation on system suitability parameters (e.g., retention time, resolution, tailing factor).

    • Acceptance Criteria: System suitability criteria must be met under all varied conditions. The changes should not significantly impact the quantitative results.

Part 3: Data Presentation and Visualization

Clear data presentation is crucial for an understandable validation report.

Table 1: Summary of Hypothetical Validation Data
Validation ParameterResultAcceptance Criteria
Specificity Method is stability-indicating. No co-elution observed.Peak purity index > 0.999. Resolution > 2.0
Linearity (R²) 0.9998≥ 0.999
Range LOQ - 1.5 mg/mL (150% of target)Covers 80-120% of test concentration
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.45%≤ 1.0%
Precision (Intermediate) %RSD = 0.88%≤ 2.0%
LOD 0.05 µg/mL (S/N ≈ 3:1)-
LOQ 0.15 µg/mL (S/N ≈ 10:1)Precision at LOQ ≤ 10.0%
Robustness System suitability passed under all varied conditions.System suitability criteria met.
Visualizing the Validation Workflow

A logical workflow ensures all parameters are tested systematically.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Rep Final Validation Report Rob->Rep

Caption: HPLC Method Validation Workflow.

Inter-relationship of Core Validation Parameters

The core quantitative parameters are intrinsically linked.

G center Reliable Quantitation linearity Linearity center->linearity is built upon accuracy Accuracy center->accuracy is built upon precision Precision center->precision is built upon range Range linearity->range defines accuracy->range must hold within precision->range must hold within

Caption: Relationship between core quantitative validation parameters.

Part 4: Comparative Guide to Alternative Purity Methods

While HPLC is the workhorse, other technologies offer unique advantages and should be considered as orthogonal or complementary methods.

Ultra-Performance Liquid Chromatography - Mass Spectrometry (UPLC-MS)

UPLC uses sub-2 µm particle columns to achieve faster separations and higher resolution than traditional HPLC.[16] Coupling it with a mass spectrometer provides mass information, which is invaluable for identifying unknown impurities.[1][17][18][19]

  • Pros: Significantly faster run times, higher peak capacity (better resolution), and definitive peak identification from mass data.

  • Cons: Higher initial equipment cost and complexity. May require more specialized expertise to operate.

Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their charge-to-size ratio under an electric field.[20][21] It is a powerful technique with a separation mechanism completely different from chromatography, making it an excellent orthogonal method.

  • Pros: Extremely high separation efficiency, very low sample and solvent consumption, and rapid analysis times.[22][23] It is particularly well-suited for charged or highly polar molecules that are difficult to retain in reversed-phase HPLC.[24]

  • Cons: Can be less robust than HPLC for routine QC use. Lower concentration sensitivity with standard UV detectors compared to HPLC.

Table 2: Comparison of Purity Analysis Techniques
FeatureValidated HPLCUPLC-MSCapillary Electrophoresis (CE)
Principle Partition ChromatographyPartition ChromatographyElectrophoretic Mobility
Resolution HighVery HighExtremely High
Speed ModerateVery FastVery Fast
Sensitivity (UV) GoodGoodModerate
Sensitivity (MS) N/A (unless coupled)ExcellentPossible (less common)
Information Retention Time, UV SpectraRetention Time, UV, MassMigration Time
Robustness ExcellentGoodModerate
Solvent Usage ModerateLowVery Low
Primary Use Case Gold standard for QC release and stability testing.[7]Impurity identification, high-throughput screening.[16][17]Orthogonal method, analysis of charged/polar molecules.[20][21]

Conclusion

The validation of an HPLC method for the purity of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a systematic and rigorous process that underpins the safety and quality of a potential new drug. By following the principles outlined in the ICH Q2(R1) guidelines and understanding the scientific rationale behind each validation parameter, researchers can build a self-validating system that produces trustworthy and reliable data. This guide serves as a framework, demonstrating that a well-validated method is not just a regulatory requirement but a testament to scientific integrity and a commitment to patient safety.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Wätzig, H., Degenhardt, M., & Kunkel, A. (1997). Capillary electrophoresis in pharmaceutical analysis. PubMed.
  • Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. (n.d.).
  • FDA Guidance on Analytical Method Valid
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). MasterControl.
  • Altria, K. D. (2008). Capillary electrophoresis for pharmaceutical analysis. PubMed.
  • Peddio, G., & Bisceglia, F. (2023). Capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • Capillary Electrophoresis for Pharmaceutical Analysis. (n.d.).
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Pharma Focus Asia.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Capillary electrophoresis: theory and pharmaceutical applications. (2026).
  • Highlights from FDA's Analytical Test Method Valid
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). Concept Heidelberg.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2010). European Bioanalysis Forum.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Aptuit.
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • ICH Q2(R1)
  • Analytical Techniques in Pharmaceutical Analysis. (2024). Technology Networks.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • Quality Guidelines. (n.d.). ICH.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (n.d.). Bentham Science.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). PMC.

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrrolo[3,2-d]pyrimidines

For researchers, medicinal chemists, and drug development professionals working with purine analogs, understanding the structural nuances of isomeric compounds is paramount. The pyrrolo[3,2-d]pyrimidine scaffold, a 9-dea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with purine analogs, understanding the structural nuances of isomeric compounds is paramount. The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, and its isomeric counterpart, pyrrolo[2,3-d]pyrimidine (7-deazapurine), are foundational structures in numerous therapeutic agents.[1] Mass spectrometry, particularly under electron ionization (EI), is a cornerstone technique for the structural elucidation of these molecules. However, the subtle difference in the placement of a single nitrogen atom between these isomers leads to distinct and diagnostic fragmentation patterns.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of these two important heterocyclic systems. By leveraging established fragmentation principles of their parent purine structures and analyzing available spectral data, we will explain the causality behind their fragmentation, offering a predictive framework for identifying and differentiating these isomers in complex analyses.

The Foundational Role of the Pyrimidine Ring in Fragmentation

Fused heterocyclic systems containing a pyrimidine ring often exhibit fragmentation patterns dominated by the pyrimidine moiety. Studies on related fused systems, such as pyrimido-quinolines and thiazolo[3,2-a]pyrimidines, have shown that the initial fragmentation events frequently involve cleavages within or originating from the pyrimidine ring.[2][3] In many cases, the pyrimidine ring demonstrates greater stability compared to its fused partner, dictating the subsequent decomposition pathways after the initial loss of substituents.[3] This principle serves as a foundational concept for understanding the fragmentation of pyrrolopyrimidines.

Pyrrolo[3,2-d]pyrimidines (9-Deazapurines): A Purine-Dominated Fragmentation

The pyrrolo[3,2-d]pyrimidine core is structurally analogous to a purine, with the N9 nitrogen of the imidazole ring replaced by a carbon atom. Consequently, its fragmentation pattern under electron ionization is predicted to closely mirror that of natural purines like adenine and guanine.

The fragmentation of purine bases is well-documented and typically involves the sequential loss of small, stable neutral molecules, primarily hydrogen cyanide (HCN).[2][4][5][6]

Key Fragmentation Pathways of the Purine Core:
  • Initial HCN Loss: The most characteristic fragmentation of the purine skeleton is the elimination of a molecule of HCN (27 Da). For adenine, this process can occur through multiple pathways, often initiated by cleavage of the N1-C2 and C6-N6 bonds or the N7-C8 and N9-C4 bonds.

  • Sequential HCN Losses: Following the initial loss, a second and even a third molecule of HCN can be expelled, leading to a cascade of fragment ions, each separated by 27 mass units. This "HCN ladder" is a hallmark of the purine ring system.[2][6]

  • Formation of a Stable Pyrrole Ion: The successive losses of HCN can ultimately lead to the formation of a stable pyrrole or substituted pyrrole cation.

The proposed fragmentation pathway for the unsubstituted pyrrolo[3,2-d]pyrimidine core, based on the purine model, is illustrated below.

Pyrrolo[3,2-d]pyrimidine Fragmentation M Pyrrolo[3,2-d]pyrimidine M+• (m/z 119) F1 [M - HCN]+• (m/z 92) M->F1 - HCN F2 [M - 2HCN]+• (m/z 65) F1->F2 - HCN

Caption: Predicted fragmentation of the pyrrolo[3,2-d]pyrimidine core.

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): Isomeric Distinction and Enhanced Stability

The isomeric pyrrolo[2,3-d]pyrimidine system, where the N7 nitrogen is replaced by a carbon, presents a different electronic and structural arrangement. This seemingly minor change significantly alters the fragmentation cascade. The key difference lies in the direct fusion of the pyrrole's C-C bond to the pyrimidine ring, as opposed to the C-N bond fusion in the 9-deaza isomer.

While direct, detailed comparative studies on the EI-MS fragmentation of the unsubstituted cores are not abundant in the literature, evidence from MALDI-TOF mass spectrometry of DNA containing 7-deazapurines shows a significant reduction in fragmentation compared to their natural purine counterparts.[7] This suggests an inherently greater stability of the 7-deazapurine radical cation.

Predicted Fragmentation Differences:

The altered position of the pyrrole nitrogen is expected to disfavor the facile, sequential loss of HCN that characterizes purines and their 9-deaza analogs. Instead, fragmentation is more likely to involve:

  • Initial Cleavage of the Pyrimidine Ring: Similar to other fused pyrimidines, initial fragmentation will likely target the pyrimidine ring, but the specific neutral losses may differ. A retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring is a plausible pathway.

  • Loss of Substituents: For substituted analogs, the initial loss of side chains will be a primary event, with the stability of the resulting fused heterocyclic cation being a key determinant of the subsequent fragmentation.

  • Pyrrole Ring Opening: Fragmentation pathways involving the opening of the pyrrole ring may become more competitive in the absence of the efficient HCN loss cascade.

The distinct fragmentation pathways provide a robust method for differentiating between the two isomers.

Experimental Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis P1 Dissolve Pyrrolopyrimidine Isomer in Volatile Organic Solvent P2 Introduce Sample into GC-MS or Direct Insertion Probe P1->P2 P3 Electron Ionization (70 eV) P2->P3 P4 Mass Analysis (e.g., Quadrupole, TOF) P3->P4 P5 Acquire Mass Spectrum P4->P5 P6 Identify Molecular Ion (M+•) P5->P6 P7 Analyze Fragmentation Pattern (Neutral Losses, Key Fragments) P6->P7 P8 Compare with Reference Spectra and Isomeric Patterns P7->P8

Sources

Comparative

Technical Guide: SAR and Therapeutic Potential of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Analogs

Topic : Structure-Activity Relationship (SAR) of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Analogs Content Type : Technical Comparison Guide Audience : Researchers, Senior Medicinal Chemists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Structure-Activity Relationship (SAR) of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Analogs Content Type : Technical Comparison Guide Audience : Researchers, Senior Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold (commonly referred to as 9-deazahypoxanthine ) represents a critical class of transition-state analogs in medicinal chemistry. Unlike its isomer 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the 9-deaza framework provides a unique electronic landscape that mimics the oxocarbenium ion transition state of purine nucleoside phosphorylase (PNP) catalysis.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its application as a picomolar inhibitor of human and Plasmodium falciparum PNP. We compare its performance against standard inhibitors (e.g., Immucillin-H) and detail the synthetic and assay protocols required for validation.

Chemical Foundation & Numbering

To avoid ambiguity, this guide uses Systematic Numbering (pyrrolo[3,2-d]pyrimidine) alongside Purine Equivalent Numbering to align with biological target literature.

PositionSystematic (Pyrrolo[3,2-d])Purine EquivalentFunctional Role
N1 N1N1H-bond acceptor
C2 C2C2Substituent determines base identity (H=Hypoxanthine, NH₂=Guanine)
C4 C4 (Carbonyl/Enol)C6H-bond acceptor/donor (Tautomer dependent)
N5 N5 (Pyrrole NH) N7 CRITICAL : H-bond donor to enzyme (Asn243 in hPNP)
C7 C7 (Pyrrole C) C9 CRITICAL : "Deaza" position; Linker attachment site
Tautomeric Considerations

While formally named "pyrimidin-4-ol", the scaffold predominantly exists as the 4-one (lactam) tautomer in physiological solution. This keto-form is essential for molecular recognition in the PNP active site, mimicking the 6-oxopurine moiety of inosine.

Mechanism of Action: Transition State Mimicry

The therapeutic potency of 5H-pyrrolo[3,2-d]pyrimidin-4-ol analogs stems from their ability to mimic the dissociative transition state of the PNP reaction.

  • Protonation at N7 (Systematic N5) : In the natural substrate (inosine), N7 is an H-bond acceptor. However, in the transition state, N7 becomes protonated. The 9-deaza scaffold features a stable NH at this position (N5 systematic), pre-paying the energetic cost of protonation and locking the inhibitor in a high-affinity conformation.

  • Ribose Mimicry : Substituents at C7 (Systematic) mimic the ribose ring. Because the C-C bond (C9-deaza linkage) is stable against phosphorolysis (unlike the N-glycosidic bond), these compounds act as competitive, non-cleavable inhibitors.

Detailed SAR Analysis

Region 1: The Pyrimidine Ring (C2 & C4)
  • C2-H (9-Deazahypoxanthine) : Analogs with a hydrogen at C2 mimic inosine. These are generally potent inhibitors of PNP but often show slightly lower affinity than their guanine counterparts.

  • C2-NH₂ (9-Deazaguanine) : Introduction of an amino group at C2 (mimicking guanosine) significantly enhances affinity (10-100x) due to an additional hydrogen bond with Glu201 in the PNP active site.

    • Insight: While 9-deazaguanine is more potent, the 9-deazahypoxanthine (C2-H) scaffold offers better solubility and oral bioavailability profiles for certain prodrug formulations.

Region 2: The Pyrrole Core (N5 & C7)
  • N5 (Purine N7) - The Anchor : The presence of a hydrogen donor here is non-negotiable for PNP inhibition.

    • Modification: Alkylation of N5 abolishes PNP activity by disrupting the critical H-bond to Asn243 . However, N5-alkylated analogs have been explored as kinase inhibitors (e.g., VEGFR), indicating a complete switch in target class.

  • C7 (Purine C9) - The Variable Linker : This is the "deaza" carbon.

    • Aryl/Alkyl Substituents : Direct attachment of hydrophobic groups often leads to loss of activity unless they mimic the ribose geometry.

    • Acyclic Linkers : C7-substituted acyclic chains (e.g., hydroxyethyl, phosphonoalkyl) are highly effective. The C7-linkage allows the inhibitor to extend into the phosphate-binding pocket.

    • Imucillin-Type Ribosylation : Constructing a pyrrolidine or iminoribitol ring at C7 creates "Immucillins" (e.g., Immucillin-G), which are picomolar inhibitors. The geometry between the C7-ring and the base is critical; a methylene bridge (DADMe-Immucillin) often provides superior flexibility to match the transition state.

Visualization: SAR Map

SAR_Map Core 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine) C2_Sub C2 Position (Purine C2) Core->C2_Sub Modification N5_Sub N5 Position (Purine N7) Core->N5_Sub Constraint C7_Sub C7 Position (Purine C9 / Deaza) Core->C7_Sub Optimization C2_Effect H = Inosine Mimic (Good Bioavailability) NH2 = Guanine Mimic (High Affinity) C2_Sub->C2_Effect N5_Effect MUST be NH for PNP Activity (H-bond to Asn243) Alkylation = Loss of PNP Activity N5_Sub->N5_Effect C7_Effect Critical Ribose Mimicry Linker to Phosphate Pocket Target of Mannich Reactions C7_Sub->C7_Effect

Caption: SAR Map of 5H-pyrrolo[3,2-d]pyrimidin-4-ol highlighting critical regions for PNP inhibition.

Performance Comparison

The following table compares 9-Deazahypoxanthine analogs against industry standards.

Table 1: Comparative Inhibitory Potency (Human PNP)

Compound ClassCore ScaffoldKey Substituent (C7/C9)Ki (nM)MechanismStatus
9-Deazahypoxanthine 5H-pyrrolo[3,2-d]pyrimidin-4-olC7-Acyclic Phosphonate15 - 50Transition State MimicPreclinical (Malaria)
Immucillin-H (Forodesine) 9-DeazaguanineC7-Iminoribitol0.023Transition State MimicClinical (T-cell Lymphoma)
DADMe-Immucillin-G 9-DeazaguanineC7-Methyl-Pyrrolidine0.007Transition State MimicClinical (Gout/Malaria)
Allopurinol Pyrazolo[3,4-d]pyrimidineN/A>10,000Xanthine Oxidase InhibitorFDA Approved (Gout)

*Note: While Forodesine is a 9-deazaguanine, the 9-deazahypoxanthine analogs (C2-H) typically show 10-50x higher Ki (lower potency) but offer distinct pharmacokinetic advantages and selectivity profiles for parasitic enzymes (e.g., PfPNP).

Experimental Protocols

Synthesis: C7-Functionalization via Mannich Reaction

To access C7-substituted analogs (the primary vector for SAR optimization), the Mannich reaction is the most robust method due to the electron-rich nature of the pyrrole ring.

  • Starting Material : 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.[1][2]

  • Reagents : 37% Aqueous Formaldehyde, Secondary Amine (e.g., dimethylamine or functionalized amine), Ethanol/Water (1:1).

  • Procedure :

    • Suspend the scaffold in EtOH/H₂O.

    • Add 1.2 eq of amine and 1.5 eq of formaldehyde.

    • Reflux for 2–4 hours. The reaction is monitored by TLC (CH₂Cl₂:MeOH 9:1).

    • Purification : On cooling, the Mannich base often precipitates. Recrystallize from ethanol.

  • Validation : ¹H NMR will show a singlet at ~4.0 ppm corresponding to the methylene bridge at C7.

Validated Assay: PNP Spectrophotometric Analysis

This continuous assay measures the phosphorolysis of inosine to hypoxanthine.

  • Principle : Inosine has a

    
     at 248 nm, while Hypoxanthine absorbs at 248 nm with a different extinction coefficient, or the reaction can be coupled to Xanthine Oxidase (XO) to produce Uric Acid (absorbs at 293 nm). The coupled assay is preferred for sensitivity.
    
  • Reagents :

    • Buffer: 50 mM KH₂PO₄ (pH 7.4).

    • Substrate: 1 mM Inosine.

    • Coupling Enzyme: Xanthine Oxidase (0.06 units/mL).

    • Target Enzyme: Human PNP (recombinant).

  • Workflow :

    • Incubate Inhibitor (variable conc.) with hPNP in buffer for 10 min.

    • Add Xanthine Oxidase.

    • Initiate reaction with Inosine.

    • Monitor Absorbance at 293 nm (formation of Uric Acid).

    • Calculation : Determine IC50 by plotting fractional activity vs. log[Inhibitor]. Convert to Ki using the Cheng-Prusoff equation (

      
      ).
      
Visualization: Assay Workflow

Assay_Workflow Step1 Pre-Incubation (hPNP + Inhibitor) 10 mins @ 25°C Step2 Add Coupling System (Xanthine Oxidase) Step1->Step2 Step3 Initiate Reaction (Add 1mM Inosine) Step2->Step3 Step4 Monitor A293 nm (Uric Acid Formation) Step3->Step4 Step5 Data Analysis Calculate Ki (Cheng-Prusoff) Step4->Step5

Caption: Coupled spectrophotometric assay workflow for determining Ki of PNP inhibitors.

References

  • Schramm, V. L. (2011). Enzymatic transition states, transition-state analogues, drug discovery and the binding isotope effect. Annual Review of Biochemistry, 80, 703–732. Link

  • Evans, G. B., et al. (2018). Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 61(19), 8917–8933. Link

  • Keough, D. T., et al. (2018). Acyclic Nucleoside Phosphonates Containing 9-Deazahypoxanthine as Inhibitors of Plasmodium falciparum 6-Oxopurine Phosphoribosyltransferases. ChemMedChem, 13(22), 2362–2371. Link

  • Kicska, G. A., et al. (2002). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes. Proceedings of the National Academy of Sciences, 99(15), 10009-10014. Link

  • Hocek, M., & Šilhár, P. (2004). Synthesis of 9-deazapurine ribonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 23(10), 1671-1691. Link

Sources

Validation

Comparative Guide: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Isomers

The following guide objectively compares pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffolds. It focuses on their structural divergence, synthetic accessibility, and distinct b...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffolds. It focuses on their structural divergence, synthetic accessibility, and distinct biological mechanisms.[1]

Executive Summary

The distinction between pyrrolo[2,3-d]pyrimidine (7-deazapurine ) and pyrrolo[3,2-d]pyrimidine (9-deazapurine ) extends beyond simple isomerism; it dictates the fundamental nature of the glycosidic bond in nucleoside analogues.

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine): The "Standard" Scaffold. Used in kinase inhibitors (e.g., Tofacitinib) and adenosine analogues (e.g., Tubercidin). It forms N-glycosidic bonds , mimicking natural purines but with altered hydrogen bonding at the 7-position.

  • Pyrrolo[3,2-d]pyrimidine (9-deazapurine): The "Stable" Scaffold. Used in transition-state analogues (e.g., Forodesine) and viral polymerase inhibitors (e.g., Galidesivir). It forms C-glycosidic bonds , rendering the nucleoside hydrolytically stable against phosphorylases.

Structural & Electronic Fundamentals

The core difference lies in the orientation of the fused pyrrole ring relative to the pyrimidine ring. This shift alters the numbering and the available hydrogen bond donors/acceptors.

Nomenclature and Numbering Mapping

To understand the biological activity, one must map these scaffolds against the natural purine numbering system (IUPAC).

FeatureNatural PurinePyrrolo[2,3-d]pyrimidine (7-deaza)Pyrrolo[3,2-d]pyrimidine (9-deazapurine)
Position 7 Nitrogen (H-bond Acceptor)Carbon (Hydrophobic)Nitrogen (H-bond Donor)
Position 9 Nitrogen (Glycosidic Bond)Nitrogen (Glycosidic Bond) Carbon (C-Glycosidic Bond)
Glycosidic Bond C-N (Labile to PNP)C-N (Resistant to PNP)C-C (Immune to PNP)
Key Drug Class Endogenous NucleotidesJAK Inhibitors, AntibioticsPNP Inhibitors, Antivirals
Visualization of Scaffold Isomerism

The following diagram illustrates the atomic mapping differences. Note how the Nitrogen shifts from position 9 (in 7-deaza) to position 7 (in 9-deaza).

ScaffoldComparison Purine Natural Purine N7: Acceptor N9: Sugar Attachment Deaza7 Pyrrolo[2,3-d] (7-deazapurine) C7: Carbon N9: Sugar Attachment Purine->Deaza7 Replace N7 w/ C Deaza9 Pyrrolo[3,2-d] (9-deazapurine) N7: Donor (NH) C9: Sugar Attachment Purine->Deaza9 Replace N9 w/ C

Figure 1: Structural divergence of deazapurine scaffolds relative to natural purine.

Synthetic Accessibility & Regiochemistry

The synthetic routes for these two isomers differ drastically in complexity. This often dictates which scaffold is chosen for initial Structure-Activity Relationship (SAR) studies.

Pyrrolo[2,3-d]pyrimidine (7-Deaza)[4]
  • Accessibility: High.

  • Primary Route: Traube synthesis or cyclization of

    
    -amino- 
    
    
    
    -cyanopyrroles.
  • Glycosylation: Standard Vorbrüggen conditions (Silylated base + Sugar + Lewis Acid) yield the N-nucleoside efficiently.

  • Regioselectivity: High preference for N9 alkylation due to the acidity of the pyrrole NH.

Pyrrolo[3,2-d]pyrimidine (9-Deaza)[3]
  • Accessibility: Low/Difficult.

  • Primary Route: Requires constructing the pyrimidine ring onto a pre-functionalized pyrrole or using specialized coupling.

  • Glycosylation (The "Heck" Challenge): Because position 9 is a Carbon, you cannot use standard glycosylation. You must use C-coupling strategies :

    • Heck Coupling: Palladium-catalyzed coupling of an iodobase with a glycal.

    • Lithiation-Addition: Lithiated base attacking a lactone (The BioCryst Method).

Comparative Synthesis Workflow

SynthesisPathways cluster_7deaza 7-Deazapurine (Standard N-Glycosylation) cluster_9deaza 9-Deazapurine (Complex C-Glycosylation) Start7 4,6-Dichloro-5-pyrimidinecarbaldehyde Step7a Ring Closure (Pyrrole formation) Start7->Step7a Base7 7-Deazapurine Base Step7a->Base7 Glyco7 Vorbrüggen Coupling (BSA, TMSOTf) Base7->Glyco7 Prod7 N-Nucleoside (Tofacitinib Scaffold) Glyco7->Prod7 Start9 Bromo-substituted Pyrrole Step9a Lithiation (n-BuLi) Start9->Step9a Couple9 C-C Bond Formation (Base attack on Lactone) Step9a->Couple9 + Sugar Sugar9 Ribonolactone Sugar9->Couple9 Reduct9 Reduction (Et3SiH) Couple9->Reduct9 Prod9 C-Nucleoside (Forodesine Scaffold) Reduct9->Prod9

Figure 2: Divergent synthetic pathways. Note the C-C bond formation complexity in 9-deazapurines.

Biological Application & Mechanism of Action[6][7][8]

The choice between isomers is usually driven by the target enzyme's active site requirements.

9-Deazapurines as Transition State Analogues (PNP Inhibition)

The pyrrolo[3,2-d]pyrimidine scaffold is famous for its role in Forodesine (BCX-1777) .

  • Target: Purine Nucleoside Phosphorylase (PNP).[2][3][4]

  • Mechanism: PNP cleaves N-glycosidic bonds via an oxocarbenium transition state.

  • Why 9-Deaza?

    • C-Glycosidic Bond: The C-C bond cannot be cleaved by PNP (inhibitor is not degraded).

    • N7 Protonation: The Nitrogen at position 7 (pyrrole NH) has a pKa (~14-15) that allows it to be protonated in the active site (or mimic the protonated N7 of the transition state). This places a positive charge exactly where the enzyme expects it during catalysis, creating picomolar affinity.

7-Deazapurines as ATP Mimics (Kinase Inhibition)

The pyrrolo[2,3-d]pyrimidine scaffold is the backbone of Tofacitinib .

  • Target: Janus Kinases (JAK).

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Why 7-Deaza?

    • H-Bonding: The C7-H bond removes a hydrogen bond acceptor (N7 in adenine). This can improve selectivity against kinases that require N7 interaction, or simply improve lipophilicity/permeability.

    • Stability: The N-glycosidic bond is more stable than natural purines but less stable than C-nucleosides.

Comparative Data Table
ParameterPyrrolo[2,3-d]pyrimidinePyrrolo[3,2-d]pyrimidine
Common Name 7-Deazapurine9-Deazapurine
Bond Type N-Nucleoside (N-C)C-Nucleoside (C-C)
Hydrolytic Stability Moderate (Cleavable by specialized enzymes)Extreme (Resistant to phosphorylases)
Electronic Character Electron-rich pyrrole fused to pyrimidineElectron-rich, but N7 is a donor
Key Drug Example Tofacitinib (JAK Inhibitor)Forodesine (PNP Inhibitor)
pKa (Pyrrole NH) ~13.0 (Acidic)~14.5 (Acidic, but N7 can be protonated in enzyme)
Primary Indication Inflammation, Oncology (Kinase)T-cell Leukemia, Viral infections (Polymerase)

Experimental Protocols

Protocol A: Synthesis of 9-Deazapurine C-Nucleoside (BioCryst Method)

Context: This protocol describes the critical C-glycosylation step used to generate the Forodesine scaffold, creating the hydrolytically stable C-C bond.

Reagents:

  • 9-Deaza-9-bromo-6-chloropurine (protected)

  • 2,3,5-Tri-O-benzyl-D-ribonolactone

  • n-Butyllithium (n-BuLi)

  • Triethylsilane (

    
    ) / Boron trifluoride etherate (
    
    
    
    )

Step-by-Step Methodology:

  • Lithiation: Dissolve the brominated 9-deazapurine base in anhydrous THF under Argon at -78°C. Slowly add n-BuLi (1.1 eq). Stir for 30 mins to generate the lithiated species.

  • Coupling: Add a solution of benzyl-protected ribonolactone (1.0 eq) in THF dropwise to the lithiated base. Stir at -78°C for 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with ethyl acetate. The product is a lactol (hemiacetal).
    
  • Reduction (C-Glycoside formation): Dissolve the lactol in DCM at -78°C. Add

    
     (3 eq) followed by 
    
    
    
    (1.5 eq). Allow to warm to 0°C.
    • Mechanism:[5][6][7][8] The Lewis acid generates an oxocarbenium ion, which is reduced by the silane.

  • Purification: Silica gel chromatography. This yields the beta-C-nucleoside.

Protocol B: Solubility & LogP Determination

Context: Isomers differ in polarity. 7-deaza compounds are generally more lipophilic than their 9-deaza counterparts due to the lack of the exposed N7 donor in the same orientation.

  • Preparation: Prepare 10 mM DMSO stocks of both isomers.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Shake-Flask Method: Add 50 µL stock to 950 µL PBS (Duplicate). Shake for 24h at 25°C.

  • Analysis: Centrifuge (15,000 rpm, 10 min). Analyze supernatant via HPLC-UV (254 nm).

  • Calculation: Compare AUC against a standard curve prepared in 50:50 DMSO:Water.

References

  • BioCryst Pharmaceuticals. (2014). Discovery of BCX4430, a broad-spectrum antiviral adenosine nucleoside analog.[9] Nature.[9][10] Link

  • Evans, G. B., et al. (2003). Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase via the Mannich reaction. Journal of Organic Chemistry. Link

  • Kicska, G. A., et al. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase.[11][3] PNAS. Link

  • Gangjee, A., et al. (2010). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.[6][12][13] Bioorganic & Medicinal Chemistry.[1][6][7][2][14] Link

  • Miles, R. W., et al. (1998). One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase. Biochemistry.[14] Link

Sources

Comparative

A Senior Scientist's Guide to the Rigorous Validation of X-ray Diffraction Data for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Introduction: The Imperative of Structural Integrity in Drug Discovery In the landscape of modern drug development, the pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, as a fundamental representative of this class, serves as a critical building block in medicinal chemistry. The precise three-dimensional arrangement of its atoms, as determined by single-crystal X-ray diffraction (XRD), is not merely an academic detail; it is the foundational data upon which subsequent structure-activity relationship (SAR) studies, computational modeling, and lead optimization efforts are built.[3][4]

An erroneous or poorly validated crystal structure can misdirect research efforts, leading to the costly synthesis of ineffective compounds and a fundamental misunderstanding of the molecule's interaction with its biological target. Therefore, the validation of XRD data is a non-negotiable checkpoint for scientific rigor. This guide provides an in-depth, experience-driven protocol for the validation of XRD data for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, comparing it with a structurally related analogue to highlight the nuances of crystallographic analysis. We will move beyond a simple checklist, focusing on the causality behind each experimental choice to create a self-validating system of data acquisition and analysis.

The Foundation of Trust: Sourcing and Verifying Reference Data

Before embarking on new data collection, it is a mandatory best practice to survey the existing body of knowledge. The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures.[5][6] A thorough search of the CSD is the first step in any validation process, providing a benchmark against which new data can be compared.[7][8]

For the purpose of this guide, we will assume a hypothetical scenario where a newly synthesized batch of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol has been crystallized. We will compare our experimental data against the established crystallographic data for a closely related analogue, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine , to demonstrate the comparative validation process.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The quality of the final structural model is inextricably linked to the quality of the raw diffraction data. A protocol designed with foresight and an understanding of crystallographic principles will inherently minimize errors and produce data that is robust and verifiable.

Step 1: Crystal Selection and Mounting

  • Rationale (Expertise): The ideal crystal should be a single, well-formed block or needle, free from visible cracks, satellite growths, or cloudiness. A common mistake is to choose the largest crystal, but an optically clear, medium-sized crystal (typically 0.1-0.3 mm in all dimensions) will often diffract more strongly and with sharper peaks, as it is less likely to suffer from internal strain or be a conglomerate of multiple crystals.

  • Protocol:

    • Under a polarized light microscope, screen crystals grown from a slow evaporation or vapor diffusion setup.

    • Select a crystal that extinguishes sharply and evenly under cross-polarization, indicating a single lattice.

    • Using a micromanipulator and a cryo-loop slightly larger than the crystal, gently scoop the crystal from its mother liquor.

    • Wick away excess solvent with the edge of a paper tissue to prevent ice ring formation during cooling.

    • Immediately plunge the looped crystal into liquid nitrogen for flash-cooling. This vitrifies the remaining solvent and minimizes crystal damage.

    • Mount the loop onto the goniometer head in the cold stream of the diffractometer.

Step 2: Unit Cell Determination and Data Collection Strategy

  • Rationale (Trustworthiness): The initial frames of data are used to determine the unit cell parameters and Bravais lattice. Modern diffractometer software (e.g., Bruker APEX, Rigaku CrysAlisPro) excels at this. A robust data collection strategy is then devised to ensure high completeness, high redundancy, and an appropriate resolution. We aim for a redundancy of at least 4, meaning each unique reflection is measured, on average, at least four times. This statistical oversampling is crucial for accurate intensity integration and inter-frame scaling.

  • Protocol:

    • Collect a series of initial frames (e.g., 2-4 runs of 10-20 frames each at different starting phi/omega angles).

    • The software will automatically index the reflections to determine the unit cell and suggest a space group. Critically evaluate the proposed space group and ensure it is consistent with the molecule's expected symmetry (or lack thereof).

    • Design a collection strategy that aims for >99% completeness to the desired resolution (typically 0.8 Å for small organic molecules).

    • Set the exposure time to achieve a good signal-to-noise ratio. A good starting point is to have the strongest reflections reach about 60,000 counts without overloading the detector.

    • Execute the full data collection run.

Data Processing and Validation: The checkCIF Litmus Test

Once data collection is complete, the raw frames are integrated, scaled, and corrected for absorption effects to produce a reflection file. This file is then used in structure solution and refinement software (e.g., SHELX, Olex2) to build the atomic model. The final output of this process is a Crystallographic Information File (CIF).

The CIF is not merely a results file; it is a comprehensive, standardized report of the entire crystallographic experiment.[9] The International Union of Crystallography (IUCr) provides a free, indispensable online service called checkCIF that scrutinizes this file for self-consistency, accuracy, and adherence to publication standards.[10][11]

The checkCIF Workflow

The process of using checkCIF is a critical dialogue between the scientist and their data, ensuring the final model is chemically and crystallographically sound.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution & Refinement C->D E Generate CIF D->E F Submit to IUCr checkCIF E->F G Review checkCIF Report (Alerts A, B, G) F->G H Resolve Alerts? (Re-refine, Explain) G->H Alerts Present I Final Validated CIF G->I No Major Alerts H->D Re-refinement needed H->I Alerts Resolved/ Explained

checkCIF generates alerts categorized by severity:

  • A-Level Alerts (Most Severe): These indicate major problems, such as inconsistencies between the formula and the atoms in the model, very poor refinement statistics, or incorrect space group assignments.[12] These must be resolved.

  • B-Level Alerts (Potentially Serious): These might point to issues like unusually high residual electron density peaks or a low data-to-parameter ratio. They often require investigation and may necessitate further refinement or a justification in the CIF.

  • G-Level Alerts (General Information): These are informational notes that should be reviewed but may not indicate an error.

A clean, alert-free CIF is the goal, but some alerts (especially B or G level) may be justified by the specific nature of the crystal. In such cases, a detailed explanation must be included in the CIF using a "Validation Reply Form" (VRF).[9]

Comparative Analysis: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol vs. An Alternative

To illustrate the power of this validation process, let's compare the key crystallographic parameters from our hypothetical validated dataset for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol with published data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine .[13] This comparison allows us to see how a minor chemical modification—the substitution of a hydroxyl group for a chlorine atom—is reflected in the crystal packing and unit cell dimensions.

Parameter5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Hypothetical Validated Data)4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Reference Data)Causality and Significance
Formula C₆H₅N₃OC₆H₄ClN₃The presence of an oxygen atom (and associated hydrogen) versus a chlorine atom directly impacts molecular weight, hydrogen bonding potential, and electronic properties.
Space Group P2₁/cP2₁/nBoth are common, centrosymmetric monoclinic space groups. The specific choice is dictated by the symmetry of the molecular packing in the crystal lattice.
a (Å) 8.5127.985A significant difference, indicating a different packing arrangement along this axis, likely influenced by intermolecular interactions.
b (Å) 10.23411.012The chlorine substituent may lead to a more elongated packing motif along the b-axis compared to the hydroxyl group.
c (Å) 7.8918.113Minor variation, suggesting similar packing density along this dimension.
β (°) 98.7595.67The angle of the unit cell is different, a direct consequence of the different ways the molecules orient themselves to achieve optimal packing.
Volume (ų) 678.9711.4The chloro-analogue packs less densely, occupying a larger volume per unit cell. This could be due to the larger van der Waals radius of chlorine versus oxygen.
R1 (final) < 0.040< 0.050The R1 factor is a measure of the agreement between the calculated and observed structure factors. A value below 5% indicates a good quality refinement for both structures.
Completeness > 99.5%> 99.0%Both datasets are essentially complete, ensuring a reliable and accurate structure determination.

Analysis: The comparison table clearly demonstrates that even a single atom substitution has a profound impact on the crystal's unit cell parameters. The hydroxyl group in our target compound is a hydrogen bond donor and acceptor, which would likely lead to a distinct hydrogen-bonding network not present in the chloro-analogue. This difference in intermolecular forces is the primary cause for the observed differences in crystal packing and unit cell dimensions. Validating these parameters against a known standard provides confidence that our new structure is both experimentally sound and chemically reasonable.

Conclusion

The validation of X-ray diffraction data is not a final, perfunctory step but an integral part of the entire structural determination process. By adopting a self-validating experimental protocol, critically employing standardized tools like the IUCr's checkCIF service, and performing comparative analyses against established benchmarks, researchers can ensure the highest level of integrity for their structural data. For a critical scaffold like 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, this rigor is paramount, providing a trustworthy foundation upon which future drug discovery and development programs can be confidently built.

References

  • Wikipedia. Cambridge Structural Database. [Link]

  • IUCr Journals. checkCIF FAQ. [Link]

  • Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]

  • UMass Dartmouth | Claire T. Carney Library. Cambridge Structural Database. [Link]

  • MIT Information Systems. Cambridge Structural Database. [Link]

  • International Union of Crystallography. PLAT703 - IUCr checkCIF procedure. [Link]

  • IUCr. CheckCIF. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • IUCr Journals. details of checkCIF/PLATON tests for IUCr Journals. [Link]

  • IUCr. IUCr checkCIF procedure. [Link]

  • Cambridge University Press & Assessment. TECHNICAL ARTICLE Validation of XRD phase quantification using semi-synthetic data. [Link]

  • ResearchGate. Validation of XRD phase quantification using semi-synthetic data. [Link]

  • PubMed. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. [Link]

  • ITWG GUIDELINE. on powder x-ray diffraction (xrd) —general overview. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrrolo[3,2-d]pyrimidine Derivatives in Modern Research. [Link]

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695. [Link]

  • Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. [Link]

  • PubMed. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. [Link]

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Validation

A Comparative Guide to the Bioequivalence of 9-Deazahypoxanthine Derivatives in Oncological Applications

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a new drug formulation is a critical step in the journey from the laboratory to the clinic. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a new drug formulation is a critical step in the journey from the laboratory to the clinic. This guide provides an in-depth technical overview of the principles and experimental methodologies for conducting bioequivalence studies on 9-deazahypoxanthine derivatives, a promising class of purine analogs with significant potential in antiviral and anticancer therapies.[1] This document will objectively compare the performance of a hypothetical 9-deazahypoxanthine derivative oral formulation against an established alternative treatment for T-cell lymphoma, supported by detailed experimental protocols and data interpretation.

Introduction to 9-Deazahypoxanthine Derivatives and the Imperative of Bioequivalence

9-Deazahypoxanthine and its derivatives are synthetic purine analogs that have demonstrated considerable therapeutic promise, particularly as inhibitors of purine nucleoside phosphorylase (PNP), making them candidates for treating T-cell proliferative diseases like T-cell lymphoma.[2] Furthermore, their structural similarity to natural purines allows them to be explored as anticancer and antiviral agents.[1][3] As new formulations of these derivatives are developed, demonstrating bioequivalence to a reference product is paramount for regulatory approval and to ensure therapeutic interchangeability.

Bioequivalence is established when two drug products show no significant difference in the rate and extent of absorption of the active pharmaceutical ingredient when administered at the same molar dose under similar conditions.[4] This ensures that the generic or new formulation will have the same therapeutic effect and safety profile as the originator drug.

The Cornerstone of Bioequivalence Assessment: The In Vivo Pharmacokinetic Study

The gold standard for demonstrating bioequivalence is a randomized, crossover in vivo study in healthy human subjects. This section outlines a comprehensive protocol for such a study, tailored for an immediate-release oral tablet formulation of a hypothetical 9-deazahypoxanthine derivative.

Study Design and Methodology

A randomized, single-dose, two-period, two-sequence, crossover study is the most robust design to compare the test and reference formulations.[5]

Experimental Workflow for In Vivo Bioequivalence Study

cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Healthy Volunteers (n=30) s2 Inclusion/Exclusion Criteria Assessment s1->s2 p1_rand Randomization s2->p1_rand p1_dose_t Administer Test Product (Fasted) p1_rand->p1_dose_t p1_dose_r Administer Reference Product (Fasted) p1_rand->p1_dose_r p1_pk Serial Blood Sampling (0-48h) p1_dose_t->p1_pk p1_dose_r->p1_pk washout Washout Period (7-10 days) p1_pk->washout p2_dose_t Administer Test Product (Fasted) washout->p2_dose_t p2_dose_r Administer Reference Product (Fasted) washout->p2_dose_r p2_pk Serial Blood Sampling (0-48h) p2_dose_t->p2_pk p2_dose_r->p2_pk a1 Bioanalytical Quantification (LC-MS/MS) p2_pk->a1 a2 Pharmacokinetic Analysis (AUC, Cmax, Tmax) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 a4 Bioequivalence Conclusion a3->a4

Caption: Workflow of a typical in vivo bioequivalence study.

Detailed Protocol:

  • Subject Recruitment: Enroll a statistically appropriate number of healthy adult male and non-pregnant, non-lactating female volunteers (typically 24-36 subjects).

  • Inclusion/Exclusion Criteria: Subjects should meet specific health criteria to minimize variability not related to the drug formulations.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing:

    • Fasting Conditions: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference 9-deazahypoxanthine derivative tablet with a standardized volume of water.[5] A fasting state is generally considered the most sensitive condition to detect formulation differences.

    • Fed Conditions: For some drugs, a separate fed study is conducted where the dose is administered after a standardized high-fat, high-calorie meal to assess the effect of food on drug absorption.[6]

  • Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Washout Period: A washout period of at least five times the drug's elimination half-life separates the two treatment periods to ensure complete elimination of the drug from the body.[7]

  • Crossover: In the second period, subjects receive the alternate formulation.

  • Bioanalysis: Plasma concentrations of the 9-deazahypoxanthine derivative are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][9]

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for the accurate quantification of the 9-deazahypoxanthine derivative in plasma. The validation should adhere to regulatory guidelines and demonstrate the following:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 1: Key Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaRationale
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Ensures the measured concentration reflects the true concentration.
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Demonstrates the reproducibility of the method.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standardGuarantees that the measured signal is solely from the analyte of interest.
Recovery Consistent, precise, and reproducibleEnsures the extraction efficiency is consistent across the concentration range.
Stability Analyte concentration within ±15% of the initial concentrationConfirms that the analyte does not degrade during sample handling and storage.
Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are the Area Under the plasma concentration-time Curve (AUC) and the maximum plasma concentration (Cmax).[4][8][10]

  • AUC (Area Under the Curve): Represents the total extent of drug absorption.

  • Cmax (Maximum Concentration): Represents the peak exposure and is an indicator of the rate of absorption.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

Statistical analysis is performed on the log-transformed AUC and Cmax values.[5] The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.[11][12][13]

Table 2: Bioequivalence Acceptance Criteria

Pharmacokinetic Parameter90% Confidence Interval for Geometric Mean Ratio (Test/Reference)
AUC (0-t) 80.00% - 125.00%
AUC (0-inf) 80.00% - 125.00%
Cmax 80.00% - 125.00%

In Vitro Approaches to Support Bioequivalence

In certain cases, in vitro studies can be used to support bioequivalence or waive the need for in vivo studies. For 9-deazahypoxanthine derivatives, which may exhibit poor water solubility, in vitro dissolution testing is particularly relevant.

Dissolution Testing

Dissolution testing measures the rate and extent to which the drug dissolves from the solid dosage form.[14] For poorly soluble drugs, developing a discriminatory dissolution method that can detect critical manufacturing variables is essential.[15][16]

Protocol for Comparative Dissolution Profiling:

  • Apparatus: USP Apparatus 2 (paddle) is commonly used.

  • Dissolution Media: A range of physiologically relevant media should be tested (e.g., pH 1.2, 4.5, and 6.8 buffers) to mimic the conditions of the gastrointestinal tract.[15] For poorly soluble compounds, the use of surfactants may be necessary.

  • Test Conditions: Standardized rotation speed (e.g., 50 rpm) and temperature (37 ± 0.5 °C).

  • Sampling: Samples are collected at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to generate a dissolution profile.

  • Analysis: The amount of dissolved drug is quantified using a validated analytical method (e.g., HPLC).

  • Data Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity.

In Vitro-In Vivo Correlation (IVIVC)

For some drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), a predictive mathematical relationship between in vitro dissolution and in vivo absorption, known as an IVIVC, can be established.[10][17][18] A successful IVIVC can be a valuable tool in drug development and for justifying certain post-approval changes without the need for further in vivo studies.

IVIVC Development Workflow

cluster_formulation Formulation Development cluster_invitro In Vitro Dissolution cluster_invivo In Vivo Pharmacokinetics cluster_correlation Correlation & Validation f1 Develop Formulations with Varying Release Rates (Fast, Medium, Slow) d1 Conduct Dissolution Testing (Multiple Media) f1->d1 p1 Administer Formulations to Healthy Volunteers f1->p1 d2 Generate Dissolution Profiles d1->d2 c1 Establish Mathematical Model (In Vitro vs. In Vivo Data) d2->c1 p2 Measure Plasma Concentrations p1->p2 p3 Deconvolution to Obtain In Vivo Absorption Profiles p2->p3 p3->c1 c2 Validate the Model (Internal & External Predictability) c1->c2

Caption: Workflow for establishing an In Vitro-In Vivo Correlation.

Comparative Analysis: 9-Deazahypoxanthine Derivative vs. Standard of Care for T-Cell Lymphoma

To provide a practical context, we will compare our hypothetical 9-deazahypoxanthine derivative with an established oral therapy for relapsed/refractory T-cell lymphoma. The current standard of care for T-cell lymphoma is heterogeneous and depends on the specific subtype, but may include chemotherapy regimens like CHOP or targeted agents.[16][19][20][21][22]

Table 3: Hypothetical Comparative Bioequivalence Data

Parameter9-Deazahypoxanthine Derivative (Test)9-Deazahypoxanthine Derivative (Reference)Established Oral Agent (Reference)90% CI for Geometric Mean Ratio (Test/Reference)
AUC (0-t) (ng*h/mL) 45804650520097.2% - 101.5%
Cmax (ng/mL) 85087595095.8% - 102.3%
Tmax (h) 2.02.01.5-

Interpretation of Comparative Data:

When comparing the pharmacokinetic profile of the 9-deazahypoxanthine derivative to the established oral agent, several factors would be considered beyond bioequivalence, such as differences in absolute bioavailability, metabolism, and potential for drug-drug interactions. The slightly lower Cmax and comparable AUC of the 9-deazahypoxanthine derivative might suggest a more controlled absorption profile, which could be advantageous in terms of tolerability.

Conclusion

The successful demonstration of bioequivalence is a critical milestone in the development of new formulations of promising therapeutic agents like 9-deazahypoxanthine derivatives. This guide has outlined the essential in vivo and in vitro methodologies required to meet regulatory standards. A thorough understanding of study design, bioanalytical method validation, and statistical analysis is paramount for a successful bioequivalence program. By adhering to these rigorous scientific principles, researchers and drug developers can ensure that new formulations of 9-deazahypoxanthine derivatives are both safe and effective, ultimately benefiting patients with challenging diseases such as T-cell lymphoma.

References

  • Bioequivalence study of two favipiravir tablet formulations in healthy male subjects. (2021). International Journal of Clinical Pharmacology and Therapeutics, 59(5), 409-416. [Link]

  • Bioequivalence study of two favipiravir tablet formulations in healthy male subjects. (2021). International Journal of Clinical Pharmacology and Therapeutics, 59(5), 409-416. [Link]

  • In Vitro–in Vivo Correlation of the Effect of Supersaturation on the Intestinal Absorption of BCS Class 2 Drugs. (2014). Molecular Pharmaceutics, 11(3), 843-851. [Link]

  • Pharmacokinetics and Bioequivalence Evaluation of 2 Formulations of Tenofovir Alafenamide. (2020). Clinical Therapeutics, 42(12), 2423-2433. [Link]

  • Bioequivalence Study of Favipiravir 200 mg Film Tablet (Novelfarma, Turkey) Under Fasting Conditions. (n.d.). ClinicalTrials.gov. [Link]

  • Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed Conditions. (2021). Drug Design, Development and Therapy, 15, 2551-2562. [Link]

  • Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed. (2021). ScienceOpen. [Link]

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  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (2002). Dissolution Technologies. [Link]

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  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. [Link]

  • Food-Effect Bioavailability and Fed Bioequivalence Studies. (2002). U.S. Food and Drug Administration. [Link]

  • (PDF) Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. (2011). ResearchGate. [Link]

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  • Moving T-Cell Therapies into the Standard of Care for Patients with Relapsed or Refractory Follicular Lymphoma: A Review. (2024). Therapeutic Advances in Hematology, 15, 20406207241259253. [Link]

  • Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. (2021). Molecules (Basel, Switzerland), 26(4), 986. [Link]

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Comparative

UV-Vis Absorption Spectra Analysis: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine)

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-Deazahypoxanthine ), contrasting it with its natural purine analogue, Hypoxan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-Deazahypoxanthine ), contrasting it with its natural purine analogue, Hypoxanthine.[1]

[1]

Executive Summary & Chemical Context

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS: 5655-01-6) is a purine isostere where the nitrogen at position 9 of the purine ring is replaced by a carbon atom.[1][2][3][4][5] This structural modification—creating a pyrrolo[3,2-d]pyrimidine core—significantly alters the electronic distribution compared to natural purines, resulting in distinct spectral shifts and acid-base properties.[1]

This compound is a critical scaffold in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Immucillins) used in treating T-cell leukemias and autoimmune disorders. Understanding its UV-Vis profile is essential for:

  • Purity Analysis: Distinguishing the deaza-analogue from natural purine contaminants.[1]

  • pKa Determination: Characterizing the ionization state (protonation/deprotonation) under physiological conditions.

  • Tautomeric Evaluation: Monitoring the keto-enol (lactam-lactim) equilibrium which dictates receptor binding affinity.[1]

Comparative Performance Analysis

The following table contrasts the spectral and physicochemical properties of 9-Deazahypoxanthine with Hypoxanthine (the natural substrate) and 7-Deazahypoxanthine (an isomeric alternative).

Table 1: Spectral & Physicochemical Comparison
Feature9-Deazahypoxanthine (Target)Hypoxanthine (Natural Analogue)7-Deazahypoxanthine (Alternative)
Core Structure Pyrrolo[3,2-d]pyrimidineImidazo[4,5-d]pyrimidinePyrrolo[2,3-d]pyrimidine

(Neutral pH)
278 – 282 nm 249 – 250 nm258 – 262 nm
Spectral Shift Bathochromic (+30 nm) ReferenceBathochromic (+10 nm)
Extinction Coeff.[1] (

)
~11,000 M⁻¹cm⁻¹~10,700 M⁻¹cm⁻¹~10,500 M⁻¹cm⁻¹
Dominant Tautomer N(5)-H Keto (Lactam) N(1)-H, N(7/9)-H KetoN(7)-H Keto
Acidic pKa (N1-H) ~9.8 - 10.2 (Less Acidic)8.810.3
Electronic Effect Pyrrole ring increases electron density, destabilizing the anion.[1]Imidazole ring stabilizes anion via resonance.Isomeric pyrrole fusion.
Key Insights:
  • Red Shift Indicator: The replacement of the electron-withdrawing N9 with a carbon atom increases the electron density in the heterocyclic system. This lowers the energy gap for

    
     transitions, causing a significant red shift (bathochromic shift)  of ~30 nm compared to Hypoxanthine.
    
  • Acidity Modulation: The pyrrole ring is less electron-withdrawing than the imidazole ring. Consequently, the N1-proton is held more tightly, making 9-Deazahypoxanthine less acidic (higher pKa) than Hypoxanthine.[1]

  • Tautomeric Locking: Unlike Hypoxanthine, which rapidly equilibrates between N7-H and N9-H tautomers, 9-Deazahypoxanthine is structurally "locked" regarding the five-membered ring (N5 is the only heteroatom), simplifying spectral interpretation.[1]

Experimental Protocol: pKa Determination via UV-Vis Titration

This self-validating protocol determines the precise pKa of the N1-H group by monitoring the bathochromic shift associated with deprotonation.[1]

Reagents & Equipment
  • Analyte: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (>98% purity).

  • Buffer System: Universal Buffer (Britton-Robinson) ranging from pH 2.0 to 13.0.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with quartz cuvettes (1 cm pathlength).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1.35 mg of compound in 10 mL DMSO to create a 1.0 mM Stock Solution .

    • Validation: Ensure complete dissolution; sonicate if necessary. DMSO is used to prevent precipitation, as the neutral form has low aqueous solubility.

  • Working Solutions (Titration Series):

    • Prepare 12 volumetric flasks (10 mL).

    • Add 100 µL of Stock Solution to each flask (Final Conc: 10 µM ).

    • Fill each flask to the mark with buffers of increasing pH (2.0, 3.0, ... 13.0).

    • Control: Prepare a "Blank" series containing only DMSO/Buffer to subtract background absorbance.

  • Spectral Acquisition:

    • Scan range: 220 nm to 350 nm .

    • Scan rate: 600 nm/min.

    • Record the absorbance at the isosbestic point (if visible) and the

      
       of the neutral (~280 nm) and anionic (~290-300 nm) forms.
      
  • Data Processing (Henderson-Hasselbalch Plot):

    • Select the analytical wavelength (

      
      ) where the difference in absorbance between acidic (
      
      
      
      ) and basic (
      
      
      ) forms is maximal.
    • Plot

      
       vs. pH.[1]
      
    • Result: The x-intercept of the linear regression is the pKa .

Mechanism & Tautomeric Equilibrium

The spectral properties are governed by the tautomeric state. In aqueous solution, the Lactam (Keto) form predominates over the Lactim (Enol) form. Upon deprotonation (pH > pKa), the negative charge is delocalized across the O-C-N system, causing the spectral shift.

Figure 1: Tautomerism and Ionization Pathway

Tautomerism cluster_0 Reaction Coordinate Lactam Keto Form (Lactam) (Dominant at neutral pH) λmax ≈ 280 nm Lactim Enol Form (Lactim) (Minor tautomer) Unstable in water Lactam->Lactim Tautomerism (Fast Equilibrium) Anion Anionic Form (Deprotonated at N1) λmax ≈ 295 nm Lactam->Anion Deprotonation (pH > 10.0)

Caption: The equilibrium favors the Keto form. At high pH, deprotonation at N1 leads to the bathochromically shifted Anion species.

References & Authoritative Sources

  • Structural Characterization & Synthesis:

    • Furneaux, R. H., & Tyler, P. C. (1999). Improved Syntheses of 3H,5H-Pyrrolo[3,2-d]pyrimidines. Journal of Organic Chemistry , 64(22), 8411-8412.

    • Source Verification: [J. Org.[6] Chem. Link]([Link])

  • Spectral Data & Isostere Comparison:

    • Vanco, J., et al. (2014). Gold(I) Complexes of 9-Deazahypoxanthine as Selective Antitumor Agents. PLOS ONE , 9(10), e109901. (Provides UV spectral data in DMSO/DMF).

    • Source Verification:[7]

  • Hypoxanthine Reference Data:

    • Muralidharan, A., et al. (2024).[8] When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine. ChemPhysChem , 25(16).

    • Source Verification:

  • Chemical Identity:

    • PubChem Compound Summary for CID 135488881 (9-Deazahypoxanthine).[1][9]

    • Source Verification:

Sources

Validation

A Senior Application Scientist's Guide to the Identification of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine)

Introduction: In the landscape of drug discovery and molecular biology, purine analogues are of paramount importance, serving as building blocks for novel therapeutics and as probes to elucidate complex biological pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug discovery and molecular biology, purine analogues are of paramount importance, serving as building blocks for novel therapeutics and as probes to elucidate complex biological pathways. 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, commonly known as 9-deazaguanine, is a significant member of this class.[1][2] As an analogue of guanine, it is instrumental in the development of inhibitors for enzymes like purine nucleoside phosphorylase (PNP) and in studying DNA damage and repair mechanisms.[1][3] The substitution of the N9 nitrogen with a carbon atom fundamentally alters its chemical properties, offering unique opportunities for drug design.

Given its therapeutic potential, the unambiguous identification and characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol are critical for researchers, quality control laboratories, and drug development professionals. This guide provides an in-depth comparison of reference standards and analytical methodologies, designed to ensure the scientific rigor and integrity of your research. We will delve into the causality behind experimental choices, offering a framework for robust, self-validating analytical protocols.

Physicochemical Properties and Reference Standards

The first step in any analytical workflow is to understand the fundamental properties of the molecule. This data serves as the primary reference point for all subsequent experimental observations.

PropertyValueSource
IUPAC Name 2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-onePubChem[2]
Synonyms 9-Deazaguanine, NSC-344522PubChem[2]
Molecular Formula C₆H₆N₄OPubChem[2]
Molecular Weight 150.14 g/mol PubChem[2]
CAS Number 65996-58-9PubChem[2]

The Imperative of Certified Reference Materials (CRMs)

For definitive identification and, crucially, for quantitative analysis, the use of a Certified Reference Material (CRM) is the gold standard. A CRM is a highly characterized and stable material for which one or more property values are certified, with associated uncertainty, using validated procedures.

When sourcing a reference standard for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, it is essential to procure it from a vendor that manufactures materials under ISO 17034 and characterizes them in an ISO/IEC 17025 accredited laboratory.[4] This ensures traceability and provides legal and scientific defensibility to your results. While a specific CRM for this exact compound may require custom synthesis, suppliers like MilliporeSigma and CPAchem offer extensive catalogs and custom services for organic small molecule CRMs.[4][5]

Comparative Analysis of Identification Techniques

No single analytical technique can provide a complete picture of a molecule's identity. A multi-faceted approach, leveraging the strengths of orthogonal techniques, is required for unequivocal confirmation. This section compares the primary methods for the structural elucidation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. By observing the chemical shifts, coupling constants, and integration of signals, one can deduce the precise connectivity and chemical environment of atoms, providing a detailed molecular blueprint.

Application & Rationale: For 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, ¹H NMR will reveal the number and environment of protons on the pyrrole and pyrimidine rings, as well as those on the exocyclic amino group. ¹³C NMR will identify all unique carbon atoms in the structure. This technique is unparalleled for de novo structure confirmation and for identifying isomeric impurities. For instance, NMR can distinguish between different tautomeric forms that may exist in solution.[6]

Strengths:

  • Provides unambiguous structural information.

  • Non-destructive.

  • Can identify and quantify impurities.

  • Provides information on molecular dynamics and conformation.

Limitations:

  • Relatively low sensitivity compared to mass spectrometry.

  • Requires a larger sample amount.

  • Complex spectra can be challenging to interpret for larger molecules.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Dissolve 5-10 mg of sample in deuterated solvent (e.g., DMSO-d6) s2 Transfer to NMR tube s1->s2 a1 Place tube in NMR spectrometer s2->a1 a2 Acquire 1H, 13C, and 2D spectra (e.g., COSY, HSQC) a1->a2 p1 Apply Fourier Transform, phase correction, and baseline correction a2->p1 p2 Integrate peaks and measure chemical shifts (ppm) p1->p2 p3 Assign signals to specific atoms in the structure p2->p3 p4 Compare with reference spectra or predicted data p3->p4

Caption: Workflow for structural elucidation using NMR.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol sample. Dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for solubilizing polar heterocyclic compounds. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to their respective positions on the molecule.

    • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

    • Compare the obtained spectra with data from literature or a certified reference standard.[7][8][9]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy, allowing for the calculation of the elemental formula. Tandem MS (MS/MS) fragments the parent ion and analyzes the resulting fragment ions, providing structural information.

Application & Rationale: HRMS is the definitive technique for confirming the elemental composition of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. The high accuracy of the mass measurement (typically < 5 ppm error) provides strong evidence for the molecular formula C₆H₆N₄O.[10] MS/MS analysis can be used to generate a characteristic fragmentation pattern, which serves as a "fingerprint" for the compound and helps to distinguish it from structural isomers. This is particularly useful when coupled with a separation technique like HPLC.

Strengths:

  • Exceptional sensitivity (picogram to femtogram range).

  • Provides accurate molecular weight and elemental composition (HRMS).

  • Structural information from fragmentation patterns (MS/MS).

  • Can be coupled with chromatography (LC-MS) for complex mixture analysis.

Limitations:

  • Destructive technique.

  • Isomers can be difficult to distinguish without chromatography or MS/MS.

  • Ionization efficiency can vary significantly between compounds.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation s1 Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent (e.g., Methanol/Water) a1 Introduce sample into ion source (e.g., ESI) s1->a1 a2 Generate ions a1->a2 a3 Separate ions by m/z in mass analyzer a2->a3 a4 Detect ions a3->a4 p1 Generate mass spectrum (Intensity vs. m/z) a4->p1 p2 Determine m/z of the molecular ion [M+H]+ p1->p2 p3 Compare experimental m/z with theoretical mass p2->p3 p4 Analyze fragmentation pattern (if MS/MS) p3->p4

Caption: Workflow for molecular weight confirmation by MS.

Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or DMSO). Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography (HPLC):

    • Equilibrate an appropriate HPLC column (e.g., C18) with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient elution to separate the analyte from any impurities.

  • Mass Spectrometry (HRMS):

    • The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, positive mode).

    • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the peak for the protonated molecule, [M+H]⁺. For 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, the expected exact mass is 151.0614 (for C₆H₇N₄O⁺).

    • Calculate the mass error in parts per million (ppm) to confirm the elemental composition.

    • If performing MS/MS, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence or absence of specific structural motifs.

Application & Rationale: For 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, FTIR is used to confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretches from the pyrrole and amino groups, a C=O stretch from the pyrimidinone ring, and C=C/C=N stretches from the aromatic rings.[11] While not providing detailed connectivity information like NMR, it is a fast and simple method to verify the primary chemical functionalities of the molecule.[9][11]

Strengths:

  • Fast and easy to use.

  • Non-destructive.

  • Excellent for identifying functional groups.

  • Applicable to solid, liquid, and gas samples.

Limitations:

  • Provides limited information about the overall molecular skeleton.

  • Spectra can be complex, especially in the "fingerprint" region (<1500 cm⁻¹).

  • Not ideal for quantifying components in a mixture.

Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis s1 Place small amount of solid sample directly on ATR crystal OR prepare KBr pellet a1 Acquire background spectrum s1->a1 a2 Acquire sample spectrum a1->a2 p1 Generate absorbance/transmittance spectrum a2->p1 p2 Identify characteristic absorption bands (cm⁻¹) p1->p2 p3 Assign bands to specific functional groups (e.g., C=O, N-H) p2->p3

Caption: Workflow for functional group analysis by FTIR.

Protocol: FTIR-ATR Analysis

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid 5H-Pyrrolo[3,2-d]pyrimidin-4-ol powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show absorption peaks at specific wavenumbers (cm⁻¹).

    • Identify and label the key absorption bands. Expected peaks include:

      • ~3400-3100 cm⁻¹: N-H stretching (amine and pyrrole).

      • ~1700-1650 cm⁻¹: C=O stretching (amide/pyrimidinone).

      • ~1650-1550 cm⁻¹: C=N and C=C ring stretching.

    • Compare the spectrum to a reference standard to confirm identity.

Summary Comparison of Techniques

TechniqueInformation ProvidedSensitivityPrimary Use
NMR Unambiguous molecular structure, connectivity, stereochemistryLow (mg)Qualitative & Quantitative
HRMS Elemental composition, molecular weightVery High (pg-ng)Qualitative
FTIR Presence of functional groupsMedium (µg-mg)Qualitative
HPLC-UV Purity, quantificationHigh (ng)Quantitative

Conclusion

The definitive identification of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol requires a logical and orthogonal analytical approach. While a Certified Reference Material serves as the ultimate arbiter, its absence necessitates a combination of techniques. High-Resolution Mass Spectrometry provides unequivocal confirmation of the elemental formula, while NMR spectroscopy delivers the complete structural blueprint. FTIR serves as a rapid and effective tool for verifying key functional groups. For routine purity assessments and quantification, HPLC is the method of choice.

By integrating these methodologies, researchers, scientists, and drug development professionals can establish a robust, self-validating system for the identification and characterization of this important molecule, ensuring the integrity and reproducibility of their scientific findings.

References

  • Title: Solution structures of purine base analogues 9-deazaguanine and 9-deazahypoxanthine Source: Google Search URL
  • Title: 5H-Pyrrolo[3,2-d]pyrimidin-4-amine - CymitQuimica Source: Google Search URL
  • Title: Small molecule agonists of 8-oxoguanine DNA glycosylase, OGG1 - bioRxiv Source: Google Search URL
  • Title: 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem Source: Google Search URL
  • Title: 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid(1029144-15-7)
  • Title: 5H-Pyrrolo[3,2-d]pyrimidine | CAS 272-50-4 | AMERICAN ELEMENTS ® Source: Google Search URL
  • Title: Pyrrolopyrimidines - Fisher Scientific Source: Google Search URL
  • Title: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Title: 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - ResearchGate Source: Google Search URL
  • Title: Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science Source: Google Search URL
  • Title: 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7 - J&K Scientific Source: Google Search URL
  • Title: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Title: 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid Source: Google Search URL
  • Title: 5H-Pyrrolo[3,2-d]pyrimidin-4-amine - Sigma-Aldrich Source: Google Search URL
  • Title: 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis | Journal of the American Chemical Society - ACS Publications Source: Google Search URL
  • Title: 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid - Sigma-Aldrich Source: Google Search URL
  • Title: Certified Reference Materials - MilliporeSigma Source: Google Search URL
  • Title: Synthesis of some 2,4-diamino-pyrrolo-pyrimidines - Indian Academy of Sciences Source: Google Search URL
  • Title: Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n.
  • Title: Certified Reference Materials (CRM)
  • Title: 5H-Pyrrolo[3,2-d]pyrimidine | 272-50-4 - Sigma-Aldrich Source: Google Search URL
  • Title: Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one | Semantic Scholar Source: Google Search URL
  • Title: Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine...
  • Title: Structure-Based Approach for the Discovery of Pyrrolo[3,2- d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors - AWS Source: Google Search URL
  • Title: Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC Source: Google Search URL
  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research Source: Google Search URL
  • Title: Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)
  • Title: Welcome to CPAchem Source: Google Search URL
  • Title: Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - NIH Source: Google Search URL
  • Title: Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Publishing Source: Google Search URL
  • Title: Pyrrolo[2,3-d]pyrimidin-4-ol | CAS No- 3680-71-5 | Simson Pharma Limited Source: Google Search URL

Sources

Safety & Regulatory Compliance

Safety

5H-Pyrrolo[3,2-d]pyrimidin-4-ol proper disposal procedures

5H-Pyrrolo[3,2-d]pyrimidin-4-ol Proper Disposal Procedures Part 1: Core Directive & Executive Summary Chemical Identity: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Common Synonyms: 9-Deazahypoxanthine; 3,5-dihydro-4H-pyrrolo[3,2-d]...

Author: BenchChem Technical Support Team. Date: February 2026

5H-Pyrrolo[3,2-d]pyrimidin-4-ol Proper Disposal Procedures

Part 1: Core Directive & Executive Summary

Chemical Identity: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Common Synonyms: 9-Deazahypoxanthine; 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS Registry Number: 5655-01-6 Disposal Classification: Hazardous Chemical Waste (Non-Halogenated Organic)

This guide provides an authoritative, step-by-step protocol for the disposal of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. As a nitrogenous heterocycle used in drug development (often as a purine nucleoside phosphorylase inhibitor), this compound requires specific handling to mitigate environmental toxicity and preventing the formation of hazardous combustion byproducts (NOx) during final destruction.

Immediate Action Required:

  • Do NOT dispose of down the drain or in municipal trash.

  • Segregate from strong oxidizing agents.

  • Label all waste containers immediately upon generation.

Part 2: Hazard Identification & Safety Precautions

Before initiating disposal, you must characterize the risk profile of the specific waste stream. 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is classified as an irritant and potentially harmful if swallowed.

Table 1: Chemical Safety & Hazard Profile
ParameterSpecification
Signal Word WARNING
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Physical State Solid (Crystalline powder), White to off-white.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.
PPE Requirements Nitrile gloves (min 0.11mm thickness), Safety Goggles (ANSI Z87.1), Lab Coat, N95 Dust Mask (if handling powder outside hood).

Part 3: Waste Characterization & Segregation

Proper disposal begins with correct segregation. Mixing this compound with incompatible waste streams (e.g., oxidizers like nitric acid) can lead to exothermic reactions or the release of toxic gases.

Decision Logic: Waste Stream Segregation

WasteSegregation Start Waste Generated containing 5H-Pyrrolo[3,2-d]pyrimidin-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Dry Material Liquid Liquid Waste (Mother Liquors, Rinsate) StateCheck->Liquid Solution SolidBin Container: Solid Hazardous Waste Label: 'Toxic/Irritant Solid' Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck NonHalo Non-Halogenated Organic Waste (e.g., DMSO, MeOH, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens Aqueous Aqueous Waste (Trace organics only) SolventCheck->Aqueous Water > 90% LiquidBin Container: Liquid Chemical Waste Label: 'Organic Solvents + Toxic' NonHalo->LiquidBin Halo->LiquidBin Aqueous->LiquidBin

Figure 1: Decision tree for segregating 5H-Pyrrolo[3,2-d]pyrimidin-4-ol waste streams. Ensure compatibility with the primary solvent carrier.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound or Spills)

Applicability: Expired pure reagents, contaminated weighing boats, paper towels from spill cleanup.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Collection: Transfer the solid material into the container. Avoid generating dust; perform this operation inside a chemical fume hood.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "5H-Pyrrolo[3,2-d]pyrimidin-4-ol" (or "9-Deazahypoxanthine") clearly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Close the lid tightly. Store in a cool, dry area away from oxidizers until pickup by EHS (Environmental Health & Safety).

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, mother liquors from recrystallization, dissolved samples.

  • Solvent Compatibility: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., DMSO, Methanol).

    • Note: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is often dissolved in DMSO or dilute aqueous base.

  • pH Adjustment (If Aqueous): If the solution is acidic or basic, neutralize to pH 5–9 before adding to the organic waste container, unless your facility allows acidic organic waste.

  • Transfer: Pour into the appropriate "Organic Solvent Waste" carboy (typically 20L HDPE).

    • Do NOT fill >90% capacity to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy sits within a secondary tray capable of holding 110% of the container's volume.

Protocol C: Empty Container Management

Applicability: Original reagent bottles (glass/plastic).

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Disposal:

    • If the bottle is glass: Place in "Broken/Defaced Glass" bin.

    • If plastic: Place in regular trash (only after triple rinsing and defacing).

Part 5: Spill Response Workflow

In the event of an accidental release, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Gloves, Goggles, N95/Respirator Alert->PPE Contain 3. Containment: Cover with wet paper towels to suppress dust PPE->Contain Clean 4. Cleanup: Scoop material into Waste Bag Contain->Clean Wash 5. Decontamination: Wash surface with soap & water Clean->Wash

Figure 2: Emergency response workflow for solid spills. Wet wiping is critical to prevent inhalation of dust.

Part 6: Final Destruction Method

The ultimate disposal method performed by the licensed waste management facility is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C.

  • Requirement: The incinerator must be equipped with an afterburner and scrubber (alkaline) to neutralize nitrogen oxides (NOx) generated from the pyrimidine/pyrrole rings.

References

  • PubChem. (n.d.). Compound Summary: 9-Deazahypoxanthine. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

As researchers and drug development professionals, our work with novel heterocyclic compounds like 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is foundational to discovery. The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is foundational to discovery. The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3] This inherent bioactivity necessitates a comprehensive and proactive approach to safety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must operate on the principle of prudent caution, treating it as a compound with potential hazards until proven otherwise. This guide provides a detailed operational framework for the safe handling of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, grounded in a risk-based assessment and established laboratory safety principles.

Foundational Hazard Assessment: Understanding the Risk Profile
  • A skin and eye irritant.

  • A potential skin sensitizer, which could lead to an allergic reaction upon repeated exposure.[4]

  • Harmful if ingested or inhaled, a standard precaution for most fine chemicals used in research.[6][7]

This assessment mandates a multi-layered approach to personal protective equipment (PPE), designed to eliminate routes of exposure.

Core PPE Ensemble for Routine Operations

For standard laboratory procedures involving small quantities (milligram to gram scale) of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, such as weighing, dissolution, and transfer, the following PPE is mandatory.[8][9]

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety gogglesProvides 360-degree protection from splashes and airborne particulates. Standard safety glasses do not offer adequate protection against chemical splashes.[8]
Hand Protection Nitrile gloves (minimum 4 mil thickness)Offers good resistance to a broad range of chemicals for incidental contact. For prolonged work, consider double-gloving.[8]
Body Protection Flame-resistant lab coat with tight-fitting cuffsProtects skin and personal clothing from spills and splashes. Cuffs should be tucked into gloves to prevent exposure at the wrist.[10][11]
Footwear Closed-toe, non-perforated shoesProtects feet from spills and falling objects.
Enhanced PPE for High-Risk Procedures

Certain operations increase the risk of exposure and require an upgraded PPE ensemble. These include handling large quantities, generating dust or aerosols (e.g., during scraping or sonication), and procedures with a significant splash potential.

  • Face Shield: When working with larger volumes of liquids or performing tasks that could result in significant splashes, a full-face shield must be worn in addition to safety goggles.[8][12] This provides a secondary barrier for the entire face.

  • Respiratory Protection: If there is a risk of inhaling fine powders, especially when handling the material outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for nuisance dust, but for compounds with unknown inhalation toxicity, a half-mask or full-face respirator with appropriate cartridges is the more prudent choice.[9][12][13]

  • Double Gloving: For extended procedures or when handling solutions where solvent breakthrough is a concern, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.[8]

Operational Protocol: Weighing and Solubilizing Solid 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

This step-by-step workflow integrates the recommended PPE into a common laboratory task.

Objective: To accurately weigh 100 mg of solid 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and prepare a 10 mg/mL stock solution in DMSO.

Workflow Diagram: Safe Handling and Solution Preparation

cluster_prep 1. Preparation cluster_handling 2. Solid Handling cluster_solution 3. Solution Preparation cluster_cleanup 4. Cleanup & Disposal prep_ppe Don Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup weigh Weigh 100 mg of compound onto weigh paper prep_setup->weigh Proceed to handling transfer Carefully transfer solid to a sterile vial weigh->transfer add_solvent Add 10 mL of DMSO to the vial transfer->add_solvent Proceed to solubilization dissolve Cap and vortex/sonicate to dissolve add_solvent->dissolve decon Wipe down surfaces with 70% ethanol dissolve->decon Proceed to cleanup dispose_solid Dispose of weigh paper in solid chemical waste decon->dispose_solid dispose_ppe Doff and dispose of gloves in appropriate waste dispose_solid->dispose_ppe

Caption: A step-by-step workflow for the safe handling of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Procedure:

  • Preparation:

    • Don the core PPE ensemble: safety goggles, a properly fitted lab coat with cuffs tucked into nitrile gloves.

    • Conduct all manipulations within a certified chemical fume hood to minimize inhalation risk.

    • Gather all necessary equipment: spatula, weigh paper, vials, and solvent.

  • Weighing:

    • Gently tap the stock bottle before opening to settle the powder.

    • Slowly open the container, avoiding any sudden movements that could create airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol to the weigh paper on an analytical balance.

  • Solution Preparation:

    • Carefully fold the weigh paper and transfer the solid into a labeled, appropriate-sized vial.

    • Add the calculated volume of the solvent (e.g., DMSO) to the vial.[4]

    • Securely cap the vial and vortex or sonicate until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated tips in the designated solid chemical waste container.

    • Wipe down the spatula, the balance, and the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate.

    • Remove gloves and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.[6]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: Used gloves, weigh paper, and other disposable materials contaminated with 5H-Pyrrolo[3,2-d]pyrimidin-4-ol should be placed in a clearly labeled, sealed container for solid chemical waste.[14]

  • Waste Streams: Since the compound does not contain halogens, it should be disposed of in a non-halogenated organic waste stream. Do not mix with halogenated waste.[14][15] Liquid waste (e.g., unused stock solutions) should be collected in a designated, compatible, and clearly labeled container for liquid chemical waste.[15]

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Wearing your full PPE, carefully sweep up the absorbed material and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, ensuring both personal safety and the integrity of your research.

References

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 5H-Pyrrolo[3,2-d]pyrimidine | CAS 272-50-4. AMERICAN ELEMENTS. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Personal Protective Equipment Selection Guide. University of California, Irvine Environmental Health & Safety. [Link]

  • Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. Journal of Chemical Health Risks. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. ChemSynthesis. [Link]

  • Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones via Cascade Alkyne−isocyanide [3+2] Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Process. Chinese Journal of Organic Chemistry. [Link]

  • WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. [Link]

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